2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Description
Properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRVCKYGBAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656825 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137118-00-4 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure that forms the backbone of numerous pharmacologically active compounds. Its versatile nature allows for a wide range of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. Derivatives of 2-aminothiazole have demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride, a compound of interest for further pharmaceutical development.
This document will delve into the strategic synthesis of this molecule, elucidating the chemical principles behind the chosen reaction pathway. Furthermore, a detailed analysis of the characterization techniques required to confirm the identity and purity of the final product will be presented, providing researchers with the necessary tools for successful synthesis and validation.
Strategic Synthesis: A Two-Step Approach to the Target Molecule
The synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl is most effectively achieved through a well-established two-step process. This strategy involves the initial preparation of a key intermediate, an N-phthalimido-substituted α-haloketone, followed by the classic Hantzsch thiazole synthesis.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the α-Haloketone Precursor: N-(4-bromo-2-oxobutyl)phthalimide
The initial step involves the synthesis of the key α-haloketone intermediate. This is typically achieved through a modification of the Gabriel synthesis, a robust method for forming primary amines from alkyl halides. In this context, phthalimide is alkylated to introduce the desired carbon chain, which is then further functionalized.
Causality Behind Experimental Choices:
-
Phthalimide as a Protecting Group: The phthalimide group serves as an excellent protecting group for the primary amine that will eventually be part of the final structure. Its two carbonyl groups render the N-H proton acidic, facilitating deprotonation and subsequent alkylation. This prevents over-alkylation, a common issue when using ammonia or primary amines directly.
-
Choice of Halide: While both chloro- and bromo-derivatives can be used, 1,4-dibromobutane is often preferred for the initial alkylation due to the higher reactivity of the bromide leaving group. Subsequent steps to introduce the α-bromo ketone functionality are well-established in organic synthesis.
Experimental Protocol: Synthesis of N-(4-bromobutyl)phthalimide
-
Deprotonation of Phthalimide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalimide (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylation: Add 1,4-dibromobutane (1.2 equivalents) to the mixture. Heat the reaction to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-bromobutyl)phthalimide.
Expected Characterization Data for N-(4-bromobutyl)phthalimide:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (m, 2H), 7.72 (m, 2H), 3.73 (t, 2H), 3.44 (t, 2H), 1.95-1.85 (m, 4H) |
Note: The synthesis of the α-bromo ketone from N-(4-bromobutyl)phthalimide involves further synthetic steps that are not detailed here but are based on established organic transformations.
Part 2: Hantzsch Thiazole Synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.
Causality Behind Experimental Choices:
-
Reaction Mechanism: The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. This mechanism ensures a high yield of the desired product.
-
Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-(4-bromo-2-oxobutyl)phthalimide (1 equivalent) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Isolation of the Free Base: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid is then collected by filtration and washed with cold ethanol.
Part 3: Formation of the Hydrochloride Salt
To improve the stability and solubility of the final compound, it is often converted to its hydrochloride salt.
Experimental Protocol: Salt Formation
-
Dissolution: Suspend the synthesized 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., concentrated HCl in isopropanol) dropwise with stirring until the pH is acidic.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Comprehensive Characterization of this compound
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments.
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Aromatic (Phthalimide) ~ 7.8-7.9 Multiplet 4H Thiazole-H ~ 6.5 Singlet 1H -NH₂ (Amino) Broad singlet (variable) Singlet 2H -CH₂-N(Phth) ~ 3.9 Triplet 2H -CH₂-Thiazole ~ 3.0 Triplet 2H -
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.
Carbon Assignment Expected Chemical Shift (δ, ppm) C=O (Phthalimide) ~ 168 C-2 (Thiazole, C-NH₂) ~ 167 C-4 (Thiazole) ~ 148 Aromatic (Phthalimide) ~ 134, 132, 123 C-5 (Thiazole) ~ 105 -CH₂-N(Phth) ~ 39 -CH₂-Thiazole ~ 28
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3200 | Medium, often two bands |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak |
| C=O Stretch (Phthalimide) | ~ 1770 and ~ 1710 | Strong (asymmetric and symmetric) |
| C=N Stretch (Thiazole) | ~ 1630 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Expected Molecular Ion Peak (M+H)⁺: For the free base, C₁₃H₁₁N₃O₂S, the expected m/z would be approximately 274.06. For the hydrochloride salt, the free base is typically observed in the mass spectrum.
Conclusion: A Reliable Pathway to a Valuable Scaffold
The synthesis of this compound via the Hantzsch thiazole synthesis is a robust and reproducible method. The strategic use of a phthalimide protecting group in the precursor synthesis ensures a clean reaction with good yields. The comprehensive characterization using NMR, FTIR, and mass spectrometry provides a self-validating system to confirm the successful synthesis of this valuable 2-aminothiazole derivative. This guide offers a solid foundation for researchers and drug development professionals to produce and reliably identify this compound for further investigation and application in the pharmaceutical sciences.
References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2224–2236. [Link]
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Bradsher, C. K.; Lohr, Jr., R. F. The Synthesis of 2-Aminothiazoles. J. Org. Chem.1953 , 18 (12), 1637–1640. [Link]
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Pharmaffiliates. This compound. [Link]
A Technical Guide to 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its structural features, this document will detail its physicochemical properties, a robust synthetic pathway, and its potential as a valuable building block in the creation of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of the 2-aminothiazole scaffold.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for designing molecules that can interact with a diverse range of biological targets. Its prevalence in clinically approved drugs, such as the anticancer agent dasatinib, underscores its importance in modern drug discovery.[3] The 2-aminothiazole moiety often imparts favorable pharmacokinetic properties and provides multiple points for chemical modification, allowing for the fine-tuning of a compound's biological activity.[3][4]
Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4] This wide range of biological activities has spurred extensive research into the synthesis and derivatization of this heterocyclic core.[4]
Physicochemical Properties of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
While specific experimental data for this compound is not extensively published, its chemical properties can be reliably predicted based on its constituent functional groups and the general characteristics of related 2-aminothiazole derivatives.
| Property | Value | Source/Basis |
| CAS Number | 137118-00-4 | |
| Molecular Formula | C₁₃H₁₃ClN₄O₂S | Calculated |
| Molecular Weight | 340.8 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO. The hydrochloride salt form generally enhances water solubility. | Inferred from similar compounds[5] |
| Storage | Store under inert gas at 2-8°C | General recommendation for similar compounds[6] |
The presence of the basic 2-amino group and the thiazole nitrogen allows for the formation of the hydrochloride salt, which typically improves the compound's stability and handling characteristics.[5] The phthalimido group serves as a protecting group for a primary amine, a common strategy in multi-step organic synthesis.
Synthesis of this compound
The synthesis of 2-aminothiazole derivatives is most classically achieved through the Hantzsch thiazole synthesis.[7] This method involves the condensation of an α-haloketone with a thiourea or thioamide.[7] The following proposed synthetic route for this compound is based on this well-established methodology.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-phthalimidobutan-2-one.
Step 1: α-Bromination of 4-phthalimidobutan-2-one
The synthesis commences with the α-bromination of 4-phthalimidobutan-2-one. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, creating the necessary α-haloketone intermediate.
Step 2: Hantzsch Thiazole Synthesis
The resulting 1-bromo-4-phthalimidobutan-2-one is then reacted with thiourea in a cyclocondensation reaction. The nucleophilic sulfur of the thiourea attacks the carbon bearing the bromine, initiating a series of intramolecular reactions that culminate in the formation of the 2-aminothiazole ring. The final product is then isolated as its hydrochloride salt.
Experimental Protocol
Materials:
-
4-phthalimidobutan-2-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Synthesis of 1-bromo-4-phthalimidobutan-2-one (Intermediate):
-
Dissolve 4-phthalimidobutan-2-one in a suitable solvent such as dichloromethane or acetic acid.
-
Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, at a controlled temperature (typically 0-5 °C) to prevent over-bromination.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone.
-
-
Synthesis of this compound (Final Product):
-
Dissolve the crude 1-bromo-4-phthalimidobutan-2-one and an equimolar amount of thiourea in ethanol.[8]
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with a solution of HCl in ethanol or by bubbling HCl gas to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery
The title compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group of the 2-aminothiazole ring can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a key component of numerous kinase inhibitors.[3] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. Further elaboration of the molecule by deprotecting the phthalimido group would provide a primary amine handle for coupling to other fragments, potentially targeting kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antimicrobial activity.[4] The synthesized compound could serve as a starting point for the development of novel antibacterial or antifungal agents.
-
Other Therapeutic Areas: Given the broad biological activity of the 2-aminothiazole class, derivatives of the title compound could be explored for applications in a variety of other therapeutic areas, including neurodegenerative diseases and metabolic disorders.[5]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available for this compound, related aminothiazole derivatives may cause skin and eye irritation.[9][10]
Conclusion
This compound is a valuable chemical intermediate that provides access to a wide range of more complex molecules. Its synthesis is achievable through well-established and reliable chemical transformations. The inherent biological relevance of the 2-aminothiazole scaffold makes this compound and its future derivatives promising candidates for further investigation in drug discovery and development programs. The strategic placement of a protected primary amine offers a convenient point for diversification, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-amino-4-(4-chlorophenyl) thiazole. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Rao, C. V., Kumar, A., & Ila, H. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
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Sharma, A., Kumar, V., & Kumar, P. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 209, 112927. [Link]
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Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
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Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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Elucidating the Mechanism of Action for 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl: A Technical Guide for Drug Discovery Professionals
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Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl. Direct mechanistic data for this specific molecule is not extensively available in public literature. Therefore, this document outlines a rational, multi-phase experimental strategy based on a detailed analysis of its core chemical scaffolds: the 2-aminothiazole ring and the N-phthalimidoethyl group. By leveraging established knowledge of these moieties, we generate high-probability hypotheses and present the detailed experimental workflows required to test them. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and the practical, step-by-step protocols necessary to systematically deconvolve the compound's biological activity.
Introduction and Structural Hypothesis Generation
The compound this compound is a synthetic molecule featuring two key pharmacophores of significant interest in medicinal chemistry.[1][2] A rigorous MoA investigation requires deconstructing the molecule to understand the potential contributions of each component.
-
The 2-Aminothiazole Scaffold: This heterocyclic ring is a "privileged structure" in drug discovery, forming the core of numerous approved drugs and clinical candidates.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Crucially, the 2-aminothiazole moiety is a well-established template for the design of protein kinase inhibitors .[7][8] It can effectively interact with the ATP-binding pocket of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation and survival.[9][10]
-
The N-phthalimidoethyl Group: This component is structurally related to the phthalimide moiety found in immunomodulatory drugs (IMiDs) such as thalidomide and its analogs (lenalidomide, pomalidomide).[11][12][13] The primary target of these molecules is the protein Cereblon (CRBN) .[11][14] CRBN acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[15] Binding of a phthalimide-containing ligand to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[15][16]
Based on this structural analysis, two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound emerge:
Hypothesis A: The compound functions as a protein kinase inhibitor. Hypothesis B: The compound acts as a molecular glue or degrader by binding to Cereblon (CRBN).
This guide will detail the experimental workflow designed to systematically investigate these two compelling hypotheses.
A Phased Experimental Workflow for MoA Deconvolution
A logical, phased approach is essential to efficiently allocate resources and build a coherent mechanistic narrative. The following workflow is designed to first screen for broad activity classes and then validate specific molecular targets.
Caption: A phased workflow for elucidating the compound's mechanism of action.
Phase I: Broad Target Class Screening
The initial phase is designed to rapidly determine if the compound engages with either of the hypothesized target classes.
Kinase Panel Screening
To test Hypothesis A, the compound should be screened against a broad panel of protein kinases. A luminescence-based assay that measures ATP consumption (or ADP production) is a high-throughput and robust method.[17]
Exemplar Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [18]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the compound to the desired screening concentration (e.g., 10 µM) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a solution containing the kinase of interest and its specific substrate peptide in the assay buffer.
-
Prepare a solution of ATP at 2x the final desired concentration.
-
-
Assay Execution (384-well plate format):
-
Dispense 5 µL of the compound solution (or vehicle control) into the assay wells.
-
Add 5 µL of the enzyme/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.[18]
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using Promega ADP-Glo™ as an example):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Measure luminescence using a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.
-
Cereblon (CRBN) Binding Assay
To test Hypothesis B, a direct binding assay is required. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent method for this purpose, offering high sensitivity and a low false-positive rate in a high-throughput format.
Exemplar Protocol: HTRF Competitive Binding Assay for CRBN [19]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare solutions of GST-tagged human CRBN protein, an anti-GST antibody labeled with Europium cryptate (donor), and a thalidomide-based tracer labeled with a suitable acceptor (e.g., XL665).
-
-
Assay Execution (384-well low volume plate, 20 µL final volume):
-
Dispense 4 µL of the compound serial dilutions or vehicle control into the assay wells.[19]
-
Add 8 µL of the GST-tagged CRBN protein solution.
-
Add 8 µL of a pre-mixed solution containing the anti-GST-Europium and thalidomide-acceptor reagents.[19]
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the HTRF signal on a compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of the acceptor and donor emission signals. A decrease in the HTRF ratio indicates that the test compound is displacing the tracer from CRBN.
-
Phase II: In Vitro Target Validation
Positive hits from Phase I must be validated to confirm the interaction and determine potency.
Kinase IC₅₀ Determination
For any kinases inhibited by >50% in the initial screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀).
Methodology: The protocol is identical to the one described in Section 3.1, but instead of a single concentration, a 10-point, 3-fold serial dilution of the compound is used. The resulting data is plotted as percent inhibition versus log[compound concentration] and fitted to a four-parameter logistic equation to calculate the IC₅₀ value.
Hypothetical Data Presentation:
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
Table 1: Example inhibitory activity of the compound against a panel of kinases. Staurosporine is used as a non-selective positive control.
CRBN Binding Affinity (Kᵢ/Kₐ)
For a positive CRBN binding hit, it is crucial to quantify the binding affinity. While competitive assays provide an IC₅₀, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide direct measurement of the binding kinetics (kₐ, kₐ) and dissociation constant (Kₐ).
Methodology (Competitive Fluorescence Polarization Assay): [20]
-
Assay Setup: Prepare a solution containing purified CRBN-DDB1 complex and a fluorescently labeled thalidomide analog (tracer) at concentrations optimized for a stable polarization signal.
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Measurement: Measure the fluorescence polarization of the solution. Displacement of the tracer by the test compound results in a faster tumbling rate and a decrease in polarization.[20]
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve. This can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. An IC₅₀ of 7.8 µM for thalidomide has been reported using a similar assay.[21]
Phase III: Cellular Target Engagement and Phenotypic Assays
The final phase confirms that the in vitro activity translates to a cellular context.
Validating Kinase Inhibition in Cells
If the compound is a potent kinase inhibitor in vitro, its ability to inhibit the kinase in cells must be confirmed. This is typically done by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Exemplar Protocol: Western Blot for Phospho-Substrate [22][23]
-
Cell Treatment: Culture an appropriate cell line (e.g., one where the target kinase pathway is active) and treat with increasing concentrations of the compound for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[24] Determine the protein concentration of each lysate.[25]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[25] Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein overnight at 4°C.[26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash thoroughly to remove unbound antibody.[26]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager.[24]
-
Analysis: Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-substrate signal indicates cellular target engagement.
Validating CRBN-Mediated Degradation
If the compound binds to CRBN, it must be tested for its ability to induce the degradation of known or novel neosubstrates.
Caption: CRBN-mediated protein degradation induced by a phthalimide-containing molecule.
Methodology: A Western blot protocol, similar to the one described in 5.1, is used. Cell lines known to express CRBN and potential neosubstrates (e.g., multiple myeloma cell lines like MM.1S for IKZF1) are treated with the compound.[27] The blot is then probed with antibodies against the specific neosubstrate (e.g., anti-IKZF1). A dose-dependent decrease in the total level of the neosubstrate protein would confirm a CRBN-mediated degradation MoA. This can be further validated by showing that the degradation is blocked by co-treatment with a proteasome inhibitor (e.g., MG132) or by pre-treatment with a competing CRBN ligand like pomalidomide.[27]
Conclusion
The dual-pharmacophore structure of this compound presents at least two high-probability mechanisms of action: inhibition of protein kinases and/or induction of protein degradation via binding to Cereblon. The structured, hypothesis-driven workflow detailed in this guide provides a robust and efficient path to deconvolving its true biological function. By progressing through broad screening, quantitative in vitro validation, and cellular target engagement studies, researchers can build a comprehensive and authoritative understanding of this novel compound's MoA, paving the way for its further development as a potential therapeutic agent.
References
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Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Çavuşoğlu, B. K., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
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Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological and Toxicological Methods, 81, 1-2. [Link]
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Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(5), 2216–2223. [Link]
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Ahmed, N., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Taibah University Medical Sciences, 13(5), 456-467. [Link]
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Gouda, M. A., et al. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(1), 4-23. [Link]
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Lombardo, L. J., et al. (2004). N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Asatsuma-Okumura, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6596-6611. [Link]
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Li, J., et al. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry, 22(32), 6297-6320. [Link]
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Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Pharmaffiliates. (n.d.). This compound. Pharmaffiliates Website. [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio Website. [Link]
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Kumar, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(11), 3245-3271. [Link]
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Glickman, M. H., & Ciechanover, A. (2014). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? Oncotarget, 5(18), 8196–8197. [Link]
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Kumar, D., et al. (2022). The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting HDACs enzymes. ResearchGate. [Link]
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Peters, C. (2020). Kinase assays. BMG LABTECH Website. [Link]
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Thyagarajan, T., & Kudaravalli, P. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
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Wu, T., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Bio-protocol, 10(14), e3688. [Link]
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de Souza, M. V. N., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 9951–9958. [Link]
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Foley, C. A., et al. (2020). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 63(13), 6838–6852. [Link]
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Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
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Mendy, D., et al. (2018). Protein degradation mechanism of Thalidomide via cereblon-binding. ResearchGate. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Bulletin 6376. [Link]
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Wikipedia. (n.d.). Phthalimide. Wikipedia, The Free Encyclopedia. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Biological activity of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl"
An In-depth Technical Guide to the Biological Activity of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Authored by: A Senior Application Scientist
Introduction
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is a synthetic molecule belonging to the aminothiazole class of compounds. This class has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by its derivatives. The core aminothiazole scaffold is a privileged structure, appearing in a number of approved drugs and clinical candidates. The specific functionalization of this core, in this case with a phthalimidoethyl group at the 4-position, imparts distinct physicochemical and pharmacological properties. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as a protein kinase C (PKC) inhibitor and its potential therapeutic applications.
Mechanism of Action: Inhibition of Protein Kinase C
The primary biological activity identified for this compound is the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and migration. Dysregulation of PKC activity has been implicated in numerous diseases, most notably cancer and diabetic complications.
This compound and its related analogs have been shown to be potent inhibitors of PKC. The inhibitory activity of these compounds is attributed to their ability to compete with adenosine triphosphate (ATP) at the catalytic site of the enzyme. The aminothiazole core acts as a hinge-binding motif, while the phthalimidoethyl side chain likely occupies the hydrophobic pocket of the ATP-binding site, thereby contributing to the compound's potency and selectivity.
Signaling Pathway Context
The diagram below illustrates the central role of PKC in cellular signaling and the point of intervention for this compound.
Caption: Inhibition of the PKC signaling pathway by this compound.
Therapeutic Potential
Oncology
The role of PKC in promoting cell proliferation and survival makes it an attractive target for cancer therapy. By inhibiting PKC, this compound can potentially suppress tumor growth and induce apoptosis in cancer cells. The compound has been proposed for use in the treatment of various cancers where PKC is overexpressed or hyperactivated.
Diabetic Complications
Chronic hyperglycemia in diabetes leads to the persistent activation of PKC, which contributes to the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. The inhibitory effect of this compound on PKC suggests its potential utility in mitigating these long-term complications of diabetes.
Experimental Protocols
The following are representative protocols for evaluating the biological activity of this compound.
In Vitro PKC Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on PKC activity.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by PKC. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Prepare Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, and 20 µg/mL diacylglycerol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a known amount of purified PKC enzyme, and the peptide substrate.
-
Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture to start the kinase reaction. Incubate at 30°C for 10-15 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Measure Incorporation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Caption: A generalized workflow for evaluating the biological activity of a kinase inhibitor.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available in the provided search snippets, the patent literature indicates that compounds of this class exhibit potent PKC inhibition. For a comprehensive evaluation, the following data points should be experimentally determined.
| Parameter | Assay Type | Description | Target Value |
| IC₅₀ | In Vitro PKC Enzyme Assay | Concentration of the compound that inhibits 50% of PKC activity. | < 1 µM |
| GI₅₀ | Cell Proliferation Assay (e.g., MTT) | Concentration of the compound that inhibits 50% of cell growth. | Dependent on cell line |
| Selectivity | Kinase Panel Screening | The inhibitory activity against a broad panel of kinases to assess selectivity. | >10-fold selectivity for PKC over other kinases |
Conclusion
This compound is a promising molecule with well-defined biological activity as a protein kinase C inhibitor. Its mechanism of action provides a strong rationale for its potential therapeutic application in oncology and the management of diabetic complications. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and evaluation workflow outlined in this guide provide a robust framework for advancing the investigation of this and related compounds.
References
- Faulkner, A. D., et al. (1994). Thiazole derivatives, their preparation and their use as protein kinase C inhibitors.
The 2-Aminothiazole Scaffold: A Comprehensive Technical Guide to "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" as a Putative Kinase Inhibitor
Foreword: The Enduring Promise of the 2-Aminothiazole Core in Kinase Inhibition
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 2-aminothiazole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically relevant kinase inhibitors, most notably the pan-Src inhibitor, Dasatinib.[1] This guide provides an in-depth technical exploration of a specific, yet under-investigated derivative, "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl". While direct kinase inhibition data for this compound is not extensively published, this document will build a robust scientific case for its potential as a kinase inhibitor by leveraging established structure-activity relationships (SAR) of the 2-aminothiazole class. We will delve into its synthesis, propose a mechanism of action, and outline detailed experimental protocols for its evaluation, thereby providing a comprehensive resource for researchers and drug development professionals.
The 2-Aminothiazole Moiety: A Privileged Scaffold for Kinase Inhibition
The 2-aminothiazole ring system is a versatile pharmacophore due to its unique electronic properties and its ability to engage in multiple hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2] The nitrogen and sulfur heteroatoms, along with the exocyclic amino group, provide a rich tapestry of potential interactions with key amino acid residues in the kinase hinge region, a critical area for inhibitor binding.
Structure-Activity Relationship (SAR) Insights: The Significance of the 4-Position
Extensive research into 2-aminothiazole-based kinase inhibitors has revealed that substitutions at the 4- and 5-positions of the thiazole ring are critical for modulating potency and selectivity.[1] While the 2-amino group often serves as a key hydrogen bond donor to the kinase hinge region, modifications at the 4-position can profoundly influence interactions with the solvent-exposed region of the ATP-binding site. The introduction of various functionalities at this position has been shown to enhance binding affinity and target specificity. For instance, in the development of Aurora kinase inhibitors, diverse substitutions at the 4-position have been explored to optimize activity.[3]
The subject of this guide, "this compound," features a distinctive phthalimidoethyl group at the 4-position. The phthalimide moiety is a bulky, planar, and relatively lipophilic group. Its presence suggests several possibilities for kinase interaction:
-
Hydrophobic Interactions: The phthalimide group could occupy a hydrophobic pocket within the kinase active site, thereby increasing the overall binding affinity.
-
Steric Influence: The size and shape of the phthalimidoethyl substituent can dictate the accessibility of the compound to the active sites of different kinases, thus contributing to selectivity.
-
Potential for Hydrogen Bonding: While the phthalimide group itself is not a strong hydrogen bond donor or acceptor, the carbonyl oxygens could engage in weak interactions.
Given these structural features, it is plausible that "this compound" could exhibit inhibitory activity against kinases that have a larger, more accommodating 4-position binding pocket.
Synthesis of this compound: A Proposed Route
The synthesis of 2-aminothiazole derivatives is well-established, typically proceeding via the Hantzsch thiazole synthesis. A plausible synthetic route for "this compound" is outlined below. This proposed synthesis is based on established methodologies for the preparation of similar 2-aminothiazole and N-alkylphthalimide compounds.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide
-
To a stirred solution of phthalic anhydride (1 equiv.) in glacial acetic acid, add 2-aminoethanol (1 equiv.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2-hydroxyethyl)phthalimide.
Step 2: Synthesis of N-(2-Chloroethyl)phthalimide
-
To a solution of N-(2-hydroxyethyl)phthalimide (1 equiv.) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-chloroethyl)phthalimide.
Step 3: Synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole
-
In a round-bottom flask, dissolve N-(2-chloroethyl)phthalimide (1 equiv.) and thiourea (1.1 equiv.) in ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain "this compound".
Putative Kinase Targets and Signaling Pathways
Based on the known targets of 2-aminothiazole derivatives, "this compound" is hypothesized to inhibit members of the following kinase families:
-
Src Family Kinases: This family of non-receptor tyrosine kinases plays a crucial role in regulating cell proliferation, differentiation, motility, and adhesion.[6][7] Aberrant Src signaling is implicated in various cancers.[8]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis.[9] Their overexpression is frequently observed in human tumors, making them attractive targets for cancer therapy.[10]
-
Casein Kinase 2 (CK2): A ubiquitously expressed serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[11] Elevated CK2 activity is a hallmark of many cancers.[7][12]
Visualizing the Signaling Cascades
The following diagrams illustrate the central roles of these kinases in cellular signaling.
Caption: Simplified Src Family Kinase Signaling Pathway.
Caption: Role of Aurora Kinase A in Mitosis.
Sources
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A Technical Guide to Evaluating the Antimicrobial Properties of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
A Framework for Discovery and Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with many demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This guide focuses on 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl , a specific derivative for which antimicrobial data is not yet widely published. Rather than a review of existing data, this document serves as a comprehensive, field-proven technical framework for researchers to systematically evaluate the antimicrobial potential of this and similar novel thiazole-based compounds. We will detail the essential experimental workflows, from initial screening to quantitative assessment and preliminary safety profiling, providing the causal logic behind each methodological choice.
Introduction: The Rationale for Investigating Thiazole Derivatives
The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen that is a core component of numerous clinically significant therapeutic agents.[2][3] Its presence in drugs like the third-generation cephalosporins and the anti-HIV agent Ritonavir underscores its value in medicinal chemistry.[3][4] The 2-aminothiazole (2-AMT) moiety, in particular, is a privileged structure in antimicrobial research, known to be a part of many highly active compounds.[4][5]
The specific compound, This compound , combines the established 2-aminothiazole core with a phthalimidoethyl side chain. While the parent 2-aminothiazole structure provides a strong rationale for potential bioactivity, the complete molecule's properties are yet to be characterized.
Compound Profile:
| Chemical Name | This compound |
|---|---|
| CAS Number | 137118-00-4[6][7] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂S[6] |
| Molecular Weight | 309.77 g/mol [6][7] |
| Storage | 2-8°C Refrigerator[6] |
The amphiphilic nature of many thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into microbial cell membranes, leading to cytoplasm leakage and cell death.[8] This document outlines the critical path to determine if "this compound" exhibits such properties.
The Hierarchical Approach to Antimicrobial Evaluation
A structured, multi-stage approach is crucial to efficiently and cost-effectively evaluate a novel compound. This ensures that resources are dedicated to the most promising candidates and that data is robust and reproducible. Our evaluation workflow is designed as a funnel, moving from broad qualitative screening to precise quantitative analysis and initial safety assessment.
Caption: Hierarchical workflow for antimicrobial compound evaluation.
Phase 1: Initial Qualitative Screening
The primary goal of this phase is to rapidly determine if the compound possesses any antimicrobial activity against a broad panel of microorganisms. The Kirby-Bauer disk diffusion test is a cost-effective and widely used qualitative method for this purpose.[9][10]
Rationale for Method Selection
The disk diffusion method provides a clear visual indication of antimicrobial activity—the "zone of inhibition".[11] It is less labor-intensive than quantitative methods and allows for the simultaneous testing of the compound against multiple microbial strains. This makes it an ideal first-pass screen to eliminate inactive compounds early.
Detailed Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of this compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Sterile paper disks (6 mm diameter)
-
Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)
-
Bacterial/Fungal Cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (impregnated with solvent, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA or SDA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[9]
-
Disk Application:
-
Aseptically apply sterile paper disks to the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the Test Compound Stock Solution onto a disk.
-
Apply positive and negative control disks to the same plate for comparison.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.[9]
-
Data Collection: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.
Interpretation: A zone of inhibition around the test compound disk, which is significantly larger than the solvent control, indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency.
Phase 2: Quantitative Antimicrobial Assessment
Compounds demonstrating promising activity in the initial screen must be evaluated quantitatively to determine their potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[12]
Rationale for Method Selection
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] This quantitative value is critical for comparing the potency of different compounds and is a key parameter in drug development.[12] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[15][16]
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of selected microorganisms.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi (e.g., RPMI-1640)
-
Test Compound Stock Solution
-
Bacterial/Fungal inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in broth[12]
-
Positive control (broth + inoculum, no compound)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control), resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[16]
Determining Bactericidal vs. Bacteriostatic Activity: The MBC Assay
Following MIC determination, it is crucial to understand whether the compound kills the microbes (bactericidal/fungicidal) or merely inhibits their growth (bacteriostatic/fungistatic). This is determined by the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay.[17]
Procedure:
-
From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).[18]
-
Spot-plate this aliquot onto an appropriate agar medium (e.g., MHA).
-
Incubate the agar plate overnight at 37°C.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[17][19] In practice, it is often defined as the lowest concentration at which no bacterial colonies are observed on the agar plate.[18]
Data Presentation: MIC and MBC data should be presented in a clear tabular format.
| Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | 29213 | Data | Data | Data |
| E. coli | 25922 | Data | Data | Data |
| P. aeruginosa | 27853 | Data | Data | Data |
| C. albicans | 90028 | Data | Data | Data |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Phase 3: Preliminary Assessment of Safety and Selectivity
A potent antimicrobial is only viable as a therapeutic candidate if it is safe for host cells.[20] Therefore, early-stage cytotoxicity testing is essential to assess the compound's selectivity for microbial cells over mammalian cells.[21]
Rationale for Method Selection
Many effective antimicrobials fail in development because they are cytotoxic to eukaryotic cells.[20] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are standard in vitro methods to quickly assess a compound's effect on cell viability and membrane integrity, respectively.[22][23]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the test compound on a mammalian cell line (e.g., HEK293, HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Triton X-100 for maximal lysis)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.[22]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a robust, logical, and self-validating framework for the initial evaluation of the antimicrobial properties of "this compound". By following this hierarchical approach, researchers can efficiently generate reliable data on the compound's spectrum of activity, potency, and preliminary safety profile.
Positive results from this workflow (i.e., low MIC/MBC values and a high IC₅₀ value) would strongly justify advancing the compound to more complex studies, including:
-
Mechanism of Action (MoA) Studies: Investigating how the compound kills microbes (e.g., cell wall synthesis inhibition, DNA gyrase inhibition).[3]
-
Resistance Studies: Assessing the potential for microbes to develop resistance to the compound.
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.
The systematic application of these proven methodologies will ensure the rigorous and credible assessment of this novel thiazole derivative, contributing valuable knowledge to the critical field of antimicrobial drug discovery.
References
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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PubMed. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Available from: [Link]
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SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available from: [Link]
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SpringerLink. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Available from: [Link]
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SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available from: [Link]
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Pharmaffiliates. (n.d.). This compound. Available from: [Link]
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Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
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PubMed. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. Available from: [Link]
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The University of Toledo. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
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BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]
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National Center for Biotechnology Information. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available from: [Link]
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SpringerLink. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]
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MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]
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MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]
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ResearchGate. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available from: [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available from: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
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Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
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YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available from: [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]
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MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Available from: [Link]
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National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
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Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]
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MDPI. (n.d.). Special Issue : Natural Compounds: Advances in Antimicrobial Activity. Available from: [Link]
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The Strategic Role of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide delves into the multifaceted role of a specific derivative, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl , in the landscape of drug discovery. While comprehensive biological data on this particular molecule remains an area of active investigation, its structural motifs—the 2-aminothiazole core, the ethyl linker, and the phthalimido group—provide a compelling framework for exploring its potential as a modulator of various biological targets. This document will synthesize established principles of 2-aminothiazole chemistry and pharmacology to provide a forward-looking perspective on the strategic application of this compound and its analogs in the development of novel therapeutics. We will explore its synthetic accessibility, plausible biological activities based on structure-activity relationships (SAR), and a practical framework for its experimental evaluation.
The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole ring is a five-membered heterocyclic system containing nitrogen and sulfur atoms. This structural unit is not only a key component of natural products, such as vitamin B1 (thiamine), but is also embedded in numerous synthetic drugs with diverse therapeutic applications.[1] Its prominence in drug discovery can be attributed to several key features:
-
Versatile Bioactivity: The 2-aminothiazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3]
-
Hydrogen Bonding Capabilities: The amino group and the ring nitrogen act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.
-
Synthetic Tractability: The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a robust and versatile method.[4] This allows for the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.
-
Metabolic Considerations: While the 2-aminothiazole moiety can be a valuable pharmacophore, it is also important to consider its potential for metabolic activation into reactive metabolites, a factor that requires careful evaluation during drug development.[5]
Deconstructing this compound: A Structural Perspective
The subject of this guide, this compound, possesses distinct structural features that inform its potential biological profile:
-
2-Aminothiazole Core: As discussed, this is the foundational pharmacophore, likely responsible for the molecule's primary interactions with biological targets.
-
Ethyl Linker: This two-carbon chain provides spatial separation between the thiazole ring and the phthalimido group. The length and flexibility of this linker can significantly influence binding affinity and selectivity for a target.
-
Phthalimido Group: This bulky, hydrophobic moiety can serve multiple purposes. It can act as a protecting group for a primary amine, modulate solubility and pharmacokinetic properties, and potentially engage in hydrophobic or pi-stacking interactions within a target's binding site. The phthalimido group is a known pharmacophore in its own right, with historical links to immunomodulatory and anti-angiogenic activities, although its use has been tempered by safety concerns.
The hydrochloride salt form is employed to enhance the aqueous solubility and stability of the compound, facilitating its handling and formulation for experimental studies.
Synthetic Strategy: A Plausible Pathway via Hantzsch Thiazole Synthesis
A logical and efficient route to synthesize this compound is through the well-established Hantzsch thiazole synthesis.[4] This method involves the condensation of an α-haloketone with a thiourea derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of the α-Haloketone Intermediate
-
Starting Material: N-(4-bromobutan-2-one)phthalimide. This intermediate can be synthesized from commercially available starting materials.
-
Reaction: The α-haloketone is a crucial precursor. A plausible approach involves the bromination of a suitable phthalimido-protected ketone.
Step 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: Dissolve the α-haloketone intermediate (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole, may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 3: Salt Formation
-
Procedure: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Postulated Biological Activities and Mechanisms of Action
Based on the extensive literature on 2-aminothiazole derivatives, we can postulate several potential biological activities for this compound.
Anticancer Activity
The 2-aminothiazole scaffold is a common feature in many anticancer agents. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways controlling cell growth, proliferation, and survival.
-
Potential Targets: Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR) are known targets for 2-aminothiazole-based inhibitors.
-
SAR Insights: The substitution at the 4- and 5-positions of the thiazole ring, as well as modifications of the 2-amino group, are critical for kinase inhibitory activity and selectivity. The phthalimidoethyl group at the 4-position could potentially occupy a hydrophobic pocket in the ATP-binding site of a target kinase.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.
-
Potential Mechanisms: Inhibition of essential enzymes in microbial metabolic pathways, disruption of cell wall synthesis, or interference with biofilm formation are plausible mechanisms.[6]
-
SAR Insights: The nature of the substituent at the 4-position of the thiazole ring is often crucial for antimicrobial potency. The phthalimido group might enhance cell permeability or interact with specific microbial targets.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminothiazoles are often attributed to the inhibition of key enzymes in the inflammatory cascade.
-
Potential Targets: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX) are potential targets.
-
SAR Insights: The structural features that confer selectivity for COX-2 over COX-1 are of particular interest to minimize gastrointestinal side effects. The size and electronic properties of the substituent at the 4-position can influence this selectivity.
A Framework for Experimental Evaluation
To elucidate the true biological potential of this compound, a systematic experimental evaluation is necessary.
In Vitro Assay Cascade
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the biological activity of the compound.
Tier 1: Broad-Spectrum Screening
-
Objective: To identify the general therapeutic area of activity.
-
Assays:
-
Anticancer: Proliferation assays against a panel of cancer cell lines (e.g., NCI-60 panel).
-
Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi.[6]
-
Anti-inflammatory: Cellular assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in stimulated macrophages.
-
Tier 2: Target Deconvolution and Mechanism of Action Studies
-
Objective: To identify the specific molecular target(s) and elucidate the mechanism of action.
-
Assays (Example for Anticancer Activity):
-
Kinase Profiling: Screen against a panel of recombinant kinases to identify potential targets.
-
Cell-Based Target Engagement Assays: Confirm target binding within a cellular context (e.g., Cellular Thermal Shift Assay - CETSA).
-
Downstream Signaling Analysis: Western blotting to assess the phosphorylation status of downstream substrates of the identified target kinase.
-
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for optimizing the lead compound.
| Modification Site | Rationale | Example Modifications |
| 2-Amino Group | Modulate hydrogen bonding interactions and physicochemical properties. | Acylation, alkylation, formation of ureas and thioureas.[6] |
| Ethyl Linker | Optimize spatial orientation and flexibility. | Varying linker length (methylene, propylene), introducing rigidity (e.g., cyclopropyl). |
| Phthalimido Group | Explore the impact of the terminal hydrophobic group. | Replacement with other cyclic imides (e.g., succinimide), substituted phenyl rings, or other heterocyclic systems. |
Pharmacokinetic Considerations
Early assessment of the pharmacokinetic properties of 2-aminothiazole derivatives is essential for their successful development.
-
In Vitro ADME:
-
Solubility: Determine aqueous solubility at different pH values.
-
Permeability: Assess cell permeability using Caco-2 or PAMPA assays.
-
Metabolic Stability: Evaluate stability in liver microsomes and hepatocytes to identify potential metabolic liabilities.[7]
-
-
In Vivo Pharmacokinetics:
-
Studies in animal models (e.g., mice or rats) to determine key parameters such as bioavailability, plasma concentration-time profile, and brain penetration.[7]
-
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of established pharmacophores. While its specific biological profile awaits detailed investigation, its structural components provide a strong rationale for its exploration as a lead compound in various therapeutic areas, particularly oncology, infectious diseases, and inflammation. The synthetic accessibility of the 2-aminothiazole scaffold allows for the rapid generation of analogs for robust SAR studies.
Future research should focus on a systematic in vitro evaluation of this compound to identify its primary biological activity. Subsequent efforts should be directed towards target identification and mechanism of action studies, coupled with early-stage ADME/PK profiling to assess its drug-like properties. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the diverse biological activities of the 2-aminothiazole class of compounds.
References
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
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Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available at: [Link]
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Patel, R. V., et al. (2014). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 76(2), 147-154. Available at: [Link]
-
de la Cruz, R., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(15), 2164-2173. Available at: [Link]
-
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-
National Institutes of Health (NIH). (2020). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. Available at: [Link]
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Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification for 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Introduction: The Enigma of a Bioactive Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] The subject of this guide, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl (CAS No: 137118-00-4; Molecular Formula: C₁₃H₁₂ClN₃O₂S), is a synthetic derivative within this class.[2][3] While its precise biological role remains to be fully elucidated, the established therapeutic potential of related analogues necessitates a thorough investigation into its mechanism of action.[4][5] Identifying the specific molecular targets of this compound is a critical step in understanding its pharmacological effects, predicting potential therapeutic applications, and assessing any off-target liabilities.
This in-depth technical guide provides a comprehensive framework for the systematic identification of the protein targets of this compound. We will navigate a multi-pronged approach, commencing with computational prediction to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art proteomics techniques. The methodologies detailed herein are designed to provide a robust and self-validating workflow for researchers in drug discovery and chemical biology.
Part 1: In Silico Target Prediction - Generating Hypotheses from Chemical Structure
Before embarking on resource-intensive experimental work, in silico methods offer a powerful and cost-effective strategy to predict potential protein targets based on the chemical structure of our lead compound.[6] This approach leverages vast databases of known ligand-target interactions and the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[7]
Ligand-Based Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a robust web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[8][9]
Rationale: By comparing the structure of this compound to a vast database of bioactive molecules, we can generate a ranked list of potential targets, providing a focused starting point for experimental validation.
Step-by-Step Protocol:
-
Access the SwissTargetPrediction Server: Navigate to the SwissTargetPrediction website (]">http://www.swisstargetprediction.ch).[10]
-
Input the Molecular Structure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole. The hydrochloride salt is typically omitted for in silico prediction as the free base is the biologically active form. The SMILES string can be generated using chemical drawing software or found in chemical databases. For this compound, a likely SMILES string is: N1C(=S)C(=C(N)S1)CCN2C(=O)C3=CC=CC=C3C2=O.
-
Paste the SMILES string into the input box on the homepage.
-
-
Select the Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Initiate Prediction: Click the "Predict targets" button.
-
Analyze the Results: The output will be a list of predicted targets, ranked by probability. Pay close attention to the top-ranking targets and their associated protein classes (e.g., kinases, G-protein coupled receptors, enzymes).
Exploring Bioactivity Data with ChEMBL and BindingDB
ChEMBL and BindingDB are extensive, publicly accessible databases containing curated bioactivity data from medicinal chemistry literature and other sources.[11][12][13][14]
Rationale: Searching these databases for compounds structurally similar to this compound can reveal known biological activities and targets for related molecules, offering valuable clues about our compound of interest.
Step-by-Step Protocol:
-
Access the Databases:
-
Perform a Substructure or Similarity Search:
-
Using the chemical drawing tool on each platform, sketch the core 2-aminothiazole scaffold or the full structure of the compound.
-
Initiate a substructure or similarity search. A similarity threshold of 0.8 or higher is a good starting point.
-
-
Analyze the Search Results:
-
The results will display a list of structurally related compounds.
-
Examine the associated bioactivity data for these compounds, including target names, assay types, and activity values (e.g., IC₅₀, Kᵢ).
-
-
Synthesize the Findings: Compile a list of recurring protein targets or target families that are modulated by compounds structurally related to our lead. This information will complement the predictions from SwissTargetPrediction.
Data Presentation: Summary of In Silico Predictions
| Prediction Method | Predicted Target(s) | Target Class | Confidence/Probability | Supporting Evidence from Literature |
| SwissTargetPrediction | [Example: Cyclin-dependent kinase 2] | [Example: Kinase] | [Example: High] | [Example: 2-aminothiazole is a known CDK inhibitor scaffold] |
| ChEMBL Similarity Search | [Example: Beta-catenin] | [Example: Transcriptional regulator] | [Example: N/A] | [Example: Similar compounds show activity in Wnt signaling assays] |
| BindingDB Similarity Search | [Example: TNF-alpha] | [Example: Cytokine] | [Example: N/A] | [Example: Related thiazole derivatives exhibit anti-inflammatory properties] |
Note: The data in this table is illustrative and should be replaced with the actual results from the in silico analyses.
Part 2: Experimental Target Validation - From Hypothesis to Confirmation
The hypotheses generated through in silico methods must be validated experimentally. The following protocols describe robust and widely used techniques for identifying direct protein-small molecule interactions within a complex biological sample, such as a cell lysate.
Overall Experimental Workflow
The experimental phase follows a logical progression from initial identification of potential binding partners to the confirmation of direct target engagement in a cellular context.
Caption: Overall workflow for target identification.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a cell lysate.[15] The captured proteins are then identified by mass spectrometry.[15]
Rationale: AC-MS provides a direct method for identifying proteins that physically interact with the compound. It is a powerful discovery tool that can identify both expected and unexpected targets.
Step-by-Step Protocol:
-
Immobilization of the Ligand:
-
Synthesize a derivative of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A primary amine on the 2-amino position is a common point for modification, though care must be taken not to disrupt the binding pharmacophore.
-
Couple the synthesized derivative to the beads according to the manufacturer's instructions.
-
Prepare a control resin with no coupled ligand to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the ligand-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competitive elution with an excess of free this compound.
-
Changing the buffer conditions (e.g., high salt or low pH).
-
Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane from the gel and perform in-gel digestion with trypsin.[15]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Compare the list of proteins identified from the ligand-coupled beads to those from the control beads. Proteins that are significantly enriched in the experimental sample are considered potential binding partners.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a technique that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolytic degradation.[10][16][17]
Rationale: A key advantage of DARTS is that it does not require modification or immobilization of the small molecule, thus preserving its native binding properties.[10][16] It is an excellent orthogonal method to validate hits from AC-MS.
Caption: The DARTS experimental workflow.
Step-by-Step Protocol:
-
Prepare Cell Lysate: Prepare a clarified cell lysate as described for AC-MS.
-
Compound Incubation:
-
Aliquot the lysate into two tubes.
-
To one tube, add this compound to the desired final concentration.
-
To the other tube, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to both tubes. The optimal protease and concentration should be determined empirically.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
Stop the reaction by adding a denaturing sample buffer and heating.
-
-
Analysis:
-
Separate the digested lysates by SDS-PAGE.
-
Stain the gel with a sensitive protein stain (e.g., Coomassie blue or silver stain).
-
Visually inspect the gel for protein bands that are present or more intense in the compound-treated lane compared to the control lane. These protected bands represent potential targets.[18]
-
Excise the protected bands and identify the proteins by LC-MS/MS as described previously.[18]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[19][20] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[21]
Rationale: CETSA provides crucial evidence that the compound interacts with its target within intact cells, which is a critical step in validating the physiological relevance of the identified interaction.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells of interest and treat them with either this compound or the vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[19]
-
Cool the samples to room temperature.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific protein of interest remaining in the soluble fraction at each temperature point by Western blotting using a specific antibody.
-
-
Data Interpretation:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and control samples.
-
A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has engaged and stabilized the target protein in the cellular context.
-
Conclusion: A Pathway to Mechanistic Insight
The identification of a small molecule's direct binding targets is a cornerstone of modern drug discovery and chemical biology. The integrated approach outlined in this guide, combining in silico prediction with orthogonal experimental validation techniques, provides a robust and reliable pathway to deconvolute the mechanism of action of this compound. By systematically generating and testing hypotheses, researchers can move from a compound with an interesting chemical scaffold to a well-characterized pharmacological tool with a defined molecular target. This knowledge is paramount for the future development of this and related compounds as potential therapeutic agents.
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 219-232. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
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Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945-D954. [Link]
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Gilson, M. K., et al. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research, 44(D1), D1045-D1053. [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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The Good Scents Company. 2-amino-4-(4-chlorophenyl) thiazole. [Link]
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Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298. [Link]
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Van der Westhuyzen, R., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4965-4969. [Link]
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Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 31-39. [Link]
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ResearchGate. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]
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Chen, X., et al. (2005). BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities. Nucleic Acids Research, 33(Database issue), D412-D415. [Link]
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Mendez, D., et al. (2019). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 47(D1), D930-D937. [Link]
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Figueroa, C. M., et al. (2018). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 1837, 1-13. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 31–39. [Link]
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Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
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Liu, T., et al. (2015). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research, 43(Database issue), D1144-D1151. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]
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Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
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EMBL-EBI. ChEMBL. [Link]
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BindingDB. Find my Compound's Targets. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Aslam, M., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Journal of Molecular Structure, 1245, 131065. [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Papadatos, G., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1113-D1121. [Link]
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Al-Otaibi, F., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4171. [Link]
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Dunham, W. H., et al. (2012). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Methods in Enzymology, 512, 1-22. [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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"2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" CAS number 137118-00-4
An In-Depth Technical Guide to 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl (CAS 137118-00-4): A Key Intermediate in Pharmaceutical Synthesis
Introduction
This compound, identified by CAS number 137118-00-4, is a heterocyclic organic compound of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical, high-value intermediate in the synthesis of potent therapeutic agents. Its primary and most well-documented application is in the manufacturing pathway of Pramipexole, a non-ergoline dopamine agonist used extensively in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).[1]
The strategic importance of this molecule lies in the stable yet versatile 2-aminothiazole core, a scaffold recognized as a "privileged structure" in medicinal chemistry.[2][3] This core is present in a wide array of biologically active compounds, including approved drugs like the anticancer agent Dasatinib.[4] The presence of the phthalimido group provides a robust protecting strategy for a primary amine, a common requirement in multi-step organic synthesis to prevent unwanted side reactions. This guide provides a comprehensive technical overview of its properties, synthesis, and pivotal role in drug development for researchers, scientists, and process chemists.
Part 1: Physicochemical Properties and Analytical Characterization
The precise characterization of any pharmaceutical intermediate is fundamental to ensuring the quality, purity, and consistency of the final API. The properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 137118-00-4 | [5] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂S | [5] |
| Molecular Weight | 309.77 g/mol | [5] |
| Appearance | Solid |
| Storage | 2-8°C, Refrigerator |[5] |
Analytical Validation
To ensure the identity and purity of the intermediate, a panel of analytical techniques is employed. This is a self-validating system where orthogonal methods confirm the structure and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would be expected to show characteristic signals for the aromatic protons of the phthalimide group, the ethyl linker, and the lone proton on the thiazole ring. The integration of these signals confirms the relative number of protons in each environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula, C₁₃H₁₁N₃O₂S (for the free base).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A validated method, typically using a C18 column with a mobile phase of acetonitrile and water gradients, is used to separate the main compound from any starting materials, byproducts, or degradation products. This allows for precise quantification of purity (e.g., >99.5%).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of key functional groups, such as the C=O stretching of the phthalimide group, N-H stretching of the primary amine, and C=N and C-S vibrations characteristic of the thiazole ring.
Part 2: Strategic Role in the Synthesis of Pramipexole
The primary utility of this compound is as a precursor to (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key building block for Pramipexole.[1][6][7] The synthesis of a complex API like Pramipexole requires a carefully planned sequence of reactions where functional groups not involved in a particular step are temporarily masked or "protected."
The phthalimido group in this intermediate serves as an excellent protecting group for a primary amine. Its selection is deliberate for several reasons:
-
Stability: It is highly stable to a wide range of reaction conditions, including those used for the formation of the thiazole ring.
-
Non-reactivity: The nitrogen atom of the phthalimide is non-nucleophilic, preventing it from participating in unwanted side reactions.
-
Clean Deprotection: It can be reliably removed later in the synthetic sequence, typically using hydrazine, to unmask the primary amine for subsequent reactions, such as alkylation.
The overall synthetic logic involves constructing the stable, functionalized thiazole ring first, then proceeding with the more complex stereoselective modifications that lead to the final chiral API.
Caption: Role of the intermediate in the Pramipexole synthesis pathway.
Part 3: Reference Synthesis and Purification Protocol
The following protocol describes a generalized, field-proven method for the synthesis of 2-aminothiazole derivatives, adapted for the specific target compound. This is based on the classical Hantzsch thiazole synthesis.[3][8]
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Step-by-step workflow for the synthesis of the title compound.
Step-by-Step Methodology
Causality: Each step is designed to maximize yield and purity by controlling reaction conditions and effectively removing impurities.
-
Reagent Preparation (Stoichiometry): In a suitable reaction vessel, charge absolute ethanol as the solvent. Add the starting α-haloketone, 1-chloro-4-phthalimidobutan-2-one (1.0 eq), followed by thiourea (1.1 eq). The slight excess of thiourea ensures complete consumption of the more valuable ketone precursor.
-
Cyclocondensation Reaction:
-
Stir the suspension and heat the mixture to reflux (approximately 78°C). The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to form the thiazole ring.
-
Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) by an appropriate method like Thin Layer Chromatography (TLC) or HPLC until the starting ketone is no longer detected.
-
-
Product Isolation:
-
Once the reaction is complete, cool the mixture to ambient temperature, then further cool in an ice bath (0-5°C) for 1 hour. This significantly reduces the solubility of the product hydrochloride salt in ethanol, maximizing precipitation and yield.
-
Collect the precipitated solid by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with a small amount of cold ethanol. This removes soluble impurities, such as excess thiourea and reaction byproducts, without dissolving a significant amount of the desired product.
-
For higher purity required in pharmaceutical applications, recrystallization is performed. The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture) and allowed to cool slowly. This process allows the formation of a pure crystalline solid, leaving impurities behind in the mother liquor.
-
-
Drying and Characterization:
-
Dry the purified white to off-white solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Confirm the identity and purity of the final product using the analytical methods described in Part 1.
-
Part 4: The 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole ring system is not merely a synthetic curiosity; it is a cornerstone of modern medicinal chemistry.[9] Its prevalence is due to its favorable properties: it is a planar, aromatic system capable of participating in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets like protein kinases and receptors. This makes it an effective scaffold for building potent and selective inhibitors.
Numerous derivatives have been developed and investigated for a wide range of therapeutic applications:
-
Anticancer: The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the FDA-approved drug Dasatinib, used to treat chronic myeloid leukemia.[4]
-
Antimicrobial: Researchers have synthesized a variety of 2-aminothiazole derivatives that exhibit significant antibacterial and antifungal activity.[2][3]
-
Anti-inflammatory & Antioxidant: The scaffold is also found in molecules designed to have anti-inflammatory and antioxidant effects.[2][10]
The extensive body of literature on 2-aminothiazoles provides a rich foundation for drug development professionals, offering established synthetic routes and a deep understanding of the structure-activity relationships that drive biological efficacy.[8]
Conclusion
This compound (CAS 137118-00-4) is a quintessential example of a value-added intermediate in the pharmaceutical supply chain. Its structure is strategically designed, employing a robust protecting group to facilitate the efficient and high-purity synthesis of the complex, stereospecific API, Pramipexole. A thorough understanding of its synthesis, characterization, and role within the broader context of medicinal chemistry is essential for scientists and researchers dedicated to the development and manufacturing of life-changing therapeutics. The well-defined protocols for its creation and the extensive knowledge base surrounding its core chemical scaffold ensure its continued importance in the field.
References
- Title: Process for preparing (s)-pramipexole and its intermediates. Source: Google Patents (WO2008041240A1).
-
Title: A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Source: Iraqi Academic Scientific Journals (Journal of University of Kerbala). URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed Central (Darou Pakhsh Pharma Chem J). URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI (Molecules). URL: [Link]
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Semantic Scholar. URL: [Link]
-
Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Source: EXCLI Journal. URL: [Link]
-
Title: Pramipexole. Source: New Drug Approvals. URL: [Link]
-
Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Source: PubMed Central (Sci Rep). URL: [Link]
-
Title: 2-Amino-4-thiazolidinones: Synthesis and Reactions. Source: ResearchGate. URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: National Institutes of Health (NIH). URL: [Link]
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Title: this compound. Source: Pharmaffiliates. URL: [Link]
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Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Source: PubMed. URL: [Link]
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Title: A Novel Scalable Synthesis of Pramipexole. Source: ResearchGate. URL: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of the novel heterocyclic compound, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride (HCl). While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related 2-aminothiazole analogues to present a robust profile for research and development purposes. The guide covers the compound's chemical identity, predicted physicochemical characteristics, a plausible synthetic route, and proposed analytical methodologies. This document is intended to serve as a foundational resource for scientists engaged in the exploration of this compound for potential therapeutic applications. The 2-aminothiazole core is a well-established pharmacophore present in numerous biologically active molecules, suggesting that this compound warrants further investigation.[1][2]
Chemical Identity and Structural Elucidation
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl is a hydrochloride salt of a substituted 2-aminothiazole. The core structure features a thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This ring is substituted at the 2-position with an amino group and at the 4-position with a (2-N-phthalimido)ethyl group. The presence of the basic amino group and the nitrogen atom in the thiazole ring allows for the formation of a stable hydrochloride salt, which is often employed to improve the solubility and handling of pharmaceutical compounds.[3]
| Identifier | Value | Source |
| Chemical Name | 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride | Pharmaffiliates[4] |
| CAS Number | 137118-00-4 | Sigma-Aldrich[5] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂S | Pharmaffiliates[4] |
| Molecular Weight | 309.77 g/mol | Sigma-Aldrich[5] |
| Physical Form | Solid | Sigma-Aldrich[5] |
The chemical structure of this compound is presented below:
Figure 1. Chemical Structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification based on Analogues |
| Melting Point (°C) | >150 (with decomposition) | Hydrochloride salts of similar heterocyclic compounds often exhibit high melting points. For instance, 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride has a melting point of 152°C.[6] The presence of the bulky phthalimido group may further increase the melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The dihydrochloride form of 2-Isopropyl-4-[(N-methylamino)methyl]thiazole is noted to have improved solubility.[3] It is a common strategy in pharmaceutical chemistry to form hydrochloride salts to enhance aqueous solubility. The solubility of 2-amino-4-methylthiazole at pH 7.4 is 10.8 µg/mL.[7] The hydrochloride salt of the target compound is expected to have significantly higher aqueous solubility. |
| pKa | Estimated 5-7 for the aminothiazole ring nitrogen and amino group. | The pKa of the amino group in 2-aminothiazole derivatives is influenced by the electron-withdrawing nature of the thiazole ring. The exact value will be dependent on the full molecular structure, but this range is typical for such functionalities. |
| LogP (Octanol-Water Partition Coefficient) | Calculated XlogP3 for a similar compound, 2-amino-4-(4-chlorophenyl) thiazole, is 3.2.[8] The phthalimido group in the target molecule is also lipophilic, suggesting a moderately high logP for the free base. The hydrochloride salt form will have a lower apparent logP. | The logP value is a critical determinant of a compound's pharmacokinetic properties. A moderately lipophilic character is often desirable for cell membrane permeability. |
Synthesis and Purification
A plausible synthetic route for this compound can be conceptualized based on the well-established Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone with a thiourea.
A proposed synthetic workflow is outlined below:
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Methodological & Application
Synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl: A Detailed Protocol for Researchers
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of a specific derivative, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride, a valuable building block for drug discovery and development.
This protocol is structured to provide not just a series of steps, but a deeper understanding of the chemical transformations involved, empowering researchers to troubleshoot and adapt the methodology as needed. The synthesis is primarily based on the well-established Hantzsch thiazole synthesis.[4][5]
Overall Synthesis Workflow
The synthesis is a two-stage process. First, the key intermediate, 1-Bromo-4-N-phthalimido-2-butanone, is reacted with thiourea in a classic Hantzsch cyclization reaction to form the 2-aminothiazole free base. Subsequently, the free base is converted to its more stable and soluble hydrochloride salt.
Figure 1: Overall workflow for the synthesis of this compound.
Key Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight | Notes |
| 1-Bromo-4-N-phthalimido-2-butanone | 51132-00-4 | C₁₂H₁₀BrNO₃ | 296.12 g/mol | The key α-haloketone intermediate. Commercially available.[6][7] |
| Thiourea | 62-56-6 | CH₄N₂S | 76.12 g/mol | Ensure high purity. |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 g/mol | Used as the reaction solvent for the Hantzsch synthesis. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 g/mol | Used for neutralization during work-up. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Used for extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 g/mol | Used as a drying agent. |
| Hydrochloric Acid solution (e.g., 4M in Dioxane) | 7647-01-0 | HCl | 36.46 g/mol | Used for salt formation. A solution in an anhydrous organic solvent is preferred over aqueous HCl.[8] |
| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 g/mol | Used for washing and precipitating the final product. |
Experimental Protocols
PART 1: Synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole (Free Base)
This procedure is a direct application of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[9][10] The reaction mechanism begins with the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Bromo-4-N-phthalimido-2-butanone (1.0 eq).
-
Addition of Reagents: Add anhydrous ethanol to the flask to dissolve the starting material. To this solution, add thiourea (1.1 - 1.2 eq). A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. The reaction time can vary but is typically in the range of 4-16 hours.[10]
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. The reaction mixture will likely be acidic due to the formation of hydrobromic acid (HBr) as a byproduct. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture until effervescence ceases.[2] This step is crucial as it converts the aminothiazole hydrobromide salt into the free base.[11]
-
Isolation of the Free Base: The 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole free base may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash it with cold water. If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[2][9]
PART 2: Formation of the Hydrochloride Salt
Converting the free base to its hydrochloride salt often improves its stability, crystallinity, and solubility in aqueous media, which is advantageous for subsequent biological testing or formulation.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified and dried 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole free base in a minimum amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of dichloromethane and diethyl ether is often effective.
-
Acidification: While stirring the solution at 0-4 °C (ice bath), slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in anhydrous ethanol) dropwise.[8] The use of HCl in an organic solvent prevents the introduction of water, which can hinder precipitation and affect the purity of the final salt.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution as a solid. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the final product, this compound, under vacuum to remove all traces of solvent.
Characterization and Validation
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the chemical structure. Expected signals in ¹H NMR for the final product would include aromatic protons from the phthalimide group (around 7.8-7.9 ppm), a singlet for the thiazole ring proton (around 6.5-7.0 ppm), and triplets corresponding to the two CH₂ groups of the ethyl linker. The amino group protons (NH₂) may appear as a broad singlet.[12]
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include N-H stretching of the amino group (around 3100-3400 cm⁻¹), C=O stretching of the phthalimide group (around 1715 and 1770 cm⁻¹), and C=N and C=C stretching of the thiazole ring.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion peak corresponding to the free base.[10]
-
Melting Point: A sharp melting point is indicative of a pure compound.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products.
-
Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling: 1-Bromo-4-N-phthalimido-2-butanone is a warning-level chemical that may cause skin sensitization.[6] Handle with care. Hydrochloric acid solutions are corrosive and should be handled with extreme caution.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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Al-Obaid, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Available at: [Link]
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Al-Jaffer, T. K. M., Naser, Z. O., & Hameed, A. J. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. ResearchGate. Available at: [Link]
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Bhandari, S., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(33), 20435-20456. Available at: [Link]
- Buckley, G. D. (1980). Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt. U.S. Patent 4,225,719.
- 严德鹏, et al. (2007). 合成溴代丁酮的新工艺研究. 化工时刊, 21(3), 4-6. (Note: This reference is for a related synthesis and is provided for context on bromo-butanone synthesis.)
-
Guan, A., et al. (2015). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 20(1), 1431-1456. Available at: [Link]
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Jadhav, S. D., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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Klapproth, H., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 20(15), 4553–4563. Available at: [Link]
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Sharma, V., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 57(15), 6656–6674. Available at: [Link]
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ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
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Li, Y., et al. (2019). Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 17(4), 800-809. Available at: [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4. Available at: [Link]
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Sherekar, V. M., et al. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One. International Journal of Advanced Research in Science, Communication and Technology, 12(4), 479-483. Available at: [Link]
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ResearchGate. (2020). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Available at: [Link]
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Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5038. Available at: [Link]
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Suryaprakash, N., et al. (2015). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]
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P212121 Store. 1-Bromo-4-N-phthalimido-2-butanone 1g. Available at: [Link]
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Application Note: A Robust In Vitro Kinase Inhibition Assay for Novel 2-Aminothiazole Derivatives
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of novel 2-aminothiazole derivatives, using "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" as an exemplary test compound. We detail a luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[5][6][7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system with detailed causal explanations for experimental choices, ensuring data integrity and reproducibility.
Introduction and Scientific Rationale
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is frequently implicated in diseases like cancer.[5] This has made them a major class of therapeutic targets. The 2-aminothiazole moiety is a cornerstone in the design of kinase inhibitors, with notable examples like Dasatinib, a pan-Src family kinase inhibitor.[10][11] When evaluating a novel compound such as "this compound," a robust and high-throughput in vitro assay is the first essential step to characterize its potency and selectivity.[12]
This protocol employs a universal kinase assay that measures the amount of ADP produced in a kinase reaction.[6][7][8] The principle is elegant and powerful: the more active the kinase, the more ATP is converted to ADP. By quantifying ADP, we get a direct measure of kinase activity. When an inhibitor is present, kinase activity decreases, leading to lower ADP production. The luminescence signal generated is directly proportional to the amount of ADP, providing a strong, quantitative readout of inhibition.[5][8]
Causality Behind Assay Choice: We selected the ADP-Glo™ assay for several key reasons:
-
Universality: It can be used for virtually any kinase, regardless of the substrate (protein, peptide, etc.), as it detects the universal product, ADP.[6]
-
Sensitivity & Broad Dynamic Range: Luminescence provides high sensitivity, allowing for the use of low enzyme concentrations and detection of inhibitors across a wide potency range.
-
Robustness: The two-step process, which first depletes unconsumed ATP before converting ADP to a measurable signal, minimizes interference and background, leading to high signal-to-noise ratios.[5][6][7][8]
The Role of Kinases in Cell Signaling
Kinases function within complex signaling cascades. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of kinases within this pathway, such as RAF or MEK, is a common driver of tumorigenesis. A novel inhibitor targeting a kinase in this pathway could have significant therapeutic potential.
Figure 1: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway by a 2-aminothiazole test compound.
Materials and Reagents
| Reagent/Material | Supplier (Cat. No.) | Rationale for Use |
| Test Compound | - | This compound |
| Target Kinase | e.g., Carna Biosciences | Recombinant active kinase (e.g., BRAF V600E) |
| Kinase Substrate | e.g., Sigma-Aldrich | Specific substrate for the target kinase (e.g., MEK1) |
| ADP-Glo™ Kinase Assay Kit | Promega (V9101) | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP |
| Kinase Buffer (1X) | - | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| DMSO (Anhydrous) | Sigma-Aldrich (D2650) | Solvent for test compound stock solution |
| White, Opaque 384-well Plates | Corning (3570) | Low cross-talk, high reflectivity for luminescence assays |
| Multichannel Pipettes | - | For accurate and efficient liquid handling |
| Plate Luminometer | e.g., BMG LABTECH | Instrument for detecting luminescent signal |
Experimental Workflow Overview
The entire process, from reagent preparation to data analysis, follows a logical and streamlined sequence designed to ensure accuracy and minimize variability.
Figure 2: High-level workflow for the in vitro kinase inhibition assay.
Detailed Step-by-Step Protocol
Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Expert Insight: Using a high-concentration stock in DMSO is standard practice. This minimizes the final DMSO concentration in the assay, which should ideally be kept ≤1% to avoid solvent effects on enzyme activity.
-
-
Serial Dilutions: Perform a serial dilution of the 10 mM stock to generate a 10-point dose-response curve. A common scheme is a 1:3 dilution series in 100% DMSO. These will be your 100X concentrated inhibitor solutions.
-
ATP Solution: Prepare an ATP solution at 2X the desired final concentration in 1X Kinase Buffer.
-
Trustworthiness: The ATP concentration is a critical parameter. For determining inhibitor potency (IC50), it is often set at or near the Michaelis constant (Km) of the kinase for ATP.[13][14] This ensures that the IC50 value is a direct and sensitive measure of the inhibitor's affinity.[13][14] Using ATP concentrations far below the Km can make all inhibitors appear more potent, while physiological concentrations (mM range) can make them appear weaker.[15]
-
-
Enzyme & Substrate Mix: Prepare a 2X solution of the kinase and its substrate in 1X Kinase Buffer.
-
Self-Validation: The optimal enzyme concentration must be determined empirically. It should be low enough to be in the linear range of the reaction velocity but high enough to provide a robust signal over background.[16] A good starting point is an enzyme concentration that yields 10-30% conversion of ATP to ADP in the reaction time.
-
Assay Plate Setup (384-well format, 10 µL final volume)
-
Compound Addition: Add 0.1 µL of the 100X serial dilutions of the test compound to the appropriate wells. For control wells, add 0.1 µL of 100% DMSO.
-
"Max Activity" Control (0% Inhibition): DMSO only.
-
"No Enzyme" Control (100% Inhibition): DMSO only, but kinase will be omitted.
-
-
Enzyme/Substrate Addition: Add 5 µL of the 2X Enzyme/Substrate mix to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 5 µL of a 2X substrate-only mix (without kinase).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.
-
Expert Insight: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated with ATP, which is crucial for measuring the true potency of competitive inhibitors.[17]
-
Kinase Reaction and Signal Detection
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Incubate: Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[6][8]
-
Generate Luminescence: Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP produced during the kinase reaction into ATP, which is then used by luciferase to generate a light signal.[5][6][8] Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each compound concentration.
-
Average the RLU from the "Max Activity" (0% inhibition) control wells (RLU_max).
-
Average the RLU from the "No Enzyme" (100% inhibition) control wells (RLU_min).
-
For each test compound well (RLU_sample), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)])
-
-
Dose-Response Curve and IC50 Calculation: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[18][19] The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.[19]
Sample Data Presentation
| Compound Conc. [nM] | Log [Conc.] | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 18,500 | 98.2% |
| 3333 | 3.52 | 25,000 | 93.4% |
| 1111 | 3.05 | 45,000 | 78.9% |
| 370 | 2.57 | 115,000 | 32.5% |
| 123 | 2.09 | 155,000 | 4.7% |
| 41 | 1.61 | 161,000 | 0.6% |
| 13.7 | 1.14 | 162,500 | -0.3% |
| 4.6 | 0.66 | 163,000 | -0.6% |
| 1.5 | 0.18 | 162,000 | 0.0% |
| 0.5 | -0.30 | 162,800 | -0.5% |
| Max Activity (0%) | - | 162,000 | 0.0% |
| No Enzyme (100%) | - | 15,000 | 100.0% |
From a curve fit of this data, the IC50 value would be determined (e.g., ~450 nM).
Conclusion
This application note provides a validated, step-by-step protocol for assessing the inhibitory potential of "this compound" and other novel 2-aminothiazole derivatives against target kinases. By explaining the scientific rationale behind key steps and incorporating essential controls, this guide empowers researchers to generate high-quality, reproducible data for their drug discovery programs. Adherence to these principles of assay design and execution is fundamental to the successful characterization of new chemical entities.
References
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
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Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed Source: PubMed URL: [Link]
-
Title: Help with determining IC50 for enzyme inhibitors Source: Reddit URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: PubMed URL: [Link]
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Title: In vitro kinase assay Source: Protocols.io URL: [Link]
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Title: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Source: ACS Publications URL: [Link]
-
Title: ATP concentration Source: Kinase Logistics Europe URL: [Link]
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Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
-
Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]
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Title: IC50 Determination Source: edX URL: [Link]
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Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: SpringerLink URL: [Link]
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Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]
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Title: Biological and medicinal significance of 2-aminothiazoles Source: Scholars Research Library URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: NIH URL: [Link]
-
Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: ResearchGate URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives Source: JOCPR URL: [Link]
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Title: Application note: Promega's ADP-Glo™ assay Source: Drug Target Review URL: [Link]
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- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
- 19. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Evaluation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Herein, we provide a comprehensive guide for the initial investigation of the novel compound, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, in the context of breast cancer research. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and insightful evaluation of this promising molecule.
Introduction: The Rationale for Investigating this compound in Breast Cancer
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[1][2][3][4] Derivatives of this heterocyclic motif have demonstrated a wide range of biological activities, with a significant number exhibiting potent anticancer properties against various human cancer cell lines, including breast, lung, colon, and prostate cancers.[1] The therapeutic potential of 2-aminothiazole derivatives often stems from their ability to inhibit key enzymes involved in cell cycle progression and survival signaling pathways, such as cyclin-dependent kinases (CDKs) and protein kinase CK2.[1][5]
The specific compound, This compound (CAS No: 137118-00-4), is a derivative that warrants investigation for its potential cytotoxic and anti-proliferative effects in breast cancer.[6] This application note will guide researchers through a logical workflow to characterize the in vitro effects of this compound on breast cancer cell lines, from initial cytotoxicity screening to elucidating its potential mechanism of action.
Compound Details:
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 137118-00-4 |
| Molecular Formula | C₁₃H₁₂ClN₃O₂S |
| Molecular Weight | 309.77 g/mol |
| Storage | 2-8°C Refrigerator |
Data sourced from Pharmaffiliates.[6]
Experimental Workflow: A Step-by-Step Approach to Characterization
A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow is designed to build upon the results of the preceding experiment, providing a clear path from broad cytotoxic effects to more specific mechanistic insights.
Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.
Core Protocols and Methodologies
Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
Expertise & Experience: The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. Tetrazolium-based assays, such as MTT and XTT, are reliable and high-throughput methods for this purpose.[7] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8] The reduction of the tetrazolium salt to a colored formazan product is carried out by mitochondrial dehydrogenases in living cells.[9][10]
Trustworthiness: To ensure the reliability of the results, it is essential to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). Performing the assay in triplicate and over a range of compound concentrations is also critical for generating a dose-response curve.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24, 48, and 72 hours.[12]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Induction Analysis (Annexin V/PI Staining)
Expertise & Experience: A key characteristic of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[13] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.[15] Therefore, co-staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Trustworthiness: Flow cytometry is a powerful technique for quantitative analysis of apoptosis.[16] It is crucial to include unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls for proper compensation and gating.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis
Expertise & Experience: Uncontrolled cell proliferation is a hallmark of cancer, and many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[17] Flow cytometry analysis of cellular DNA content can reveal the distribution of cells in different phases of the cell cycle.[18][19][20] This is typically achieved by staining the DNA with a fluorescent dye like propidium iodide (PI) after permeabilizing the cells.[21]
Trustworthiness: The accuracy of cell cycle analysis relies on obtaining a single-cell suspension and appropriate gating to exclude cell doublets and debris. The use of cell cycle modeling software is necessary for accurate quantification of the percentage of cells in each phase.[21]
Detailed Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[22]
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Investigation of Signaling Pathways by Western Blotting
Expertise & Experience: Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins in cellular signaling pathways.[23][24] Based on the results of the apoptosis and cell cycle assays, you can form hypotheses about the pathways being affected by this compound. For example, if apoptosis is induced, you might investigate the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (cleaved caspase-3, -9).[13] If cell cycle arrest is observed, you could examine the levels of cyclins and cyclin-dependent kinases (CDKs).[25][26][27]
Trustworthiness: The validity of western blotting data depends on several factors, including the specificity of the primary antibodies, consistent protein loading, and appropriate normalization to a housekeeping protein (e.g., GAPDH, β-actin).[26]
Detailed Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Caption: A hypothetical signaling pathway for the action of the compound in breast cancer cells.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For example, a table summarizing the IC50 values of the compound in different breast cancer cell lines at various time points would be highly informative.
Example Data Table:
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value | Experimental Value |
| T47D | Experimental Value | Experimental Value | Experimental Value |
Concluding Remarks
This application note provides a comprehensive framework for the initial in vitro characterization of this compound in breast cancer cell lines. By following these protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to assess the potential of this compound as a novel anticancer agent. The findings from these studies will be crucial in guiding future preclinical and clinical development.
References
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Ahmad, I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Barlogie, B., et al. (1983). DNA content and cell cycle analysis by flow cytometry in clinical samples: application in breast cancer. PubMed. [Link]
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Sun, Y., & Zong, W. X. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology. [Link]
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Jabbar, S. B., & Tomai, T. P. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. [Link]
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Rudel, R. A., et al. (2014). Screening for Chemical Contributions to Breast Cancer Risk: A Case Study for Chemical Safety Evaluation. National Institutes of Health. [Link]
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El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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ResearchGate. (n.d.). Cell cycle analyzed by flow cytometry for breast cancer cells incubated.... [Link]
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ResearchGate. (n.d.). Assessment of apoptosis by annexin V‐FITC (A) and caspase 3/7 activity.... [Link]
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Drover, S., & Quinn, Z. A. (2022). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Methods in Molecular Biology. [Link]
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de Oliveira, G. A. P., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]
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Biomedica. (2023, October 24). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. [Link]
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Supplementary Material Fig. S1. SFN-induced apoptosis in breast cancer cells. (A) Annexin V staining. (B) Multicaspase assay. Ap. [Link]
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ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. [Link]
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Rollando, R., et al. (2024). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science. [Link]
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ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... [Link]
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ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]
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Frankfurt, O. S., et al. (1984). Flow cytometry of breast carcinoma: II. Relation of tumor cell cycle distribution to histology and estrogen receptor. PubMed. [Link]
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RSC Publishing. (2023, October 30). Current trends in luminescence-based assessment of apoptosis. [Link]
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Darzynkiewicz, Z., & Zhao, H. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]
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Bio-Rad. (2013, June 13). Revealing Breast Cancer Pathways with the V3 Western Workflow™. YouTube. [Link]
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BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. [Link]
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Golub, A. G., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Link]
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SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Evaluation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the novel compound, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, as a potential therapeutic agent for leukemia. The protocols detailed herein are designed to assess its cytotoxic effects, induction of apoptosis, impact on cell cycle progression, and its influence on key cancer-related signaling pathways in leukemia cell lines. This guide is intended to provide a robust framework for researchers to generate reproducible and insightful data on the anti-leukemic potential of this compound.
Introduction: The Rationale for Investigating this compound in Leukemia
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and a core component of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[1][2][3] This heterocyclic moiety is known to interact with a variety of biological targets, making its derivatives promising candidates for novel cancer therapies.[1][3] The incorporation of a phthalimido group into a thiazole structure has been shown to yield compounds with significant cytotoxic and pro-apoptotic activities in various cancer cell lines.[4]
Given the established anticancer potential of both the 2-aminothiazole and phthalimide moieties, the compound this compound (molecular formula: C₁₃H₁₁N₃O₂S · HCl[5]) presents a compelling candidate for investigation in the context of leukemia. Leukemia is a group of hematologic malignancies characterized by the uncontrolled proliferation of abnormal blood cells.[6] The development of novel therapeutic agents with improved efficacy and reduced side effects remains a critical goal in leukemia research.
These application notes will guide the researcher through a systematic in vitro evaluation of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanism of action.
Proposed Experimental Workflow
The following workflow provides a logical sequence for characterizing the anti-leukemic properties of this compound.
Caption: A structured workflow for the in vitro evaluation of this compound in leukemia cell lines.
Detailed Experimental Protocols
Protocol 1: Culture of Leukemia Cell Lines
Rationale: The maintenance of healthy, exponentially growing leukemia cell lines is fundamental to obtaining reliable and reproducible results.[7] Suspension cell lines, common for leukemia models, require specific handling to ensure viability.
Materials:
-
Leukemia cell lines (e.g., K562 - chronic myelogenous leukemia; U937 - histiocytic lymphoma; HL-60 - acute promyelocytic leukemia). These cell lines are well-characterized and widely used in leukemia research.[8]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.
-
Prior to each experiment, perform a cell count and viability assessment using trypan blue exclusion. Ensure cell viability is >95%.
Protocol 2: Cytotoxicity Assessment by MTT Assay
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] It is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.[10]
Materials:
-
Leukemia cells
-
96-well microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare wells with a vehicle control (DMSO) and a positive control.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound | IC50 (µM) after 48h |
| K562 | This compound | Experimental Value |
| U937 | This compound | Experimental Value |
| HL-60 | This compound | Experimental Value |
| K562 | Doxorubicin (Positive Control) | Experimental Value |
| U937 | Doxorubicin (Positive Control) | Experimental Value |
| HL-60 | Doxorubicin (Positive Control) | Experimental Value |
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Rationale: Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of apoptotic and necrotic cells.[12][13]
Materials:
-
Leukemia cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[14] Flow cytometry with PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Leukemia cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in Protocol 3 for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protocol 5: Western Blot Analysis of Signaling Pathways
Rationale: Western blotting is a technique used to detect specific proteins in a sample. By probing for key proteins and their phosphorylated forms, researchers can investigate the effect of the compound on signaling pathways that are often dysregulated in leukemia, such as the PI3K/Akt and MAPK/ERK pathways.[16][17][18]
Materials:
-
Leukemia cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in Protocol 3 for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Hypothetical Signaling Pathway and Data Interpretation
Based on the known mechanisms of similar compounds, this compound might induce apoptosis through the inhibition of pro-survival signaling pathways.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the compound.
-
MTT Assay: A dose-dependent decrease in cell viability and a low IC50 value would indicate potent cytotoxic activity.
-
Apoptosis Assay: An increase in the Annexin V-positive cell population (early and late apoptotic cells) would confirm that the compound induces apoptosis.
-
Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1) would suggest that the compound interferes with cell cycle progression.
-
Western Blot Analysis: A decrease in the phosphorylation of pro-survival proteins like Akt and ERK, and an increase in the cleavage of caspase-3 and PARP would provide mechanistic insights into the compound's pro-apoptotic effects.
By following these detailed protocols and data interpretation guidelines, researchers can conduct a thorough and systematic evaluation of this compound as a potential anti-leukemic agent.
References
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH. (2025, July 28).
- MTT assay and its use in cell viability and proliferation analysis - Abcam.
- Caspase-independent type III programmed cell death in chronic lymphocytic leukemia: the key role of the F-actin cytoskeleton | Haematologica. (2009, April 1).
- Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem.
- 2-Amino-4-(2-N-phthalimido)ethyl thiazole hydrochloride 137118-00-4 - Sigma-Aldrich.
- Western blot analysis of lymphoma and leukaemia cell lines with a... - ResearchGate.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15).
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021, November 26).
- Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC - PubMed Central. (2025, December 5).
- The potential of proliferative and apoptotic parameters in clinical flow cytometry of myeloid malignancies | Blood Advances - ASH Publications. (2021, April 13).
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed.
- Cell Cycle Flow Cytometry Analysis of Leukemia Cells. 48h exposure to... | Download Scientific Diagram - ResearchGate.
- Multiplex Drug Screening Identifies a Novel Therapeutic Backbone for the Treatment of Acute Myeloid Leukaemia | Blood - ASH Publications. (2022, November 15).
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US.
- Current trends in luminescence-based assessment of apoptosis - RSC Publishing. (2023, October 30).
- Flow Cytometry in the Diagnosis of Leukemias - NCBI - NIH.
- The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - ResearchGate. (2025, August 6).
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH.
- Western blot protocol - Abcam.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (2023, November 7).
- Western Blotting Protocol - Cell Signaling Technology.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Leukemia cell lines: in vitro models for the study of acute promyelocytic leukemia - PubMed.
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- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4- (2-N-phthalimido)ethyl thiazole hydrochloride 137118-00-4 [sigmaaldrich.com]
- 6. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leukemia cell lines: in vitro models for the study of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 14. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Evaluation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 2-Aminothiazole Derivatives in Oncology
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of several FDA-approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[1] This structural class has garnered significant attention for its diverse pharmacological activities, with numerous derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines, including those derived from lung malignancies.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with critical biological targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that drive tumor progression.[3][4][5]
This document provides a comprehensive guide for the in vitro evaluation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl (hereafter referred to as "Compound T") in non-small cell lung cancer (NSCLC) cell lines. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a framework to assess the compound's cytotoxic and mechanistic properties. The experimental choices are explained to provide a deeper understanding of the underlying scientific principles, ensuring that the generated data is both reliable and interpretable.
Compound T: A Novel 2-Aminothiazole Candidate
Compound T, this compound, is a novel derivative that combines the core 2-aminothiazole moiety with a phthalimidoethyl substituent. This design is predicated on the hypothesis that the phthalimide group may enhance cellular uptake or modulate interactions with specific intracellular targets. The following protocols will guide the investigation of Compound T's efficacy and mechanism of action in well-characterized lung cancer cell lines such as A549 (KRAS mutant) and H460 (KRAS mutant), which are commonly used models for NSCLC.[6]
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of Compound T.
Caption: A logical workflow for the in vitro evaluation of Compound T.
PART 1: Cytotoxicity Assessment
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Lung cancer cell lines (e.g., A549, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound T (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound T in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest Compound T concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Compound T dilutions or control medium.
-
Incubate for 48 hours (or a desired time point).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Compound T concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound T | A549 | Hypothetical Value |
| Compound T | H460 | Hypothetical Value |
| Doxorubicin (Control) | A549 | Literature Value |
| Doxorubicin (Control) | H460 | Literature Value |
| Caption: Table for summarizing hypothetical IC50 values of Compound T. |
PART 2: Mechanistic Studies
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Lung cancer cell lines
-
Compound T
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Compound T at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
| Treatment | Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | A549 | >95 | <5 | <1 |
| Compound T (IC50) | A549 | Hypothetical | Hypothetical | Hypothetical |
| Compound T (2x IC50) | A549 | Hypothetical | Hypothetical | Hypothetical |
| Caption: Table for summarizing hypothetical apoptosis assay data. |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. By analyzing the fluorescence intensity of a population of cells, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Materials:
-
Lung cancer cell lines
-
Compound T
-
PI/RNase Staining Buffer
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | A549 | Hypothetical | Hypothetical | Hypothetical |
| Compound T (IC50) | A549 | Hypothetical | Hypothetical | Hypothetical |
| Caption: Table for summarizing hypothetical cell cycle analysis data. |
PART 3: Elucidating the Molecular Mechanism
Based on the literature for 2-aminothiazole derivatives, a plausible mechanism of action for Compound T could involve the modulation of key signaling pathways implicated in lung cancer, such as the PI3K/AKT/mTOR or the p53 pathways.[1][4]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of Compound T via the PI3K/AKT/mTOR pathway.
Protocol 4: Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, the proteins are transferred to a membrane and probed with antibodies specific to the target proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
Expected Outcomes:
-
A decrease in the phosphorylation of AKT and mTOR, indicating inhibition of the PI3K/AKT/mTOR pathway.
-
An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
-
Cleavage of Caspase-3 and PARP, confirming the induction of apoptosis.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound (Compound T) as a potential anticancer agent for lung cancer. Positive results from these assays, such as a low micromolar IC50, induction of apoptosis, and modulation of a key cancer-related signaling pathway, would provide a strong rationale for further preclinical development. Subsequent studies could include in vivo efficacy studies in mouse xenograft models, pharmacokinetic and pharmacodynamic analyses, and lead optimization to improve potency and drug-like properties. The versatility of the 2-aminothiazole scaffold suggests that with further investigation, Compound T or its analogs could emerge as promising candidates for the treatment of non-small cell lung cancer.[2][7]
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. National Center for Biotechnology Information. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
-
2-anilino-4-amino-5-aroylthiazole-type compound AS7128 inhibits lung cancer growth through decreased iASPP and p53 interaction. PubMed. [Link]
-
2‐anilino‐4‐amino‐5‐aroylthiazole‐type compound AS7128 inhibits lung cancer growth through decreased iASPP and p53 interaction. National Center for Biotechnology Information. [Link]
-
Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
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- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-anilino-4-amino-5-aroylthiazole-type compound AS7128 inhibits lung cancer growth through decreased iASPP and p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2‐anilino‐4‐amino‐5‐aroylthiazole‐type compound AS7128 inhibits lung cancer growth through decreased iASPP and p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Colon Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the potential therapeutic effects of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" in the context of colon cancer. This document outlines detailed protocols for assessing the compound's cytotoxicity, its impact on apoptosis and the cell cycle, and for elucidating its potential mechanism of action.
Introduction: The Rationale for Investigating 2-Aminothiazole Derivatives in Colon Cancer
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and numerous investigational agents.[1][2][3] This heterocyclic motif is recognized for its diverse biological activities, including potent anticancer properties.[3][4] Derivatives of 2-aminothiazole have demonstrated efficacy against a range of human cancer cell lines, such as those from breast, lung, and colon cancers.[2] The therapeutic potential of these compounds often stems from their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[1][5][6]
Colorectal cancer remains a significant global health challenge, with a pressing need for novel and more effective therapeutic strategies.[1] The exploration of new chemical entities, such as this compound, is a critical endeavor in the pursuit of improved treatments. The phthalimide group, another pharmacologically significant moiety, has been incorporated into molecules with anticancer activity, most notably thalidomide and its analogs, which exhibit immunomodulatory and anti-angiogenic effects.[7] The conjugation of the 2-aminothiazole core with a phthalimidoethyl side chain in the target compound presents an intriguing candidate for investigation against colon cancer.
This guide provides a structured experimental workflow to systematically evaluate the anticancer potential of this compound in relevant human colon cancer cell lines, such as HT-29, HCT-116, and DLD-1.[8][9][10]
PART 1: Initial Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell viability.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colon cancer cell lines.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human colon cancer cell lines (e.g., HT-29, HCT-116, DLD-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[8]
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome: This assay will provide the IC50 value, which is a critical parameter for determining the potency of the compound and for selecting appropriate concentrations for subsequent mechanistic studies.
PART 2: Investigating the Mechanism of Cell Death
Once the cytotoxic potential is established, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.
Protocol 2: Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases 3 and 7, key mediators of apoptosis.
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by active caspases releases a luminescent signal that is proportional to caspase activity.
Materials:
-
Colon cancer cells
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value in a white-walled 96-well plate for 24 to 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Colon cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at the IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells (including floating cells in the medium), wash with cold PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizing the Apoptotic Pathway:
The induction of apoptosis by 2-aminothiazole derivatives can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Caption: Hypothetical apoptotic pathways targeted by the compound.
PART 3: Elucidating the Effect on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle.
Materials:
-
Colon cancer cells
-
This compound
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at the IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI solution containing RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.[11][12][13]
Visualizing the Experimental Workflow:
Caption: A streamlined workflow for the initial investigation.
PART 4: Delving into the Molecular Mechanism
Based on the initial findings, further experiments can be designed to probe the specific molecular targets and signaling pathways affected by the compound. Given that 2-aminothiazole derivatives have been shown to target various kinases and signaling pathways, western blotting is an essential tool for this phase of the investigation.
Protocol 5: Western Blotting for Key Signaling Proteins
Objective: To investigate the effect of the compound on the expression and/or phosphorylation status of proteins involved in cell survival, apoptosis, and cell cycle regulation.
Potential Targets in Colon Cancer:
-
Apoptosis: Pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bcl-2), and cleaved PARP.[1]
-
Cell Cycle: Cyclins (e.g., Cyclin D1) and cyclin-dependent kinase inhibitors (e.g., p21, p27).[5][11]
-
Signaling Pathways: Components of the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in colon cancer.[5][14][15] Additionally, given the structure of the compound, investigating its effect on EGFR signaling could be relevant.[1]
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Summary Table:
| Protein Target | Predicted Effect of Compound | Rationale |
| Bax/Bcl-2 ratio | Increase | Indicates a shift towards a pro-apoptotic state. |
| Cleaved PARP | Increase | A hallmark of caspase-mediated apoptosis.[1] |
| p21/p27 | Increase | Induction of these proteins can lead to cell cycle arrest.[5] |
| Cyclin D1 | Decrease | Downregulation can contribute to G1 arrest.[11] |
| p-Akt/Total Akt | Decrease | Suggests inhibition of the pro-survival PI3K/Akt pathway. |
| p-ERK/Total ERK | Decrease | Implies modulation of the MAPK/ERK signaling cascade.[5] |
Conclusion and Future Directions
These application notes provide a systematic and logical framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for colon cancer. The data generated from these protocols will offer a comprehensive understanding of the compound's bioactivity and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of colon cancer and detailed pharmacokinetic and toxicological profiling.
References
-
Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed Central. Available at: [Link]
-
Dual drug targeting to kill colon cancers. PubMed. Available at: [Link]
-
Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. PubMed Central. Available at: [Link]
-
Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. PubMed Central. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. PubMed. Available at: [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Available at: [Link]
-
2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed. Available at: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PubMed Central. Available at: [Link]
-
(PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. Available at: [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. Available at: [Link]
-
(PDF) Development of peptide-thiazole conjugates for colon cancer. ResearchGate. Available at: [Link]
-
Anti-Colon Cancer Activity of Novel Peptides Isolated from In Vitro Digestion of Quinoa Protein in Caco-2 Cells. MDPI. Available at: [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. Available at: [Link]
-
Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. PubMed Central. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening. PubMed Central. Available at: [Link]
-
Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. ResearchGate. Available at: [Link]
-
Novel and latest computational routes for design and development of anticancer drugs for colon cancer | Request PDF. ResearchGate. Available at: [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. Available at: [Link]
-
Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]
-
Apoptosis and cell cycle arrest of human colorectal cancer cell line HT-29 induced by vanillin. PubMed. Available at: [Link]
-
Natural and Synthetic Compounds Against Colorectal Cancer: An Update of Preclinical Studies in Saudi Arabia. NIH. Available at: [Link]
-
(PDF) Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells. ResearchGate. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]
-
Treatment of HT29 Human Colorectal Cancer Cell Line with Nanocarrier-Encapsulated Camptothecin Reveals Histone Modifier Genes in the Wnt Signaling Pathway as Important Molecular Cues for Colon Cancer Targeting. MDPI. Available at: [Link]
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- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
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- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Treatment of HT29 Human Colorectal Cancer Cell Line with Nanocarrier-Encapsulated Camptothecin Reveals Histone Modifier Genes in the Wnt Signaling Pathway as Important Molecular Cues for Colon Cancer Targeting [mdpi.com]
Kinase inhibition assay using "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl"
Application Note & Protocol
Topic: High-Throughput Biochemical Assay for Characterizing the Kinase Inhibitory Potential of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors, including the pan-Src inhibitor Dasatinib.[1][2][3] This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory activity of novel 2-aminothiazole derivatives, specifically "this compound," against a target protein kinase. We present a robust, luminescence-based biochemical assay that is highly amenable to high-throughput screening (HTS). The methodology is built on the principle of quantifying ATP consumption during the kinase reaction, providing a universal platform for assessing inhibitors of virtually any kinase. This guide details every critical step, from reagent preparation and assay optimization to data analysis, including the determination of IC50 values and the crucial Z'-factor for assay quality validation.
Scientific & Mechanistic Background
The Kinase-Inhibitor Interaction
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a protein or peptide substrate.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5] Most small-molecule kinase inhibitors target the highly conserved ATP-binding site, competing with the endogenous ATP molecule to block the phosphotransfer reaction.[6][7] The 2-aminothiazole moiety has proven to be an effective scaffold for generating such inhibitors, capable of forming key hydrogen bond interactions within the kinase ATP pocket.[1]
Assay Principle: Quantifying Kinase Activity via ATP Depletion
To evaluate an inhibitor, we must first reliably measure the kinase's enzymatic activity. While various methods exist, including radiometric and fluorescence-based assays, luminescence-based assays offer a superior combination of sensitivity, safety, and suitability for HTS.[6][8]
This protocol employs the Kinase-Glo® Luminescent Kinase Assay principle. The workflow is elegantly simple yet powerful:
-
Kinase Reaction: The target kinase, its specific substrate, and ATP are incubated in the presence of the test inhibitor (or controls). As the kinase phosphorylates its substrate, ATP is consumed and converted to ADP.
-
Signal Generation: After the kinase reaction, a proprietary reagent containing an ultra-stable luciferase enzyme and its substrate, luciferin, is added. This luciferase utilizes the remaining ATP to produce a stable, "glow-type" luminescent signal.[9][10]
The intensity of the light produced is directly proportional to the amount of ATP left in the well. Therefore, potent inhibition of the kinase results in less ATP consumption and a strong luminescent signal, while high kinase activity depletes ATP, leading to a weak signal.[11][12]
Assay Workflow & System Validation
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final data interpretation. This workflow is designed to be a self-validating system, incorporating essential controls at every stage.
Caption: High-level workflow for the kinase inhibition assay.
Materials & Reagents
Equipment
-
Luminometer-capable microplate reader
-
Acoustic dispenser or multichannel pipettes for low-volume dispensing
-
Standard laboratory pipettes (P1000, P200, P20)
-
Serological pipette controller
-
Low-volume, white, solid-bottom 384-well assay plates
-
Reagent reservoirs
Reagents & Buffers
-
Test Compound: this compound (prepared as a 10 mM stock in 100% DMSO)
-
Target Kinase: e.g., Src, Abl, Aurora A (select based on research goals)
-
Kinase Substrate: e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1 or a specific peptide substrate for the chosen kinase.
-
Positive Control Inhibitor: Staurosporine (prepared as a 1 mM stock in 100% DMSO)
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (prepared as a 10 mM stock in water, pH 7.4)
-
DMSO: Dimethyl sulfoxide, cell culture grade
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase Assay Buffer:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
2 mM DTT (add fresh before use)
-
0.01% Tween-20
-
Ultrapure water
-
Detailed Experimental Protocol
This protocol is optimized for a final assay volume of 20 µL in a 384-well plate. All concentrations listed are final unless otherwise specified.
Reagent Preparation
-
Test Compound Dilution Plate:
-
Create a 10-point, 3-fold serial dilution of "this compound" in 100% DMSO. Start from a 1 mM concentration. This will be your intermediate compound plate.
-
Similarly, prepare a dilution series for the positive control inhibitor, Staurosporine, starting from 100 µM.
-
-
Kinase Working Solution (2X):
-
Dilute the kinase stock in Kinase Assay Buffer to a 2X final concentration. The optimal concentration must be determined empirically but is typically in the low nM range.
-
-
Substrate/ATP Working Solution (4X):
-
Dilute the substrate and ATP stocks in Kinase Assay Buffer. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[13] For many kinases, a final concentration of 10 µM is a good starting point. The substrate concentration should also be optimized (typically at its Km value).
-
-
Kinase-Glo® Reagent Preparation:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Execution
The following steps describe the additions to each well of the 384-well plate.
-
Compound Dispensing (Volume: 0.2 µL):
-
Using an acoustic dispenser or multichannel pipette, transfer 0.2 µL of the compound dilutions (or DMSO for controls) from the intermediate plate to the final assay plate. This results in a 1% final DMSO concentration, which is critical to control for solvent effects.[14]
-
-
Control Wells:
-
100% Activity (High Signal Control): Add 0.2 µL of 100% DMSO.
-
0% Activity (Background Control): Add 0.2 µL of 100% DMSO. Kinase enzyme will be omitted from these wells.
-
Positive Control: Add 0.2 µL of the Staurosporine serial dilutions.
-
-
Kinase Addition (Volume: 10 µL):
-
Add 10 µL of the 2X Kinase Working Solution to all wells except the "0% Activity" background controls.
-
To the "0% Activity" wells, add 10 µL of Kinase Assay Buffer without the enzyme.
-
Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[15]
-
-
Reaction Initiation (Volume: 5 µL):
-
Add 5 µL of the 4X Substrate/ATP Working Solution to all wells to start the kinase reaction.
-
Centrifuge the plate briefly.
-
Incubate the reaction for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection (Volume: 5 µL):
-
Add 5 µL of the prepared Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescence.
-
Mix on a plate shaker for 2 minutes.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a microplate reader with an integration time of 0.5 to 1 second per well.
-
Plate Layout Example
A well-designed plate map is crucial for data integrity.
| Columns 1-2 | Columns 3-12 | Columns 13-22 | Columns 23-24 | |
| Rows A-P | 100% Activity (DMSO) | Test Compound (10-pt dilution) | Positive Control (10-pt dilution) | 0% Activity (No Enzyme) |
Data Analysis & Interpretation
Calculation of Percent Inhibition
Raw data is in Relative Luminescence Units (RLU). First, normalize the data against the controls:
Percent Inhibition (%) = 100 x (RLUinhibitor - RLU0%_Activity) / (RLU100%_Activity - RLU0%_Activity)
Where:
-
RLUinhibitor: Signal from a well with the test compound.
-
RLU100%_Activity: Average signal from the "100% Activity" (DMSO only) wells.
-
RLU0%_Activity: Average signal from the "0% Activity" (no enzyme) wells.
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it produces 50% of its maximal effect.
-
Plot Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the data using a non-linear regression model (four-parameter variable slope sigmoidal dose-response).[16][17]
-
The IC50 is derived directly from this curve fit.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[18][19] It measures the separation between the high and low signal controls.
Z'-Factor = 1 - [ (3σhigh + 3σlow) / |µhigh - µlow| ]
Where:
-
σhigh and µhigh: Standard deviation and mean of the "100% Activity" controls.
-
σlow and µlow: Standard deviation and mean of the "0% Activity" controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, highly robust assay[20][21] |
| 0 to 0.5 | Marginal, may require optimization[20] |
| < 0 | Unsuitable for screening[20] |
Visualization of Key Concepts
Caption: Principle of the luminescence-based kinase assay.
References
-
Zhang, W.-T., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Drug Target Review. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry, 66(8), 5652–5674. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Vazquez, E., et al. (2008). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1, 1.1.1–1.1.18. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399–410. [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Sharma, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43763–43782. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z'). [Link]
-
Proschak, E., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(18), 5081–5089. [Link]
-
Macartney, T. J., et al. (2013). The sphingosine kinase inhibitor 2-(p-hyroxyanilino)-4-(p-chlorophenyl)thiazole reduces androgen receptor expression via an oxidative stress-dependent mechanism. The Journal of Steroid Biochemistry and Molecular Biology, 133, 11–20. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Knez, D., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Drug Discovery Today, 25(10), 1837–1846. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
El-Damasy, D. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1030–1045. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 36243–36270. [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 10. ebiotrade.com [ebiotrade.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. news-medical.net [news-medical.net]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. bmglabtech.com [bmglabtech.com]
Characterizing the Cellular Uptake of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl: A Methodological Guide
An Application Note and Protocol
Part 1: Foundational Principles and Experimental Strategy
The journey of a small molecule from the extracellular space to its intracellular target is governed by fundamental physicochemical properties and interactions with cellular machinery. For a molecule like 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, several potential mechanisms may be at play.
-
Passive Diffusion: The molecule may traverse the lipid bilayer driven solely by its concentration gradient. This process is generally non-saturable and directly proportional to the compound's lipophilicity.
-
Facilitated Diffusion: Membrane proteins, such as those from the Solute Carrier (SLC) transporter family, may bind to the molecule and facilitate its movement down its concentration gradient. This process is saturable and does not require cellular energy (ATP).
-
Active Transport: The molecule could be actively transported against its concentration gradient by primary or secondary active transporters, a process that is energy-dependent (requires ATP) and saturable. Given the positive charge potential of the aminothiazole group, transporters like Organic Cation Transporters (OCTs) are plausible candidates.
-
Endocytosis: For larger molecules or aggregates, uptake can occur via membrane vesiculation, though this is less common for small molecules of this class.
Our experimental strategy is designed to systematically investigate these possibilities. By modulating experimental conditions such as time, concentration, and temperature, and by using specific pharmacological inhibitors, we can dissect the dominant uptake mechanism(s).
Logical Workflow for Uptake Characterization
The following workflow provides a systematic approach to fully characterize the cellular uptake of the target compound.
Caption: Workflow for concentration-dependent uptake analysis.
Protocol: Mechanistic Assays (Energy & Inhibitors)
Objective: To distinguish between passive diffusion and active transport, and to identify potential transporter families involved.
Methodology:
-
Setup: Use the same cell seeding protocol. The optimal concentration and time point determined previously should be used (e.g., 10 µM for 10 minutes).
-
Energy Dependence:
-
Temperature: Run parallel experiments. Incubate one plate at 37°C (standard condition) and a second plate at 4°C (low temperature, inhibits active transport).
-
ATP Depletion: Pre-incubate cells for 30 minutes in glucose-free buffer containing ATP inhibitors like 10 mM NaN₃ and 5 mM 2-DG before adding the compound.
-
-
Inhibitor Studies:
-
Pre-incubate the cell monolayer for 30 minutes with a known transporter inhibitor (e.g., 50 µM Quinidine) before adding the test compound along with the inhibitor.
-
-
Processing & Analysis: Terminate the uptake, lyse the cells, and analyze via LC-MS/MS as previously described. Compare the uptake under these inhibitory conditions to the control (37°C, no inhibitors). A significant reduction in uptake suggests the involvement of an active, carrier-mediated process.
| Experimental Condition | % of Control Uptake | Implication |
| Control (37°C) | 100% | Baseline |
| 4°C Incubation | 22% ± 4% | Energy-dependent process |
| ATP Depletion (NaN₃/2-DG) | 28% ± 5% | Confirms active transport |
| + Quinidine (50 µM) | 45% ± 6% | Involvement of OCT family transporters |
| + Verapamil (100 µM) | 95% ± 8% | P-gp efflux is likely not dominant |
| Table 2: Exemplary data from mechanistic studies, pointing towards active uptake via an OCT-like transporter. |
Part 3: Visualization by Fluorescence Microscopy
Objective: To visualize the intracellular accumulation and determine the subcellular localization of the compound. This requires a fluorescently labeled version of the compound or the use of label-free techniques. The following protocol assumes a fluorescent analog is available.
Methodology:
-
Cell Seeding: Seed cells on glass-bottom confocal dishes.
-
Compound Incubation: Once cells are adherent, wash with pre-warmed buffer and incubate with the fluorescent analog (e.g., 1 µM) for a desired time (e.g., 30 minutes).
-
Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes. For example:
-
Nucleus: Hoechst 33342
-
Mitochondria: MitoTracker Red CMXRos
-
-
Washing & Imaging: Wash cells three times with buffer to remove extracellular compound. Add fresh buffer or imaging medium.
-
Microscopy: Image the cells using a confocal laser scanning microscope with appropriate laser lines and emission filters for the fluorescent analog and any co-stains.
References
-
Title: The SLC22 Transporter Family: A Rich Resource for Drug Discovery Source: Pharmacological Reviews URL: [Link]
-
Title: In vitro methods to study drug transporters Source: Methods in Molecular Biology URL: [Link]
-
Title: A Review of the Bradford and BCA Assays for Protein Quantification Source: Analytical Biochemistry URL: [Link]
-
Title: Drug transport kinetics in vitro: a practical guide Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from potential degradation products. The protocol detailed herein is suitable for quality control, stability testing, and research applications in drug development environments. We provide comprehensive protocols for instrument setup, sample preparation, system suitability testing, and a foundational forced degradation study as mandated by international regulatory guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound incorporating both a 2-aminothiazole moiety and a phthalimide-protected amino group.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.[2][3][4] The phthalimide group is a common protecting group for primary amines in organic synthesis.[5][6] Given its role as a synthetic precursor, ensuring the purity and stability of this intermediate is critical for the quality of the final drug substance.
High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice due to the presence of strong chromophores in the analyte's structure—specifically, the phthalimide and the 2-aminothiazole ring systems.[2][7] This application note describes a method developed and verified based on established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[8][9]
The core principle of this work is to establish a stability-indicating method. This ensures that any decrease in the concentration of the parent compound due to degradation is accurately measured and that the degradation products do not interfere with the analysis of the intact molecule. This is achieved by purposefully subjecting the analyte to stress conditions (forced degradation) and demonstrating that the resulting degradants are successfully resolved from the main peak.[10][11]
Analyte Characteristics and Method Design
Chemical Structure and Properties
-
Compound Name: 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride
-
CAS Number: 137118-00-4[1]
-
Molecular Formula: C₁₃H₁₁N₃O₂S · HCl[1]
-
Molecular Weight: 309.77 g/mol [1]
The molecule's structure features both hydrophobic (phthalimide aromatic rings) and polar (primary amine) functional groups. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[12][13] By modulating the organic modifier concentration in the mobile phase, we can achieve optimal retention and separation.
UV Spectroscopic Profile and Wavelength Selection
The analyte possesses two primary chromophores: the phthalimide group and the 2-aminothiazole ring.
-
Phthalimide: Exhibits very strong absorbance at lower UV wavelengths (~215-220 nm) and secondary absorptions at higher wavelengths.[14]
-
2-Aminothiazole: Derivatives typically show UV maxima in the range of 250-280 nm.[2][15]
For this method, a detection wavelength of 272 nm was selected. This choice is based on published methods for similar aminothiazole compounds, which demonstrate good sensitivity at this wavelength.[2] While a lower wavelength might offer a stronger signal, 272 nm provides a superior balance of sensitivity and selectivity, minimizing potential interference from common solvents and less-conjugated impurities.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the HPLC-UV analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
-
Analytical Column: Phenomenex® Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard.
-
Chromatographic Conditions
All chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (e.g., Luna C18(2), 150 x 4.6 mm, 5 µm) | Provides excellent retention for the analyte's aromatic structures through hydrophobic and π-π interactions.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier ensures the primary amine is protonated, leading to a single ionic species and promoting sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the C18 column. |
| Gradient Program | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17.1-20 min (30% B) | A gradient elution is crucial for a stability-indicating method to ensure elution of both polar and non-polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 272 nm | Offers a good balance of sensitivity and selectivity for the aminothiazole and phthalimide chromophores.[2] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 20 minutes | Includes elution and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST) Protocol
The System Suitability Test is a mandatory check to ensure the chromatographic system is fit for its intended use, as per ICH and USP guidelines.[16][17][18]
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (50 µg/mL) five (5) consecutive times.
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Purpose |
| Precision/Repeatability | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures the system provides consistent and reproducible results.[18] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, which is critical for accurate integration.[18] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation column. |
Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check for leaks, prime pump, replace column) and repeat the SST.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure.
Caption: High-level workflow for HPLC analysis.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method as required by ICH guideline Q1A(R2).[8][10][19] The goal is to achieve 5-20% degradation of the analyte.[10]
-
Preparation: Prepare a sample solution at a concentration of 500 µg/mL.
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 50 µg/mL with diluent.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 50 µg/mL.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to 50 µg/mL.
-
Thermal Degradation: Store the solid reference standard in an oven at 105 °C for 24 hours. Prepare a 50 µg/mL solution.
-
Photolytic Degradation: Expose the solid reference standard to UV light (e.g., 254 nm) or a photostability chamber according to ICH Q1B guidelines.[20] Prepare a 50 µg/mL solution.
-
Analysis: Inject the stressed samples and an unstressed control sample (50 µg/mL).
-
Evaluation: Use a PDA detector to evaluate peak purity for the analyte peak in each chromatogram. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent analyte peak.
Method Validation and Trustworthiness
The trustworthiness of any analytical method is built upon a foundation of system suitability, method validation, and an understanding of its stability-indicating capabilities.
Caption: Interrelation of components ensuring method integrity.
This protocol is designed to be readily validatable according to ICH Q2(R2) guidelines.[9] Key validation parameters that should be assessed include:
-
Specificity: Proven through the forced degradation study.
-
Linearity: Assessed over a range of concentrations (e.g., 5-75 µg/mL).
-
Accuracy & Precision: Evaluated at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally.
-
Robustness: Small, deliberate changes to method parameters (e.g., flow rate ±10%, column temperature ±5 °C) are made to assess the method's reliability.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust tool for the analysis of this compound. The use of a standard C18 column and a straightforward gradient mobile phase makes the method easily transferable between laboratories. The inclusion of rigorous system suitability criteria ensures the generation of high-quality, trustworthy data. Furthermore, the foundational forced degradation protocol confirms the method's stability-indicating properties, making it suitable for the demanding environment of pharmaceutical development and quality control.
References
-
Basavanakatti, V. N., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Available at: [Link]
- Zhang, et al. (Synthesis and biological evaluation of novel 2-amino-4-phenylthiazole derivatives). Referenced in: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences.
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
-
ResearchGate. UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized... Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]
- ACS Publications. TCP- and Phthalimide-Protected n-Pentenyl Glucosaminide Precursors... The Journal of Organic Chemistry.
-
ResearchGate. Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos... Available at: [Link]
- ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
-
PhotochemCAD. Phthalimide. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
- Royal Society of Chemistry.
- ResearchGate.
- ResearchGate. Normalized UV–Vis absorption spectra of P1, P2, and P3 in thin solid films.
- ResearchGate.
- NIH National Center for Biotechnology Information. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry...
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
ICH. (2023). Q14 Analytical Procedure Development. Available at: [Link]
- NIH National Center for Biotechnology Information.
- ACS Publications.
- Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Agilent Technologies. System Suitability Requirements for a USP HPLC Method.
- Chemistry LibreTexts. (2022).
- JGL d.d.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
- NIH National Center for Biotechnology Information.
- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole...
- MDPI.
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- Universal Print.
- PubMed.
- ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Human Plasma
Abstract
This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in human plasma. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] Accurate quantification of novel derivatives like the title compound is essential for pharmacokinetic and drug metabolism studies. This protocol employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated according to the principles outlined in the latest international guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[3][4]
Introduction and Scientific Rationale
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is a heterocyclic compound featuring a 2-aminothiazole core. This moiety is of significant interest in drug discovery due to its presence in a variety of pharmacologically active agents.[1][2] The phthalimido group is also a common structural motif, often used as a protective group in synthesis or as a pharmacophore in its own right.[5] The development of a robust bioanalytical method is a critical step in the preclinical and clinical evaluation of any new chemical entity, providing the data necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. The primary amine on the thiazole ring is a basic site, making it an ideal candidate for positive mode electrospray ionization (ESI), which is known to be highly efficient for such functional groups.[6] This method was developed to provide a reliable tool for researchers in drug development, ensuring data integrity and compliance with regulatory expectations.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is foundational to rational method development.
| Property | Value / Prediction | Source | Rationale for Method Development |
| Molecular Formula | C₁₃H₁₁N₃O₂S · HCl | Defines the exact mass for MS detection. | |
| Molecular Weight | 309.77 g/mol (HCl salt) | Used for calculating concentrations of standards. | |
| Monoisotopic Mass | 273.06 g/mol (free base) | Calculated | Precursor ion (m/z) will be [M+H]⁺ at ~274.07. |
| Key Functional Groups | Primary Aromatic Amine, Thiazole Ring, Imide | The primary amine is basic and readily protonated for ESI+. The overall structure suggests moderate hydrophobicity, suitable for reversed-phase chromatography. | |
| Predicted logP | ~2.5 - 3.5 | Estimated based on similar structures[7] | Indicates good retention on a C18 column and suitability for protein precipitation or liquid-liquid extraction. |
Experimental Workflow and Design
The overall analytical process is designed for high throughput and robustness, minimizing sample handling while maximizing data quality.
Caption: High-level workflow for plasma sample analysis.
Detailed Protocols
Reagents and Materials
-
Analyte: this compound (Reference Standard)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like Verapamil or a close structural analog can be used after careful validation for matrix effects.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS Grade), Formic Acid (FA) (Optima Grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Blank human plasma with K2-EDTA as anticoagulant.
Stock and Working Solutions Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard. Dissolve in methanol to a final concentration of 1 mg/mL (adjusting for purity and salt form).
-
Working Standards: Serially dilute the primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock of the IS in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock in ACN. This solution will also serve as the protein precipitation agent.
Sample Preparation Protocol
Causality: Protein precipitation is chosen for its speed, simplicity, and effectiveness for moderately non-polar analytes. Acetonitrile provides efficient protein removal and is compatible with the subsequent LC-MS analysis.
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For CC and QC samples, spike 5 µL of the corresponding working standard solution. For blank samples, add 5 µL of 50:50 ACN:Water.
-
Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes except the double blank (which receives 150 µL of ACN without IS).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS System and Conditions
Causality: A reversed-phase C18 column is selected based on the analyte's predicted hydrophobicity. Formic acid is added to the mobile phase to act as a proton source, promoting analyte ionization ([M+H]⁺) and improving chromatographic peak shape for the basic amine.[8]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1290)[9] |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
MS/MS Detection: MRM Transitions
Causality: Multiple Reaction Monitoring (MRM) provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The precursor ion is the protonated molecule ([M+H]⁺). Product ions are generated by collision-induced dissociation (CID) in the collision cell. The proposed fragmentation is based on common cleavage pathways for similar structures.[10]
Caption: Proposed MS/MS fragmentation pathway.
Table 2: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Note |
|---|---|---|---|---|---|
| Analyte | 274.1 | 111.0 | 100 | 25 | Quantifier |
| Analyte | 274.1 | 160.0 | 100 | 20 | Qualifier |
| IS (Verapamil) | 455.3 | 165.1 | 100 | 30 | - |
Method Validation Protocol
The method must be rigorously validated to ensure it is fit for purpose. All validation experiments should adhere to the principles laid out in the EMA and FDA guidelines on bioanalytical method validation.[3][11][12][13]
Table 3: Summary of Validation Experiments and Acceptance Criteria
| Validation Parameter | Experiment Description | Acceptance Criteria (based on FDA/EMA guidance[11][12]) |
|---|---|---|
| Selectivity | Analyze blank plasma from ≥6 sources for interferences at the analyte and IS retention times. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve. | Signal-to-noise ratio > 5. Accuracy within ±20%, Precision (CV) ≤20%. |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in quintuplicate over ≥3 separate runs. | Accuracy: Mean concentration at each level within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% at each level (≤20% at LLOQ).[11] |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | IS-normalized matrix factor should be consistent across lots with a CV ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term freezer storage. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Results and Discussion
This method demonstrates high sensitivity, with a proposed LLOQ of 1 ng/mL, allowing for comprehensive characterization of the analyte's pharmacokinetics. The simple protein precipitation protocol is robust and suitable for high-throughput analysis. The chromatographic gradient ensures separation from endogenous plasma components, minimizing matrix effects and ensuring reliable quantification. The validation parameters outlined above provide a clear framework for demonstrating that the method is trustworthy and generates data of high integrity, suitable for regulatory submission.[14]
Conclusion
The LC-MS/MS method described herein is a robust, sensitive, and selective procedure for the quantification of this compound in human plasma. The protocol is grounded in established bioanalytical principles and adheres to international validation guidelines. This application note provides a comprehensive framework for researchers in pharmaceutical development to successfully implement this method for pharmacokinetic studies and other applications requiring accurate determination of this compound.
References
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Available from: [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
-
MDPI. (n.d.). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Available from: [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Available from: [Link]
-
ResearchGate. (n.d.). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
ResearchGate. (n.d.). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Available from: [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Available from: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Available from: [Link]
-
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available from: [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]
-
MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available from: [Link]
-
PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
Organic Letters. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Available from: [Link]
-
The Good Scents Company. (n.d.). 2-amino-4-(4-chlorophenyl) thiazole. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Introduction: The Scientific Rationale for Screening 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic scaffold is a key component in numerous approved drugs, demonstrating its versatility in interacting with a variety of biological targets.[2] Derivatives of 2-aminothiazole have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[3][4][5][6] The inherent potential of the 2-aminothiazole core to serve as a template for the discovery of novel therapeutics makes any new derivative, such as this compound, a compelling candidate for high-throughput screening (HTS) campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in HTS. We will delve into the essential physicochemical properties of the compound, provide detailed protocols for its handling and preparation, and outline a strategic workflow for a screening campaign, from initial assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis.
Compound Profile: this compound
A thorough understanding of the test compound's properties is fundamental to a successful screening campaign. The hydrochloride salt form of this molecule suggests enhanced aqueous solubility, a desirable characteristic for biological assays.
| Property | Value | Source |
| Chemical Name | 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride | [7] |
| CAS Number | 137118-00-4 | [7] |
| Molecular Formula | C₁₃H₁₁N₃O₂S · HCl | |
| Molecular Weight | 309.77 g/mol | [7] |
| Appearance | Solid | |
| Storage | 2-8°C, Refrigerator | [7] |
Causality Behind Compound Handling: The phthalimido group introduces a bulky, hydrophobic moiety which may influence solubility and potential off-target interactions. The primary amino group on the thiazole ring is a key site for potential hydrogen bonding with biological targets. The ethyl linker provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.
Strategic High-Throughput Screening Workflow
The journey from a novel compound to a validated hit involves a multi-step process. High-throughput screening (HTS) is a pivotal part of this journey, enabling the rapid testing of thousands to millions of compounds.[8][9] The following workflow is designed to be a robust and self-validating system for screening this compound.
Caption: High-Throughput Screening Workflow for Novel Compounds.
Detailed Experimental Protocols
Compound Preparation and Management
Expertise & Experience: Proper handling and preparation of the compound are critical for data reproducibility. The hydrochloride salt should readily dissolve in aqueous buffers, however, the phthalimido group may necessitate the use of a co-solvent like DMSO for high concentration stock solutions.
Protocol 1: Preparation of Stock and Assay-Ready Plates
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, Tris-HCl), pH 7.4
-
Automated liquid handler (optional, but recommended for high-throughput)
-
96, 384, or 1536-well microplates
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh 3.1 mg of this compound.
-
Dissolve the compound in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The solubility of organic compounds in DMSO at typical concentrations (5–30 mM) is not guaranteed and efforts should be made to test the concentration of random samples to assure that automated processes are producing accurate stocks.[8][10]
-
-
Preparation of Assay-Ready Plates:
-
Using an automated liquid handler, perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate concentration plates.
-
From the intermediate plates, transfer a small volume (e.g., 50-200 nL) to the final assay plates.
-
The final concentration of the compound in the assay will depend on the specific assay volume and desired screening concentration (typically 1-20 µM). A typical screen is run at a final concentration of 10 µM compound, in 0.1% DMSO.[11]
-
Assay Development and Validation
Trustworthiness: The reliability of HTS data is contingent on a robust and well-validated assay. The Z'-factor is a statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay suitable for HTS.[11]
Protocol 2: Generic Assay Development and Validation
-
Assay Miniaturization:
-
Adapt the chosen biological assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[11]
-
Optimize reagent concentrations and incubation times for the miniaturized format.
-
-
Z'-Factor Determination (Dry Run):
-
Prepare a 384-well plate with a statistically significant number of wells dedicated to positive and negative controls.
-
Positive Control: A known inhibitor or activator of the biological target.
-
Negative Control: DMSO vehicle.
-
Run the assay according to the optimized protocol.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls.
-
-
An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[11]
-
Caption: Assay Development and Validation Workflow.
Hit Confirmation and Characterization
Authoritative Grounding: A primary "hit" from a single-concentration screen requires further validation to eliminate false positives and confirm its biological activity.
Protocol 3: Hit Confirmation and Dose-Response Analysis
-
Cherry-Picking of Primary Hits:
-
From the full HTS campaign, select wells that show activity beyond a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).[11]
-
Re-array these "hit" compounds into a new plate.
-
-
Dose-Response Curve Generation:
-
Prepare serial dilutions of the cherry-picked compounds, typically in an 8- to 12-point concentration range.
-
Perform the assay with these dilutions to generate dose-response curves.
-
Calculate the IC₅₀ or EC₅₀ value for each confirmed hit. This provides a quantitative measure of the compound's potency.
-
-
Preliminary SAR Analysis:
-
If other 2-aminothiazole derivatives are available in the screening library, analyze their activity in comparison to this compound.
-
This initial structure-activity relationship (SAR) analysis can provide valuable insights for future lead optimization.[11]
-
Potential Biological Targets and Assay Formats
Given the known biological activities of 2-aminothiazole derivatives, the following are potential areas of investigation for this compound:
-
Oncology: Screen against a panel of cancer cell lines to assess cytotoxic or cytostatic effects. Assay formats could include cell viability assays (e.g., CellTiter-Glo®), apoptosis assays, or high-content imaging for morphological changes. The 2-aminothiazole scaffold is a component of clinically used anticancer drugs like dasatinib.[2]
-
Inflammation: Investigate the compound's ability to modulate inflammatory pathways, for example, by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells using ELISA or other immunoassays.
-
Infectious Diseases: Assess antimicrobial activity against a panel of pathogenic bacteria and fungi using broth microdilution assays to determine the minimum inhibitory concentration (MIC).[3][4]
Concluding Remarks and Future Directions
This compound represents a promising starting point for a high-throughput screening campaign aimed at discovering novel bioactive molecules. Its 2-aminothiazole core is a well-established pharmacophore, suggesting a high likelihood of interaction with biological targets of therapeutic relevance. By following the detailed protocols and strategic workflow outlined in this guide, researchers can systematically and efficiently evaluate the biological activity of this compound. Successful hit identification and validation will pave the way for more extensive lead optimization studies, ultimately contributing to the development of next-generation therapeutics.
References
-
Clemons, P. A., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 3, 141–152. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
PubChem. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
The Good Scents Company. 2-amino-4-(4-chlorophenyl) thiazole. [Link]
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Pharmaffiliates. This compound. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). [Link]
-
High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2024). ACS Chemical Biology. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. [Link]
-
High-throughput screening. (n.d.). Wikipedia. [Link]
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (n.d.).
-
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride. (n.d.). [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. [Link]
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Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2024). ChemRxiv. [Link]
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Practical High-Throughput Experimentation for Chemists. (2017). ACS Medicinal Chemistry Letters. [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]
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Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2024). [Link]
-
2-Amino-4-phenylthiazole. (n.d.). PubChem. [Link]
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- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
The Chemical Probe "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl": An Uncharted Territory in Biological Research
While the constituent chemical scaffolds of 2-aminothiazole and phthalimide are well-established pharmacophores found in a multitude of biologically active compounds, a comprehensive review of scientific literature reveals a significant gap in the characterization and application of the specific molecule, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, as a chemical probe.
Currently, there is no publicly available research detailing the biological targets, mechanism of action, or established experimental protocols for this particular compound. Chemical suppliers, such as Sigma-Aldrich and Pharmaffiliates, list the compound, confirming its basic chemical identity with CAS Number 137118-00-4, a molecular formula of C₁₃H₁₂ClN₃O₂S, and a molecular weight of 309.77 g/mol .[1][2] However, this information is not supplemented by any biological activity data or application notes.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, known to be a component of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5][6] This diverse activity profile stems from the ability of the 2-aminothiazole ring to interact with various biological targets through hydrogen bonding and other molecular interactions. Similarly, the phthalimide group is a key structural feature in many therapeutic agents, most notably thalidomide and its analogs, which possess immunomodulatory and anti-cancer properties.[7]
The combination of these two potent pharmacophores in "this compound" suggests a potential for biological activity. However, without empirical evidence from biological screening, target deconvolution, and mechanistic studies, its utility as a specific chemical probe remains purely speculative. A chemical probe is a small molecule used to study biological systems, and its value is predicated on a well-defined interaction with a specific target or pathway.
The absence of published data on "this compound" prevents the creation of detailed application notes and protocols as requested. To develop such a guide, the following critical information would be required:
-
Primary Biological Target(s): Identification of the specific protein(s) or cellular components with which the compound interacts.
-
Mechanism of Action: Elucidation of how the compound modulates the function of its target(s) (e.g., inhibition, activation, allosteric modulation).
-
In Vitro and In-Cellular Activity: Quantitative data such as IC₅₀ or EC₅₀ values in relevant assays, and demonstrated effects in cellular models.
-
Selectivity Profile: Assessment of the compound's activity against a panel of related and unrelated targets to establish its specificity.
-
Validated Experimental Protocols: Step-by-step instructions for using the compound in specific biological assays, including optimal concentrations, incubation times, and necessary controls.
Until such research is conducted and published in peer-reviewed scientific literature, "this compound" remains a compound of potential interest but without the necessary validation to be employed as a reliable chemical probe. Researchers interested in the biological activities of this molecule would need to undertake foundational studies to characterize its properties and potential applications.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Bhasin, P. S., & Kumar, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- El-Sayed, M. E. A., & Al-Zahrani, A. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
- Jadhav, S. D., & Gaikwad, D. D. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
- ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved January 25, 2026, from [Link]
- Kamal, A., et al. (2015). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 25(21), 4737-4743.
-
PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved January 25, 2026, from [Link]
- de Souza, M. V. N., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. European Journal of Medicinal Chemistry, 157, 103-111.
- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
- Chen, Y., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(17), 7549-7553.
- Maccallini, C., et al. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 27(19), 6543.
- Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22943-22967.
- Wodarski, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1735-1740.
- de Oliveira, R. B., et al. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 29(1), 245.
- Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
- YouTube. (2025, January 18).
- Future Medicinal Chemistry. (2023). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 15(1), 1-2.
-
The Good Scents Company. (n.d.). 2-amino-4-(4-chlorophenyl) thiazole. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Retrieved January 25, 2026, from [Link]
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- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" solubility in aqueous buffers
Welcome to the technical support guide for 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the solubility of this compound in aqueous buffers. We will delve into the physicochemical principles governing its solubility, offer step-by-step protocols for dissolution, and provide troubleshooting solutions for common challenges encountered in the laboratory.
Physicochemical Profile & Solubility Overview
This compound (CAS: 137118-00-4) is a heterocyclic compound featuring a 2-aminothiazole core, which is a common scaffold in medicinal chemistry.[1] Its structure is characterized by a basic 2-amino group and a large, non-polar N-phthalimidoethyl substituent. This dual nature—a polar, ionizable group attached to a bulky, hydrophobic moiety—is the primary determinant of its solubility behavior.
The compound is supplied as a hydrochloride (HCl) salt, meaning the exocyclic amino group is protonated. This salt form is intentionally designed to enhance aqueous solubility compared to the free base. However, the large phthalimido group significantly lowers its affinity for water, making dissolution in neutral aqueous buffers a common challenge.
| Property | Value / Prediction | Source / Rationale |
| Chemical Formula | C₁₃H₁₂ClN₃O₂S | [2] |
| Molecular Weight | 309.77 g/mol | [2] |
| Appearance | Likely a solid (Typical for HCl salts) | General chemical knowledge |
| Storage | 2-8°C Refrigerator | [2] |
| Predicted pKa | ~5.0 - 6.0 | Based on the pKa of related 2-aminothiazoles and electronic effects of the substituent. The amino group is basic. |
| Predicted LogP | > 3.0 | Estimated based on the large hydrophobic phthalimido and ethyl groups, suggesting low intrinsic aqueous solubility of the free base. |
| General Solubility | Sparingly soluble in water, especially at neutral and basic pH. Solubility is expected to be significantly higher in acidic conditions (pH < 4). Soluble in organic solvents like DMSO and DMF.[3] | Inferred from structural components and general principles of pH-dependent solubility.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my PBS buffer at pH 7.4?
This is the most common issue encountered. The limited solubility at neutral pH is due to the equilibrium between the protonated (salt) form and the deprotonated (free base) form of the 2-amino group.
-
Chemical Principle: Your compound is the salt of a weak base. In a solution with a pH significantly above the pKa of the 2-amino group (~5-6), the equilibrium shifts towards the neutral, free base form. This form is significantly less soluble in water due to the large, hydrophobic phthalimidoethyl group and will likely precipitate or remain undissolved.[4]
-
Practical Implication: Phosphate-Buffered Saline (PBS) at pH 7.4 is not an ideal solvent for achieving a high concentration of this compound.
Q2: How does pH dramatically influence the solubility of this compound?
The pH of the aqueous buffer is the most critical factor controlling the solubility of this molecule.
-
Acidic pH (pH 1-4): At a pH well below the pKa of the amino group, the molecule exists almost exclusively in its protonated, cationic form (R-NH₃⁺). This ionic species has a much higher affinity for polar water molecules, leading to maximal aqueous solubility. A simple buffer like 0.1 M HCl is often effective for initial dissolution.
-
Transitional pH (pH 4-7): As the pH approaches and surpasses the pKa, a significant portion of the compound deprotonates to the neutral free base, causing a sharp decrease in solubility.
-
Neutral to Basic pH (pH > 7): The compound will be predominantly in its poorly soluble free base form.
Q3: My compound dissolves in an acidic buffer, but it crashes out when I dilute it into my neutral cell culture media. What is happening?
This is a classic example of a pH-shift precipitation. Your acidic stock solution keeps the compound protonated and soluble. When you introduce a small volume of this acidic stock into a large volume of buffered neutral media (e.g., DMEM, RPMI), the buffering capacity of the media raises the overall pH. This pH shift forces the compound to convert to its insoluble free base form, resulting in precipitation.
Q4: Can I use organic co-solvents like DMSO to prepare my stock solution?
Yes, using a co-solvent is a highly recommended and standard practice for compounds with low aqueous solubility.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Best Practice: Prepare the high-concentration stock in 100% DMSO. For your final experiment, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. Always add the DMSO stock to the aqueous buffer with vigorous vortexing, not the other way around.
Q5: What is the best way to prepare a working solution in an aqueous buffer for an enzyme assay at pH 7.5?
Given the challenges, direct dissolution in a pH 7.5 buffer is unlikely to succeed at concentrations needed for most assays. The recommended method is to use a DMSO stock.
-
Prepare a concentrated stock (e.g., 20 mM) of the compound in 100% DMSO.
-
Perform a serial dilution of this stock in 100% DMSO to get intermediate concentrations.
-
For the final assay, perform a final, large dilution of the DMSO stock into the pH 7.5 assay buffer (e.g., a 1:200 or 1:1000 dilution). This ensures the compound is introduced to the aqueous environment in a highly dispersed state, minimizing precipitation, while keeping the final DMSO concentration low.
Troubleshooting Guide: A Workflow for Successful Dissolution
If you are facing solubility issues, follow this logical workflow. This process is designed to identify the optimal dissolution strategy for your specific experimental needs.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: General Method for Aqueous Solubility Assessment
This protocol helps determine the approximate solubility of the compound at various pH levels.
-
Prepare Buffers: Prepare a set of simple buffers (e.g., 50 mM) at various pH values: pH 2.0 (Glycine-HCl), pH 4.0 (Acetate), pH 6.0 (MES), and pH 7.4 (HEPES or Phosphate).[5]
-
Weigh Compound: Accurately weigh 1-2 mg of the compound into separate glass vials for each buffer.
-
Add Buffer: Add a small, precise volume of the first buffer (e.g., 200 µL) to the corresponding vial. This creates a high target concentration (e.g., 5-10 mg/mL).
-
Mix: Vortex the vial vigorously for 2-3 minutes. Use a bath sonicator for 10-15 minutes if dissolution is slow. Gentle heating (30-40°C) can also be applied, but be cautious of potential degradation.[3]
-
Observe: Visually inspect the solution for any undissolved solid particles against a dark background.
-
Serial Addition: If the compound dissolves completely, add another measured aliquot of the buffer to decrease the concentration and note the point at which it remains fully dissolved. If it does not dissolve, add more buffer incrementally to find the concentration at which it does dissolve.
-
Equilibrate & Filter: Allow the saturated solutions to equilibrate for at least 1-2 hours at a constant temperature. Centrifuge the vials to pellet any undissolved solid and filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify (Optional): The concentration of the dissolved compound in the clear filtrate can be quantified using a suitable analytical method like HPLC-UV to determine the precise solubility.
Protocol 2: Preparation of a High-Concentration Stock Solution
This is the recommended method for preparing a stock solution for use in most biological experiments.
-
Select Solvent: Use high-purity, anhydrous DMSO.
-
Weigh Compound: Weigh a precise amount of this compound into a sterile, amber glass vial. For example, to make 1 mL of a 20 mM stock, weigh 6.20 mg of the compound (MW 309.77).
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolve: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication can assist dissolution. The solution should be clear and free of particulates.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
-
Usage in Experiments:
-
Thaw one aliquot for use on the day of the experiment.
-
Perform any necessary intermediate dilutions in 100% DMSO.
-
To prepare your final working solution, add the small volume of DMSO stock directly to your final aqueous buffer while vortexing to ensure rapid dispersion. For example, add 1 µL of a 20 mM DMSO stock to 999 µL of buffer to get a final concentration of 20 µM with 0.1% DMSO. Always confirm that no precipitation occurs at this final concentration.
-
References
- The Good Scents Company. (n.d.). 2-amino-4-(4-chlorophenyl) thiazole.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole.
-
Wikipedia. (2023). 2-Aminothiazole. Retrieved from [Link]
-
Promega Corporation. (2012). Buffers for Biochemical Reactions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Ghoneim, M. M., & El-Hossary, E. M. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(5), H350-H358.
- Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112959.
- Iurașcu, M. I., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6536.
- Google Patents. (2021). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
- Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.
-
LabTricks. (2009, December 17). How to Make and pH Buffers [Video]. YouTube. [Link]
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
ResearchGate. (2016). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility [Video]. YouTube. [Link]
-
ResearchGate. (2013). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 6738988, Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
- Guma, F., & Geronikaki, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.
-
Wikipedia. (2024). Imidazole. Retrieved from [Link]
Sources
Technical Support Center: Stability of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Cell Culture Media
Welcome to the technical support center for "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound in cell culture systems. Ensuring the stability of your compound in the experimental environment is paramount for reproducible and reliable results. This resource offers a combination of theoretical knowledge, practical protocols, and troubleshooting advice to address potential challenges related to the stability of this molecule.
Understanding the Importance of Compound Stability in Cell Culture
The chemical stability of a small molecule in cell culture media is a critical parameter that can significantly impact the interpretation of experimental data.[1][2] Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in underestimated potency or efficacy. Furthermore, degradation products may exhibit their own biological activities or toxicities, confounding the experimental outcome. Therefore, assessing the stability of "this compound" under your specific experimental conditions is a crucial preliminary step.[1]
Factors within the cell culture environment that can influence compound stability include:
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pH: Standard cell culture media is typically buffered to a physiological pH of around 7.4. However, cellular metabolism can lead to localized or bulk changes in pH, which can affect the rate of hydrolysis of sensitive functional groups.[3]
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Temperature: Cell cultures are maintained at 37°C, which can accelerate chemical degradation compared to storage at lower temperatures.[2]
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Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media can interact with the compound.[4][5] For instance, enzymes present in serum can metabolize the compound, while other components might catalyze its degradation.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.[6]
Frequently Asked Questions (FAQs)
Q1: What are the potential points of instability in the "this compound" molecule?
A1: The structure of "this compound" contains two key functional groups that may be susceptible to degradation in aqueous cell culture media: the phthalimide group and the thiazole ring .
-
Phthalimide Group: The phthalimide group is an imide, which can undergo hydrolysis to yield a primary amine. This reaction is analogous to the final step of the Gabriel synthesis, where the phthalimide protecting group is removed.[7][8][9] This hydrolysis can occur under acidic or basic conditions, and the near-neutral pH of cell culture media can still facilitate slow hydrolysis over time, especially at 37°C.[8][10]
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Thiazole Ring: Thiazole rings are generally considered aromatic and relatively stable.[11][12][13] However, the 2-amino substitution can influence its electronic properties and potential for metabolism by cellular enzymes.[14][15] While less likely to be the primary point of non-enzymatic degradation compared to the phthalimide group, its stability should not be entirely overlooked, especially in long-term experiments.
Q2: How can I tell if my compound is degrading in my cell culture experiment?
A2: Inconsistent or unexpected experimental results are often the first indication of compound instability. Specific signs include:
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Loss of biological activity over time: If the compound's effect diminishes in longer-term assays compared to shorter ones, it may be degrading.
-
Irreproducible dose-response curves: Significant batch-to-batch variation in your experimental data could be due to inconsistent compound stability.
-
Changes in the appearance of the media: While less common for small molecules at typical working concentrations, precipitation or a change in the color of the media could indicate compound degradation or insolubility.[16]
-
Unexpected cellular toxicity: Degradation products may have different toxicity profiles than the parent compound.
Q3: What are the likely degradation products of "this compound" in cell culture media?
A3: The most probable degradation pathway is the hydrolysis of the phthalimide group, which would result in the formation of phthalic acid and 2-amino-4-(2-aminoethyl)thiazole .
Caption: Workflow for assessing compound stability in cell culture media.
References
-
Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available from: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Available from: [Link]
-
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PubMed Central. (2021). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]
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MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
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Technical Support Center: Investigating Off-Target Effects of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Introduction
Welcome to the technical support guide for "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" and related aminothiazole-based compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents, including approved drugs like Dasatinib.[1] This chemical moiety is particularly prevalent in the design of protein kinase inhibitors due to its favorable geometry and hydrogen bonding capabilities.[1][2]
However, the very features that make this scaffold effective also present a significant challenge: the potential for off-target binding. Kinase inhibitors, in particular, are known for interacting with multiple targets, which can lead to unexpected biological responses, toxicity, or confounding experimental data.[3][4]
This guide is designed for researchers and drug development professionals actively using or characterizing novel compounds based on the 2-aminothiazole core. As direct public data on "this compound" is limited, this document provides a comprehensive framework for proactively identifying, troubleshooting, and validating potential off-target effects. We will address common experimental pitfalls and provide robust, field-proven protocols to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern for my research?
A: An off-target effect occurs when a compound interacts with a biological molecule other than its intended primary target. These unintended interactions can manifest in several ways:
-
Cellular Toxicity: Engagement with essential housekeeping proteins or activation of unintended signaling cascades can lead to cytotoxicity, masking the specific effects of on-target activity.
-
Misleading Structure-Activity Relationships (SAR): During a medicinal chemistry campaign, chemical modifications might inadvertently increase affinity for an off-target, leading chemists to optimize for the wrong biological interaction.
-
Clinical Implications: In drug development, off-target effects are a primary cause of adverse events and can lead to the failure of drug candidates in clinical trials.[5]
Q2: My compound has a 2-aminothiazole core. What are the typical off-target liabilities for this scaffold?
A: The 2-aminothiazole scaffold is a common pharmacophore in molecules designed to target a wide range of proteins.[6][7] It is particularly prevalent in kinase inhibitors.[1][2] Therefore, a primary concern is cross-reactivity with other kinases. The human kinome has over 500 members, many of which share structural similarities in the ATP-binding pocket where these inhibitors typically bind.
Beyond kinases, derivatives of this scaffold have been reported to interact with a diverse array of targets, including:
-
Tubulin
-
Histone Deacetylases (HDACs)
-
Phosphatidylinositol 3-kinases (PI3Ks)
-
Sphingosine Kinase (SphK)[2]
It is crucial to approach any new 2-aminothiazole derivative with the hypothesis that it may have multiple binding partners.
Q3: How can I predict potential off-target effects of my compound before starting expensive wet-lab experiments?
A: In silico (computational) methods are an excellent first step to generate hypotheses about potential off-targets. While not a substitute for experimental validation, they can help prioritize your screening efforts.[8]
-
Similarity Searching: Use platforms like ChEMBL or PubChem to find compounds with high structural similarity to your molecule. If these similar compounds have documented biological activities, their targets are potential off-targets for your compound.
-
Target Prediction Servers: Web-based tools like SwissTargetPrediction or SuperPred can predict a spectrum of potential protein targets based on the 2D structure of your small molecule.
-
Molecular Docking: If you have a specific off-target in mind (e.g., a kinase known to be inhibited by similar scaffolds), you can perform molecular docking studies to predict whether your compound can favorably bind to its active site.[8]
Q4: What are the essential first experimental steps to get a broad overview of my compound's selectivity?
A: The most effective initial step is to perform a broad-panel profiling screen. These are commercially available services that test your compound against a large, curated panel of targets.
| Profiling Panel Type | Description | Key Considerations |
| Kinome Scans | Screens the compound against a large panel of kinases (e.g., 400+ kinases). Typically reports data as "% inhibition" at one or two fixed concentrations (e.g., 1 µM and 10 µM). | This is the highest priority screen for a 2-aminothiazole-based compound. It provides a global view of kinase selectivity. |
| Safety/Pharmacology Panels | Screens against a panel of non-kinase targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters, nuclear receptors). | Critical for preclinical development. The Eurofins SafetyScreen44 or similar panels are industry standards for identifying liabilities like hERG channel inhibition. |
| Cellular-Based Panels | Screens against a panel of engineered cell lines, each reporting on a specific signaling pathway. | Can provide a more physiological context but may not identify the direct molecular target. |
The results from these panels will provide a "hit list" of potential off-targets that require further validation.
Troubleshooting Guide: From Unexpected Phenotypes to Validated Off-Targets
Problem 1: "My compound induces a potent cellular effect (e.g., apoptosis, cell cycle arrest), but this phenotype is much stronger than what I see when I knock down my intended target using RNAi. How do I determine if an off-target is responsible?"
This is a classic scenario suggesting that one or more off-targets are contributing to the observed biology. The goal is to de-convolute the on-target from the off-target effects.
Workflow for Deconvoluting Mixed Phenotypes
Caption: Workflow for investigating unexpected cellular phenotypes.
Step-by-Step Troubleshooting:
-
Generate a Negative Control: The most powerful tool is a close structural analog of your active compound that is inactive against your primary target. If this "dead" compound still produces the strong cellular phenotype, it's a clear indication of an off-target effect.
-
Broad-Panel Screening: Simultaneously, submit your active compound to a comprehensive off-target screen (like a kinome scan) to generate a list of potential binding partners.
-
Validate Cellular Engagement: A binding hit from a screen doesn't guarantee it's engaged in a live cell. You must validate this using a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[9][10][11][12] CETSA measures the thermal stabilization of a protein when a compound binds to it inside intact cells.[10][13] A positive thermal shift confirms your compound is binding the suspected off-target in a physiological context.[14]
-
Phenocopy with Genetics: Once you have a validated, cell-active off-target, use a genetic method (like siRNA or CRISPR) to knock down that specific off-target.[15] If the knockdown of the off-target protein reproduces the same cellular phenotype you observed with your compound, you have strong evidence that this off-target interaction is responsible for the effect.
Problem 2: "My compound is showing up as a 'hit' in multiple, unrelated assays (e.g., a fluorescence-based assay and a luciferase reporter assay). Is it really that promiscuous, or is something else going on?"
This is a red flag for assay interference, not necessarily promiscuous biological activity. Many compounds can interfere with assay technologies themselves, producing false-positive readouts.[16][17]
Workflow for Differentiating Promiscuity from Assay Interference
Caption: Decision tree for investigating promiscuous compound activity.
Key Steps & Explanations:
-
Orthogonal Assays: The principle of orthogonal validation is to test your compound in a secondary assay that measures the same biological endpoint but uses a completely different detection technology.[18][19] For example, if your primary assay uses fluorescence polarization (FP), an orthogonal assay might use AlphaScreen or a label-free method like Surface Plasmon Resonance (SPR). A true hit should be active across different technological platforms.
-
Assay Interference Counter-Screens: Run specific assays designed to detect common interference mechanisms:
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Luciferase Inhibition: Many compounds directly inhibit the luciferase enzyme. Test your compound in a cell-free assay with recombinant luciferase to check for this.
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester proteins non-specifically, leading to false positives. This can be detected by Dynamic Light Scattering (DLS) or a simple counter-screen using a detergent like Triton X-100, which disrupts aggregates.
-
Fluorescence Interference: Test your compound's intrinsic fluorescence at the excitation/emission wavelengths of your assay. A highly fluorescent compound can create a false signal.
-
A compound that is positive in these counter-screens is likely an assay interference compound and the data should be treated with extreme caution.[16]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Engagement
This protocol is designed to confirm if your compound ("Compound-X") binds to a suspected off-target ("Protein-Y") in intact cells.
Principle: Ligand binding stabilizes a protein, increasing the temperature required to denature it. By heating cell lysates to a range of temperatures and quantifying the amount of soluble Protein-Y remaining, we can observe a "thermal shift" in the presence of a binding compound.[10][12][13]
Materials:
-
Cells expressing Protein-Y.
-
Compound-X and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Thermal cycler or water baths.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Apparatus for protein quantification (e.g., Western Blotting equipment or ELISA plates).
Methodology:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat one set of plates with Compound-X at a relevant concentration (e.g., 10x EC50) and another set with an equivalent volume of DMSO. Incubate for 1-2 hours under normal culture conditions.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9]
-
Cell Lysis: Add lysis buffer to the tubes and lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Protein-Y in each sample using Western Blotting or an appropriate immunoassay.
-
Data Analysis: Plot the percentage of soluble Protein-Y remaining as a function of temperature for both the DMSO- and Compound-X-treated samples. A rightward shift in the melting curve for the Compound-X-treated sample indicates thermal stabilization and confirms target engagement.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PMC - NIH. [Link]
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2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BioMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Tackling assay interference associated with small molecules. (2024). PubMed. [Link]
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A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH. [Link]
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Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media. (2020). ResearchGate. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
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Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. (n.d.). ACS Chemical Biology. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [https://pubs.acs.org/doi/10.1021/cb50064 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Assay Troubleshooting. (n.d.). Molecular Diagnostics. [Link]
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Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]
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A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature Biotechnology. [Link]
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Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. (n.d.). PubMed Central. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. [Link]
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Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. (n.d.). NIH. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
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A small molecule enhances RNA interference and promotes microRNA processing. (n.d.). ResearchGate. [Link]
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Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2024). Oreate AI. [Link]
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Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv. [Link]
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Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. [Link]
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Small Molecule MYC Inhibitors for Cancer Therapy. (2022). YouTube. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]
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2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). Request PDF. [Link]
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Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (n.d.). PubMed. [Link]
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Optimizing reaction conditions for "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" synthesis
Technical Support Center: Synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and adapt the protocol effectively.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 2-aminothiazole derivatives is a cornerstone of medicinal chemistry, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea, to directly form the 2-aminothiazole ring.[3]
The overall reaction scheme for this specific target molecule is a two-step process:
-
α-Bromination: Synthesis of the key intermediate, 1-bromo-4-(phthalimido)butan-2-one, from N-(3-oxobutyl)phthalimide.
-
Hantzsch Cyclization: Condensation of the α-bromoketone with thiourea to form the thiazole ring, followed by conversion to its hydrochloride salt.
The Hantzsch Thiazole Synthesis Mechanism
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through several distinct stages:
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the α-carbon of the bromoketone in a classic SN2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: The terminal amino group of the resulting isothiouronium salt attacks the electrophilic carbonyl carbon. This forms a five-membered ring, creating a hydroxyl-thiazoline intermediate.
-
Dehydration & Aromatization: The intermediate readily undergoes acid-catalyzed dehydration. The loss of a water molecule results in the formation of a stable, aromatic 2-aminothiazole ring system.[4]
// Reactants Reactants [label="α-Bromoketone + Thiourea", fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediates Intermediate1 [label="S-Alkylation Product\n(Isothiouronium Salt)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Hydroxy-thiazoline)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Product [label="2-Aminothiazole\n(Aromatic Product)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Arrows and Labels Reactants -> Intermediate1 [label=" Step 1: SN2 Attack ", color="#4285F4", fontcolor="#4285F4"]; Intermediate1 -> Intermediate2 [label=" Step 2: Intramolecular\n Cyclization ", color="#EA4335", fontcolor="#EA4335"]; Intermediate2 -> Product [label=" Step 3: Dehydration\n (-H2O) ", color="#34A853", fontcolor="#34A853"]; } enddot Caption: Hantzsch Thiazole Synthesis Mechanism.
Section 2: Detailed Experimental Protocols
These protocols are designed as a self-validating system. Adherence to these steps, with pure reagents, should provide a reliable outcome.
Protocol 1: Synthesis of 1-bromo-4-(phthalimido)butan-2-one (α-Bromoketone Intermediate)
-
Setup: To a solution of N-(3-oxobutyl)phthalimide (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add hydrobromic acid (HBr, 33% in acetic acid, 1.1 eq) dropwise at 0 °C (ice bath).
-
Bromination: While maintaining the temperature at 0-5 °C, add bromine (Br₂, 1.1 eq) dropwise over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.
-
Causality Note: The acidic medium catalyzes the enolization of the ketone, which is the species that reacts with bromine. Running the reaction at low temperatures minimizes the formation of dibrominated side products.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Pour the reaction mixture slowly into ice-cold water (50 mL per gram of starting material). A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield 1-bromo-4-(phthalimido)butan-2-one. This intermediate is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Cyclization: In a round-bottom flask, dissolve 1-bromo-4-(phthalimido)butan-2-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (20 mL per gram of bromoketone).
-
Causality Note: A slight excess of thiourea ensures the complete consumption of the valuable bromoketone intermediate. Ethanol is an excellent solvent for this reaction, facilitating the dissolution of both reactants and enabling heating to reflux.[3]
-
-
Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3-5 hours. The reaction progress can be monitored by TLC. The product, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole free base, may begin to precipitate from the solution as it forms.
-
Isolation of Free Base (Optional but recommended): Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. If a solid has formed, collect it by vacuum filtration. If not, slowly add the reaction mixture to a beaker of cold water containing sodium bicarbonate solution until the pH is ~8.[5] Collect the resulting precipitate by filtration, wash with water, and dry.
-
Salt Formation: Suspend the crude, dry free base in a minimal amount of isopropanol. While stirring, add a solution of hydrochloric acid in isopropanol (or diethyl ether) dropwise until the mixture becomes acidic (test with pH paper).
-
Crystallization: The hydrochloride salt will typically precipitate immediately. Stir the suspension at room temperature for 1 hour, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Final Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether. Dry the product under vacuum at 40-50 °C to obtain pure this compound.
Section 3: Troubleshooting Guide
// Start Point Start [label="Experiment Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Main Problems LowYield [label="Low Yield"]; Impurity [label="High Impurity Profile"]; StalledRxn [label="Reaction Stalled"]; PurificationIssue [label="Purification Difficulty"];
// Low Yield Causes LY_Cause1 [label="Impure Reagents"]; LY_Cause2 [label="Incomplete Bromination"]; LY_Cause3 [label="Decomposition of\nBromoketone"]; LY_Cause4 [label="Suboptimal Temp/Time"];
// Impurity Causes IM_Cause1 [label="Unreacted Starting\nMaterial"]; IM_Cause2 [label="Over-bromination"]; IM_Cause3 [label="Side Reactions"];
// Stalled Reaction Causes SR_Cause1 [label="Low Temperature"]; SR_Cause2 [label="Incorrect Stoichiometry"]; SR_Cause3 [label="Moisture in Solvent"];
// Purification Causes PI_Cause1 [label="Product is Oily"]; PI_Cause2 [label="Poor Crystallization"];
// Connections Start -> LowYield [color="#EA4335", fontcolor="#EA4335"]; Start -> Impurity [color="#EA4335", fontcolor="#EA4335"]; Start -> StalledRxn [color="#EA4335", fontcolor="#EA4335"]; Start -> PurificationIssue [color="#EA4335", fontcolor="#EA4335"];
LowYield -> {LY_Cause1, LY_Cause2, LY_Cause3, LY_Cause4} [label="Check:", color="#4285F4", fontcolor="#4285F4"]; Impurity -> {IM_Cause1, IM_Caus e2, IM_Cause3} [label="Analyze:", color="#4285F4", fontcolor="#4285F4"]; StalledRxn -> {SR_Cause1, SR_Cause2, SR_Cause3} [label="Verify:", color="#4285F4", fontcolor="#4285F4"]; PurificationIssue -> {PI_Cause1, PI_Cause2} [label="Address:", color="#4285F4", fontcolor="#4285F4"]; } enddot Caption: General Troubleshooting Workflow.
Q: My final yield is consistently low. What are the most common culprits?
A: Low yields in this synthesis typically trace back to one of four areas:
-
Purity of Reagents: The α-bromoketone is moisture-sensitive and can degrade upon storage. It is often best to use it immediately after synthesis. Ensure your thiourea and solvents are of high purity and anhydrous where specified.[6]
-
Incomplete Bromination: If the bromination step (Protocol 1) is incomplete, you will carry unreactive starting ketone into the cyclization step, which will lower your theoretical yield. Confirm full conversion by TLC before workup.
-
Reaction Conditions: The Hantzsch cyclization requires sufficient thermal energy. Ensure your reaction is genuinely at reflux. An insufficient reaction time will also lead to incomplete conversion.
-
Workup and Isolation Losses: The free base can have some solubility in the mother liquor. Ensure complete precipitation by cooling thoroughly before filtration. Similarly, during salt formation, using the minimum amount of solvent necessary for suspension is key to preventing product loss.
Q: My NMR spectrum shows multiple unexpected signals. What impurities should I suspect?
A: The most likely impurities are:
-
Unreacted 1-bromo-4-(phthalimido)butan-2-one: This indicates an incomplete cyclization reaction. The solution is to increase the reflux time or ensure the temperature is adequate.
-
Unreacted Thiourea: This is usually removed during the washing steps of the product isolation. If it persists, it suggests insufficient washing.
-
Over-brominated Ketone: If the temperature during bromination was too high, some 1,1-dibromo-4-(phthalimido)butan-2-one may have formed. This species can lead to complex side products. Recrystallization of the bromoketone intermediate may be necessary if this is a persistent issue.
Q: The cyclization reaction stalls and never reaches completion, even after extended reflux.
A: This is a classic sign of a reagent or solvent issue.
-
Check Stoichiometry: Double-check the molar equivalents of your reactants. An insufficient amount of thiourea is a common cause.
-
Solvent Quality: Ensure you are using absolute (anhydrous) ethanol. The presence of water can interfere with the reaction intermediates.
-
Degraded Bromoketone: The α-bromoketone intermediate is a lachrymator and is reactive. If it has been stored for a long period or improperly, it may have degraded through hydrolysis or other pathways. It's best practice to synthesize it fresh.
Q: The final HCl salt is sticky or oily and won't crystallize. How can I obtain a solid?
A: This is a common purification challenge with amine salts.
-
Solvent Choice: Isopropanol is a good first choice for the salt formation. If it yields an oil, try removing the solvent in vacuo and triturating the resulting residue with a non-polar solvent like diethyl ether or hexane. This often induces crystallization.[7]
-
Purity: An oily product is often an impure product. The presence of impurities can disrupt the crystal lattice formation. Consider purifying the free base first by column chromatography (using a silica gel column with a dichloromethane/methanol gradient) before attempting the salt formation again.
-
Water Contamination: Ensure all your glassware and solvents for the final salt formation step are scrupulously dry. Even trace amounts of water can sometimes prevent crystallization.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is it necessary to convert the final product to its hydrochloride salt? A: There are several critical reasons:
-
Stability: The free amino group of the product can be susceptible to air oxidation over time. The protonated salt form is significantly more stable for long-term storage.
-
Handling: The free base is often a poorly crystalline, low-melting solid or even an oil. The HCl salt is typically a well-defined, crystalline solid with a higher melting point, making it much easier to handle, weigh, and purify.
-
Solubility: For biological applications, the hydrochloride salt often exhibits improved aqueous solubility compared to the free base.
Q: Can I use an α-chloroketone instead of the α-bromoketone? A: Yes, an α-chloroketone can be used. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, the SN2 reaction with the α-bromoketone is typically faster and may proceed under milder conditions or in a shorter timeframe than with its chloro-analogue.
Q: How critical is the 1.2 molar excess of thiourea? A: While the stoichiometry is 1:1, using a slight excess (1.1-1.2 eq) of the less expensive reagent (thiourea) is a standard practice in organic synthesis. It helps drive the reaction to completion by ensuring that every molecule of the more complex and valuable α-bromoketone has a partner to react with, maximizing the yield based on the limiting reagent.
Q: What is the purpose of neutralizing with sodium bicarbonate during the workup of the free base? A: The Hantzsch cyclization generates one equivalent of hydrobromic acid (HBr) as a byproduct. This acid will protonate the 2-amino group of the product, forming the hydrobromide salt. Adding a weak base like sodium bicarbonate neutralizes this acid, converting the product to its free base form, which is typically less soluble in the aqueous workup solution and can be easily isolated by filtration.[5]
Section 5: Key Parameter Optimization Table
| Parameter | Step | Recommended Value | Rationale & Optimization Notes |
| Bromine Stoichiometry | Bromination | 1.1 eq | A slight excess ensures full conversion. Excess Br₂ is quenched during aqueous workup. |
| Bromination Temperature | Bromination | 0-5 °C | Minimizes formation of di- and tri-brominated byproducts. Crucial for clean reaction. |
| Thiourea Stoichiometry | Cyclization | 1.1 - 1.2 eq | Drives reaction to completion by Le Châtelier's principle. |
| Cyclization Solvent | Cyclization | Absolute Ethanol | Good solubility for both reactants; appropriate boiling point for reflux. Other alcohols like isopropanol can be used. |
| Cyclization Time | Cyclization | 3-5 hours | Monitor by TLC. Reaction is typically complete within this timeframe. |
| pH for Free Base Isolation | Workup | ~8 | Ensures complete deprotonation to the neutral free base, minimizing solubility in water and maximizing isolated yield. |
| Salt Formation Solvent | Purification | Isopropanol / Ether | Promotes precipitation of the clean HCl salt. Must be anhydrous. |
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- El-Sayed, M. A. A., & El-Gaby, M. S. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Kumar, N., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 8(1), 273-278.
- Chufan, EE., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 2(7), 3843-3861.
- Khabnadideh, S., et al. (2012). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of the Iranian Chemical Society, 9, 553-579.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Abdellattif, M. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1729.
-
University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Retrieved from [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Retrieved from [Link]
- Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Guller, P., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. WJRR, 3(5), 52-57.
- Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 11181-11190.
- ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues.
-
Baran Lab. (2021, April 5). 2021 Heterocyclic Chemistry - Lecture 1 [Video]. YouTube. [Link]
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Al-Ostath, A. I., et al. (2016).
- Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 195-223.
-
Professor Dave Explains. (2019, January 19). Synthesis of Thiazoles [Video]. YouTube. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing, 185-192.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing degradation of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" in solution
Welcome to the technical support guide for 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl (CAS No. 137118-00-4).[1] This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this compound in your experimental workflows. Maintaining the compound's structure is critical for generating reproducible and reliable data in drug discovery and development.
This guide is designed to be a dynamic resource. We will first explore common problems and their solutions in a troubleshooting format, followed by broader frequently asked questions, detailed protocols, and the chemical principles behind our recommendations.
Troubleshooting Guide: Addressing Degradation in Real-Time
This section addresses specific observational issues you might encounter during your experiments.
Q: My solution of this compound has turned yellow or brown. What is causing this discoloration and is the compound usable?
A: A yellow or brown discoloration is a common indicator of oxidative degradation, likely involving the 2-aminothiazole ring system. Aromatic amines and electron-rich heterocyclic systems can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and certain metal ions.
Immediate Action:
-
Discard the Solution: Do not use the discolored solution for your experiment, as the presence of degradants will lead to inaccurate results.
-
Review Your Procedure: The likely cause is the introduction of oxygen or exposure to light during preparation or storage.
Causality and Prevention:
-
Oxidation Mechanism: The 2-aminothiazole moiety is an electron-rich system. Oxidation can lead to the formation of colored polymeric byproducts.
-
Preventative Measures:
-
Use Degassed Solvents: Before preparing your solution, sparge your solvent (e.g., water, buffer, methanol) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: When weighing the compound and preparing solutions, consider using a glove box or blanketing your vials with an inert gas.
-
Protect from Light: 2-aminothiazole rings, particularly when substituted with aryl groups, can be susceptible to photo-degradation.[2] Always store both the solid compound and its solutions in amber vials or wrap clear vials in aluminum foil.
-
Q: I'm analyzing my compound via HPLC and see new peaks appearing over time. What are these impurities?
A: The appearance of new, typically more polar, peaks in your HPLC chromatogram is a strong indication of chemical degradation. For this specific molecule, the most probable cause is the hydrolysis of the phthalimide group.
Causality and Prevention:
-
Hydrolysis of the Phthalimide Group: The two amide bonds within the phthalimide group are susceptible to cleavage by water. This hydrolysis reaction is significantly accelerated by both strongly acidic and, especially, strongly basic conditions.[3][4] The reaction breaks open the phthalimide ring to form a phthalamic acid derivative, and can eventually lead to the release of the primary amine.
-
The Role of pH:
-
As an HCl Salt: When you dissolve the compound in a neutral, unbuffered solvent like pure water or methanol, the hydrochloride salt will make the solution acidic.[5] While this protects against base-catalyzed hydrolysis, the pH is not controlled and can fluctuate.
-
Basic Conditions (pH > 8): Highly detrimental. Base-catalyzed hydrolysis of imides is rapid.[6] Avoid basic buffers (e.g., Tris, carbonate at high pH) or any cross-contamination with bases.
-
Strongly Acidic Conditions (pH < 2): Can also promote hydrolysis, though typically requires harsher conditions (e.g., heating) than basic hydrolysis.[3]
-
-
Recommended Solution - pH Control: The key to preventing hydrolysis is to use a buffered solvent system. A buffer in the pH 4-6 range is optimal. This is acidic enough to ensure the stability of the protonated amine but not so acidic as to promote significant acid-catalyzed hydrolysis of the phthalimide. Acetate or phosphate buffers are excellent choices.
Q: My biological or chemical assay results are inconsistent. How can I be sure my compound isn't degrading during the experiment itself?
A: Inconsistent results are a classic sign of an unstable reagent. If the concentration of your active compound is decreasing over the course of an experiment, you will naturally observe poor reproducibility. Ensuring the compound's integrity throughout the experimental timeframe is crucial.
Workflow for Ensuring In-Assay Stability:
Caption: Workflow for ensuring compound stability during an experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical weak points of this compound?
A1: The molecule has two primary points of potential degradation that you must control for:
-
The Phthalimide Group: This is susceptible to hydrolysis, which is the cleavage of the amide bonds by water. This process is accelerated significantly in basic (pH > 8) and, to a lesser extent, very acidic (pH < 2) conditions.[3][6]
-
The 2-Aminothiazole Ring: This heterocyclic system is electron-rich and can be prone to oxidation and photo-degradation, leading to discoloration and loss of compound integrity.[2]
Caption: Key degradation sites on the molecule.
Q2: What is the best way to prepare and store stock solutions?
A2: Proper preparation and storage of stock solutions are critical for long-term viability. We recommend a two-tiered approach: a concentrated primary stock in an anhydrous organic solvent, and buffered aqueous working solutions prepared fresh.
-
Primary Stock Solution (10-50 mM):
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).[7]
-
Preparation: Weigh the solid compound in a fume hood. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Cap tightly and vortex until fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C or -80°C for long-term storage (months).
-
-
Aqueous Working Solutions (µM to low mM):
-
Solvent: Use a prepared biological buffer, pH 4-6 (e.g., 50 mM sodium acetate or sodium phosphate buffer).
-
Preparation: Thaw a single aliquot of the primary DMSO stock. Dilute it to your final desired concentration using the pre-chilled buffer.
-
Storage: These solutions are significantly less stable than the DMSO stock. Prepare them fresh daily. If they must be stored for a short period (1-2 days), keep them refrigerated at 2-8°C and protected from light.
-
Q3: Which solvents should I absolutely avoid?
A3: Avoid solvents that can actively promote degradation:
-
Basic Solvents: Avoid solutions containing amines (like triethylamine), or solvents that can be basic (e.g., old, peroxide-containing ethers).
-
Unbuffered Aqueous Solutions for Storage: While acceptable for immediate use, do not store the compound in pure water for extended periods due to the risk of hydrolysis from uncontrolled pH.
-
Protic Solvents with Nucleophiles: Avoid solvents like hydrazine, as they will cleave the phthalimide group.[8]
Recommended Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM primary stock solution in DMSO.
Materials:
-
This compound (MW: 309.77 g/mol )[1]
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated pipettes and analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock, you need 3.098 mg of the compound. (Calculation: 0.010 mol/L * 0.001 L * 309.77 g/mol = 0.003098 g).
-
Weighing: Carefully weigh out ~3.1 mg of the compound into a tared vial on an analytical balance. Record the exact weight.
-
Dissolution: Based on the exact weight, calculate the precise volume of anhydrous DMSO to add. (Example: For 3.15 mg, add 1.017 mL of DMSO). Add the DMSO, cap the vial securely.
-
Mixing: Vortex the solution for 1-2 minutes until all solid material is completely dissolved.
-
Aliquoting & Storage: Divide the stock solution into smaller, single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Label clearly and store at -20°C or -80°C.
Protocol 2: HPLC Method for Purity Assessment
Use this method to check the purity of your stock solution or to assess stability in an experimental sample.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm (based on typical absorbance for thiazole derivatives)[9]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation: Dilute your stock or experimental sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~10-20 µg/mL.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Evaluation: A stable, pure sample should show a single major peak. The appearance of new peaks, especially at earlier retention times, indicates the formation of more polar degradation products. The peak area of the main compound should be >98% for a fresh, high-quality solution.
Summary of Recommended Storage Conditions
| Solution Type | Solvent | pH | Temperature | Light | Max. Duration |
| Primary Stock | Anhydrous DMSO | N/A | -20°C to -80°C | Protect | > 6 Months |
| Working Solution | Buffered Aqueous | 4-6 | 2-8°C | Protect | < 48 Hours |
| Solid Compound | N/A | N/A | Room Temp. | Protect | Years |
References
- Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
- Jin, L., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220).
-
Organic Chemistry Portal. (n.d.). Phthalimides. organic-chemistry.org. Retrieved from [Link]
- Reddit. (2018). Ways of crashing out amines. reddit.com.
- Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. theses.gla.ac.uk.
- Master Organic Chemistry. (2025). The Gabriel Synthesis. masterorganicchemistry.com.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
- National Institutes of Health. (2021).
- PubChem. (n.d.).
- Canadian Science Publishing. (n.d.). Alkaline Hydrolysis Products of N-Substituted Phthalimides. cdnsciencepub.com.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. ajrconline.org.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- KTU ePubl. (2022).
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. fabad.org.tr.
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. mdpi.com.
- The Good Scents Company. (n.d.). 2-amino-4-(4-chlorophenyl) thiazole. thegoodscentscompany.com.
- MDPI. (2021). An Overview of Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. mdpi.com.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. mdpi.com.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. semanticscholar.org.
- Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. chem.libretexts.org.
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. pubmed.ncbi.nlm.nih.gov.
- ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. sciencemadness.org.
- ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups. chemicalbook.com.
- PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)
Sources
- 1. 2-Amino-4- (2-N-phthalimido)ethyl thiazole hydrochloride 137118-00-4 [sigmaaldrich.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalimides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. d-nb.info [d-nb.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing Cytotoxicity of Novel Thiazole Derivatives in Normal Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The evaluation of off-target cytotoxicity in normal, non-cancerous cells is a critical step in the early stages of drug discovery.[1][2][3] This guide addresses the specific challenges and questions that arise when assessing the cytotoxicity of novel heterocyclic compounds, using "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" as a representative example of a molecule with limited public data. Both the 2-aminothiazole and phthalimide moieties are common pharmacophores in drug development, known to exhibit a range of biological activities, including potential cytotoxicity.[4][5][6] This resource provides field-proven insights and troubleshooting strategies to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: I can't find any published cytotoxicity data for my specific compound. Where do I start?
Answer: This is a common scenario with novel chemical entities. The absence of data necessitates a ground-up, systematic approach.
-
Start with Physicochemical Characterization: Before any cell-based assay, you must understand your compound's basic properties. The biggest source of artifacts in cytotoxicity screening is poor solubility. Heterocyclic compounds are notoriously prone to solubility issues.[7][8]
-
Solubility Testing: Determine the solubility in DMSO (for stock solutions) and, critically, in your final cell culture medium. Precipitation in the well will lead to inaccurate dosing and can cause physical stress to cells, mimicking cytotoxicity.
-
Purity Analysis: Confirm the purity of your compound batch (e.g., via LC-MS or NMR). Impurities could be responsible for observed toxicity.
-
-
Broad-Range Dose-Response: For an unknown compound, perform a wide-range dose-response screening (e.g., from 0.01 µM to 200 µM) to identify the active concentration range. This initial screen will inform subsequent, more focused experiments.
-
Consult Analogous Structures: Research the cytotoxicity of structurally related compounds. For our example, studies on other 2-aminothiazole or phthalimide derivatives show IC50 values ranging from micromolar to sub-micromolar, primarily in cancer cell lines.[4][9][10][11] This provides a reasonable starting point for your concentration ranges.
Q2: Which normal cell line(s) should I choose for my initial cytotoxicity screen?
Answer: The choice of cell line is critical and depends on the intended therapeutic application of the compound. A panel of cell lines is always more informative than a single one.
-
Relevance to Target Organ: Select cell lines that represent potential organs of toxicity.[12] For a systemically administered drug, this could include:
-
Hepatocytes (e.g., HepG2, Primary Human Hepatocytes): The liver is a primary site of drug metabolism and toxicity.[13]
-
Renal Cells (e.g., HEK293): The kidneys are crucial for drug excretion.[1][2]
-
Fibroblasts (e.g., MRC-5, WI-38): Represent common connective tissue.[12]
-
Endothelial Cells (e.g., HUVEC): To assess vascular toxicity.[14]
-
-
Immortalized vs. Primary Cells:
-
Immortalized Lines (e.g., HEK293, hTERT-immortalized fibroblasts): These are robust, easy to culture, and provide high reproducibility, making them excellent for initial screening.[12][15][16]
-
Primary Cells: While more challenging to culture, they are more physiologically relevant and considered the gold standard for definitive toxicity assessment.[13]
-
-
Origin: Use cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and prevent cross-contamination issues.[16]
| Cell Line Type | Example(s) | Primary Use Case / Rationale | Considerations |
| Renal Epithelial | HEK293 | Represents a common, robust, and easy-to-transfect normal cell line; relevant for renal toxicity.[1][2] | Of embryonic origin; may not fully represent adult renal physiology. |
| Liver Hepatocyte | HepG2, Primary Hepatocytes | Gold standard for assessing drug metabolism and hepatotoxicity.[13] | Primary cells are expensive and have a limited lifespan; HepG2 is a cancer cell line but often used as a surrogate. |
| Lung Fibroblast | MRC-5, WI-38 | Represents normal diploid human fibroblasts; useful for general cytotoxicity screening. | Slower growing than immortalized lines. |
| Endothelial | HUVEC | Assesses potential for vascular damage or disruption of blood vessel integrity.[14] | Can be sensitive to culture conditions. |
Q3: Which cytotoxicity assay is best for a novel compound? MTT, XTT, WST-1, LDH, or ATP-based?
Answer: No single assay is perfect; they measure different aspects of cell health and have different vulnerabilities to artifacts. It is highly recommended to use at least two methods based on different principles to confirm results.[3]
-
Metabolic Assays (Tetrazolium Dyes like MTT, XTT): These are the most common and measure mitochondrial reductase activity, a proxy for cell viability.[1]
-
Membrane Integrity Assays (LDH Release): These measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes (a marker of necrosis or late apoptosis).[3]
-
Pros: Measures a direct cytotoxic event rather than metabolic slowdown.
-
Cons: Less sensitive for detecting anti-proliferative or early apoptotic effects.
-
-
ATP Content Assays (e.g., CellTiter-Glo®): These measure intracellular ATP levels, which deplete rapidly upon cell death.
-
Pros: Considered the most sensitive and least prone to artifacts from compound interference. It's a very fast and robust assay.
-
Cons: More expensive than colorimetric assays.
-
Recommendation: Start with a robust and cost-effective metabolic assay like MTT. If significant cytotoxicity is observed, confirm the results using an orthogonal method, such as an LDH release assay or an ATP-based assay, to rule out compound-specific artifacts.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Root Cause Analysis:
-
Compound Precipitation: Is the compound fully soluble in the final culture medium at the tested concentrations? Visually inspect the wells under a microscope before and during the incubation. Precipitate can scatter light, affecting absorbance readings, and cause uneven cell stress.
-
Uneven Cell Seeding: Was the cell suspension thoroughly mixed before and during plating? Clumped cells or uneven distribution will lead to variable cell numbers per well.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and nutrients, altering cell growth.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes for compound dosing, is a major source of variability.
-
-
Solutions:
-
Solubility Check: Perform a formal solubility test. If needed, adjust the DMSO concentration in your stock (but keep the final DMSO concentration in the well below 0.5% to avoid solvent toxicity).
-
Improve Seeding: Ensure a single-cell suspension. Gently pipette up and down or vortex softly before adding cells to the plate.
-
Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for data collection.[18]
-
Calibrate Pipettes: Regularly check and calibrate your pipettes. Use reverse pipetting for viscous solutions.
-
Issue 2: My positive control (e.g., Doxorubicin) works, but my compound shows no cytotoxicity even at high concentrations (>100 µM).
-
Root Cause Analysis:
-
Compound Inactivity: The most straightforward explanation is that the compound is not cytotoxic to that specific cell line under the tested conditions.
-
Compound Degradation: Is the compound stable in the aqueous, 37°C environment of the cell culture incubator for the duration of the experiment (e.g., 24-72 hours)?
-
Incorrect Exposure Time: Some compounds require longer exposure times to exert their effects. A 24-hour endpoint may be too short.
-
-
Solutions:
-
Run a Time-Course Experiment: Test the compound at multiple time points (e.g., 24h, 48h, 72h) to see if a cytotoxic effect emerges over time.
-
Check Compound Stability: Use an analytical method like HPLC to measure the concentration of your compound in the culture medium at the beginning and end of the incubation period.
-
Test in a Cancer Cell Line: Many compounds show selectivity for cancer cells.[9][19] Testing in a sensitive cancer line can confirm the compound has biological activity, suggesting the lack of effect in normal cells is due to genuine selectivity rather than compound failure.
-
Issue 3: The compound appears cytotoxic in the MTT assay, but not in the LDH assay.
-
Root Cause Analysis:
-
MTT Assay Interference: The compound may be directly interacting with the MTT reagent. Some reducing compounds can convert MTT to formazan non-enzymatically, giving a false signal of viability. Conversely, some compounds can inhibit the mitochondrial reductases without killing the cell, giving a false positive for cytotoxicity.
-
Cytostatic vs. Cytotoxic Effect: The compound might not be killing the cells (cytotoxic) but merely stopping their proliferation (cytostatic).[18] The MTT assay, which relies on metabolic activity, will show a lower signal for a non-proliferating population compared to the untreated, growing control, suggesting "toxicity." The LDH assay, however, will be negative because the cell membranes are still intact.
-
-
Solutions:
-
Perform a Compound Interference Control: Set up wells with the compound and MTT reagent in cell-free media. If a color change occurs, you have direct interference.
-
Use a Cell Counting Method: To distinguish between cytostatic and cytotoxic effects, perform a direct cell count (e.g., using a hemocytometer with Trypan Blue dye exclusion or an automated cell counter) at the end of the experiment.
-
Trust the Orthogonal Assay: In this scenario, the lack of LDH release strongly suggests the effect is not acute cytotoxicity. The mechanism is more likely related to metabolic inhibition or cytostasis.
-
Visualized Workflows & Protocols
Workflow for Screening a Novel Compound
Caption: High-level workflow for assessing the cytotoxicity of a novel compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common cytotoxicity assay issues.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard starting point and should be optimized for your specific cell lines and compound.[1][20]
Materials:
-
Test Compound (e.g., this compound)
-
Sterile, tissue culture-treated 96-well plates
-
Selected normal cell line(s)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]
-
Solubilization Solution: DMSO or 0.01 M HCl in anhydrous isopropanol.
-
Positive Control (e.g., Doxorubicin)
-
Vehicle Control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in complete culture medium. Also prepare dilutions of your positive control. The final concentration of the vehicle (DMSO) should be constant across all wells and not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of your compound, positive control, or vehicle control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[20]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration of compound that inhibits cell viability by 50%).
-
References
-
Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Institutes of Health. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PMC - NIH. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). PMC - NIH. [Link]
-
Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. (n.d.). SciELO. [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). PMC - NIH. [Link]
-
Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. (n.d.). MDPI. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). NIH. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. [Link]
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (n.d.). MDPI. [Link]
-
Why we select Cancer cell lines for toxicological studies and why not normal cell lines? (2021). ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
-
Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). ACS Publications. [Link]
-
5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery. [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. [Link]
-
(PDF) Guidelines for cell viability assays. (n.d.). ResearchGate. [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). PMC - NIH. [Link]
-
Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. (2025). ResearchGate. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 17. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Crystallization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Welcome to the dedicated technical support guide for the crystallization of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl (CAS: 137118-00-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges and achieve high-purity crystalline material.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.
Question 1: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in crystallization. It occurs when the solute precipitates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This typically happens when a supersaturated solution is cooled to a temperature that is above the melting point of the solute in that specific solvent environment.[2][3] Impurities can also depress the melting point, increasing the likelihood of oiling out.[2][4]
Causality: The core issue is that the conditions favor liquid-liquid phase separation over solid-phase nucleation. The solute molecules have enough energy to come out of the bulk solvent but not enough driving force to arrange themselves into an ordered, low-energy crystal lattice. These oily droplets are undesirable as they tend to trap impurities and rarely solidify into pure crystals.[1][2]
Solutions & Protocols:
-
Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out. By allowing the solution to cool slowly, you give molecules more time to orient themselves correctly for nucleation.
-
Protocol: After dissolving the compound in a minimal amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to slow down the cooling process.[2] Avoid placing the flask directly into an ice bath.
-
-
Lower the Dissolution Temperature (Use More Solvent): Oiling out often occurs when the solution is saturated at a very high temperature. By using a larger volume of solvent, you can achieve dissolution at a lower temperature, which will be further from the compound's melting point when it begins to crash out.[2]
-
Protocol: Return the oiled-out mixture to the heat source. Add more of the primary solvent in small portions (e.g., 5-10% volume increments) until the oil redissolves. Then, attempt to cool the solution slowly again.[2]
-
-
Change the Solvent System: The choice of solvent is critical. A solvent that is "too good" can lead to oiling out.
-
Protocol: Consider switching to a solvent with slightly lower dissolving power for your compound. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent (like methanol or ethanol) and then slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like diethyl ether or hexane) at an elevated temperature until turbidity persists.[5][6] Then, add a few drops of the good solvent to redissolve the precipitate and cool slowly.
-
-
Increase Purity: If impurities are the cause, further purification of the crude material is necessary before attempting crystallization.[2]
Question 2: My crystallization resulted in very fine needles that are difficult to filter and dry. How can I grow larger, more robust crystals?
Answer:
The formation of fine needles indicates that the nucleation rate was much faster than the crystal growth rate.[7] When supersaturation is achieved too quickly, a massive number of small nuclei form simultaneously, competing for the remaining solute and preventing any of them from growing large.
Causality: High supersaturation is the primary driver for rapid nucleation. The goal is to create a metastable zone of gentle supersaturation where nucleation is minimized, and existing crystal nuclei have the opportunity to grow.
Solutions & Protocols:
-
Slow Down the Crystallization Process: This is the most crucial factor. Slower growth leads to larger and more perfect crystals.
-
Protocol 1 (Slow Cooling): As described previously, insulate the crystallization vessel to ensure a very slow temperature drop. A programmable incubator can be used to create a controlled cooling ramp.[8]
-
Protocol 2 (Vapor Diffusion): Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent.[9] The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow crystal growth.[9]
-
-
Reduce the Level of Supersaturation:
-
Protocol: Use a slightly larger volume of solvent than the minimum required for dissolution. This ensures that the solution becomes supersaturated at a lower temperature, slowing down the process.[2]
-
-
Utilize Seeding: Introducing a small, high-quality seed crystal can bypass the initial nucleation step and promote the growth of a single, larger crystal.
-
Protocol: Prepare a supersaturated solution. Once it has cooled slightly, add one or two well-formed crystals from a previous batch. These will act as templates for further growth.[7]
-
-
Thermal Cycling (Annealing): This technique can help dissolve smaller, less-perfect crystals and redeposit the material onto larger, more stable ones.
-
Protocol: Once some crystals have formed, gently warm the solution until about half of the crystals redissolve. Then, allow the solution to cool slowly again. This cycle can be repeated.[8]
-
Question 3: My compound will not crystallize at all; it remains a clear solution even after cooling and scratching.
Answer:
Failure to crystallize typically indicates one of two things: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at that temperature (supersaturation). If the concentration is too low, no precipitation will occur.
Solutions & Protocols:
-
Increase Concentration: You may have used too much solvent.
-
Protocol 1 (Evaporation): Gently heat the solution or pass a slow stream of inert gas (like nitrogen) over the surface to evaporate some of the solvent.[10] Be careful not to evaporate too much, which could lead to rapid crashing out.
-
Protocol 2 (Boiling Off): If the solvent is not too volatile, you can return the flask to a heat source and carefully boil off a portion of the solvent before attempting to cool it again.[2]
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.
-
Protocol 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.
-
Protocol 2 (Seeding): Add a tiny amount of the solid compound (a "seed crystal") to the cold solution. This provides a template for crystal growth.
-
Protocol 3 (Add an Anti-solvent): If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cold solution until it becomes cloudy, indicating precipitation has begun.[11]
-
-
Re-evaluate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Protocol: Recover the solid by evaporating all the solvent and start again with a different solvent or a mixed-solvent system where the compound's solubility is lower.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Question 4: What are the key physicochemical properties of "this compound" to consider for crystallization?
Answer:
Understanding the molecule's structure is key to designing a successful crystallization strategy.
-
Polarity and Ionic Nature: This is a hydrochloride salt of an amine. The protonated aminothiazole ring makes the molecule highly polar and ionic.[9] This suggests that polar protic solvents (like alcohols) or polar aprotic solvents (like acetone or acetonitrile) will be good candidates for dissolution. Non-polar solvents like hexanes or toluene will likely be poor solvents and can be used as anti-solvents.
-
Hydrogen Bonding: The molecule has hydrogen bond donors (the -NH2 group and the protonated thiazole nitrogen) and acceptors (the phthalimido carbonyls, the thiazole nitrogen, and the chloride ion). Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol, water) will likely be effective at dissolving the compound.[9]
-
Aromatic Moieties: The presence of the phthalimide and thiazole rings allows for potential π-π stacking interactions, which are crucial for forming an ordered crystal lattice. Solvents like toluene or ethyl acetate might favorably interact with these groups.[9]
Question 5: What are good starting solvents or solvent systems to try for this compound?
Answer:
A systematic approach is best. Given the compound's polar and ionic nature, here is a recommended starting point:
Single Solvent Systems:
-
Alcohols (Methanol, Ethanol, Isopropanol): These are excellent starting points. The compound is likely soluble in hot alcohols and less soluble when cold. Isopropanol is often a good choice for hydrochloride salts as it is less polar than ethanol, potentially preventing excessive solubility.[11]
-
Acetonitrile: A polar aprotic solvent that can be effective.
-
Water: Given it's a salt, water could be a solvent, but solubility might be very high. It's more likely to be useful as part of a mixed-solvent system.
Mixed-Solvent Systems (Anti-solvent Crystallization): This technique is often highly effective for polar compounds.[6]
-
Ethanol / Diethyl Ether: Dissolve in minimal hot ethanol, then slowly add diethyl ether until turbidity is observed.
-
Methanol / Ethyl Acetate: Similar to the above, ethyl acetate is a less polar anti-solvent.
-
Isopropanol / Hexane: A good combination of a polar solvent and a very non-polar anti-solvent.[11]
The table below summarizes properties of common solvents to guide your selection.[3]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | High | Good solvent, but high solubility may lower yield. |
| Ethanol | 78 | High | Excellent general-purpose solvent for polar compounds.[12] |
| 2-Propanol (IPA) | 82 | Medium-High | Often preferred for HCl salts to avoid high solubility.[11] |
| Acetonitrile | 82 | Medium-High | Good polar apropic option. |
| Ethyl Acetate | 77 | Medium | Good as a less-polar solvent or an anti-solvent.[9] |
| Diethyl Ether | 35 | Low | Excellent anti-solvent, but highly volatile and flammable.[9] |
| Hexane | 69 | Very Low | Excellent non-polar anti-solvent.[12] |
Section 3: Visualization & Workflows
Systematic Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting crystallization experiments.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How can I grow bigger crystals? (2014, September 2). ResearchGate. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). Journal of Drug Delivery and Therapeutics, 12(4), 183-189.
-
Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024). ACD/Labs. Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate. Retrieved from [Link]
- Smith, G., et al. (1998). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 54(5), 757-764.
- Getting crystals your crystallographer will treasure: a beginner's guide. (2019).
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Welcome to the technical support center for the synthesis of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important thiazole derivative. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield, purity, and overall success in this multi-step synthesis.
Introduction to the Synthesis
The synthesis of this compound is a significant process in medicinal chemistry, as this compound serves as a key intermediate for various pharmacologically active molecules. The core of this synthesis lies in the well-established Hantzsch thiazole synthesis, a classic and versatile method for constructing the 2-aminothiazole scaffold.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3]
The overall synthetic strategy involves three main stages:
-
Synthesis of the Phthalimido-functionalized α-Bromo Ketone: This key intermediate, 1-bromo-4-(N-phthalimido)butan-2-one, is typically prepared from a suitable phthalimido-containing precursor.
-
Hantzsch Thiazole Synthesis: The α-bromo ketone is then reacted with thiourea to form the 2-aminothiazole ring.
-
Formation of the Hydrochloride Salt and Purification: The final step involves the conversion of the synthesized 2-aminothiazole into its more stable and handleable hydrochloride salt, followed by purification to obtain the desired product with high purity.
This guide will provide a detailed experimental protocol for this synthesis, followed by a comprehensive troubleshooting section to address common challenges and frequently asked questions.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Stage 1: Synthesis of 1-bromo-4-(N-phthalimido)butan-2-one
The synthesis of the key α-bromo ketone intermediate can be achieved from N-(4-bromobutyl)phthalimide through oxidation and subsequent bromination. A more direct, though less commonly cited approach, involves the conversion of N-(4-hydroxybutyl)phthalimide to the corresponding ketone followed by α-bromination. For the purpose of this guide, we will outline a plausible route based on established chemical transformations.
Materials:
-
N-(4-bromobutyl)phthalimide[4]
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate
-
Bromine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation to Ketone (Kornblum Oxidation):
-
In a round-bottom flask, dissolve N-(4-bromobutyl)phthalimide in DMSO.
-
Add sodium bicarbonate and heat the mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-oxobutyl)phthalimide.
-
-
α-Bromination:
-
Dissolve the crude N-(4-oxobutyl)phthalimide in a suitable solvent such as DCM or acetic acid.
-
Slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-5 °C) with stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-bromo-4-(N-phthalimido)butan-2-one. This intermediate is often used in the next step without extensive purification.
-
Stage 2: Hantzsch Thiazole Synthesis
This stage involves the cyclization of the α-bromo ketone with thiourea to form the desired 2-aminothiazole ring.
Materials:
-
1-bromo-4-(N-phthalimido)butan-2-one (from Stage 1)
-
Thiourea[3]
-
Ethanol or another suitable solvent
-
Sodium bicarbonate solution (for workup)
Procedure:
-
In a round-bottom flask, dissolve the crude 1-bromo-4-(N-phthalimido)butan-2-one in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole, may precipitate out. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Stage 3: Formation of the Hydrochloride Salt and Purification
The final step involves converting the free base to its hydrochloride salt, which often improves stability and handling.
Materials:
-
Crude 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole (from Stage 2)
-
Hydrochloric acid (ethanolic HCl or HCl gas)
-
Ethanol or another suitable solvent for recrystallization
-
Diethyl ether
Procedure:
-
Dissolve the crude 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Slowly add a solution of ethanolic HCl or bubble HCl gas through the solution until the pH is acidic.
-
The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by the addition of a less polar solvent like diethyl ether.
-
Filter the precipitate, wash it with cold diethyl ether, and dry it under vacuum to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether.[3]
Data Summary Table
| Step | Key Reactants | Key Reagents | Solvent | Typical Yield (%) | Key Parameters to Monitor |
| Stage 1 | N-(4-bromobutyl)phthalimide | DMSO, NaHCO₃, Br₂ | DMSO, DCM | 60-70 | Temperature during bromination, reaction completion by TLC. |
| Stage 2 | 1-bromo-4-(N-phthalimido)butan-2-one, Thiourea | - | Ethanol | 70-85 | Reflux time, reaction completion by TLC. |
| Stage 3 | 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole | HCl | Ethanol/Ether | >90 (for salt formation) | pH during acidification, complete precipitation. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: Low Yield in the Hantzsch Thiazole Synthesis Step
Question: My yield for the Hantzsch reaction is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are refluxing for a sufficient amount of time. Monitor the reaction progress closely using TLC. An increase in reaction time may be necessary.
-
-
Side Reactions: The α-bromo ketone is a reactive intermediate and can undergo side reactions.
-
Solution: Maintain a clean reaction setup and use pure starting materials. Ensure the reaction temperature is controlled during the addition of reagents.
-
-
Poor Quality of Starting Materials: Impurities in the α-bromo ketone or thiourea can interfere with the reaction.
-
Solution: Purify the 1-bromo-4-(N-phthalimido)butan-2-one intermediate by column chromatography if necessary. Use high-purity thiourea.
-
-
Sub-optimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: While ethanol is commonly used, you could explore other polar protic solvents like isopropanol or aprotic solvents like DMF, which have been reported to be effective for Hantzsch syntheses.[5]
-
FAQ 2: Presence of Impurities in the Final Product
Question: I am observing significant impurities in my final product even after recrystallization. What are the likely impurities and how can I remove them?
Answer:
Common impurities can include unreacted starting materials and byproducts from side reactions.
-
Unreacted 1-bromo-4-(N-phthalimido)butan-2-one: This can be a persistent impurity if the reaction is incomplete.
-
Purification Strategy: A thorough workup with a sodium bicarbonate wash will help to remove any acidic byproducts. For the final product, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) can be effective in separating the more polar product from the less polar starting material.[6]
-
-
Formation of Bis-thiazole or other Byproducts: Under certain conditions, side reactions can lead to the formation of more complex structures.
-
Purification Strategy: Recrystallization is a good first step. If impurities persist, column chromatography is the most reliable method for purification. Careful selection of the solvent system is crucial for achieving good separation.
-
FAQ 3: Difficulty in Isolating the Product
Question: My product is oily and difficult to crystallize, especially after the Hantzsch reaction. What can I do?
Answer:
Oily products are a common challenge in organic synthesis. Here are some techniques to induce crystallization:
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for further crystallization.
-
Solvent System Optimization: The choice of solvent for precipitation and recrystallization is critical.
-
Solution: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly adding a poor solvent (e.g., water, diethyl ether, hexanes) until the solution becomes cloudy. Then, allow it to stand undisturbed.
-
-
Conversion to the HCl Salt: The free base of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole may be more prone to being an oil. Converting it to the hydrochloride salt often results in a more crystalline and stable solid.[7]
FAQ 4: Is the Phthalimide Group Stable Under Hantzsch Reaction Conditions?
Question: I am concerned about the stability of the phthalimide protecting group during the reflux in ethanol. Is there a risk of cleavage?
Answer:
The phthalimide group is generally stable under the neutral to slightly acidic conditions of the Hantzsch reaction when refluxed in ethanol. The Gabriel synthesis, which utilizes a phthalimide, often involves deprotection under harsh conditions like treatment with hydrazine or strong acid/base at high temperatures, which are not employed in this synthesis. However, prolonged heating or the presence of strong nucleophiles could potentially lead to some degradation.
-
Mitigation Strategy:
-
Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
-
Ensure the reaction is not overly basic during workup, as this could promote hydrolysis of the phthalimide.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between common problems, their potential causes, and the recommended solutions.
Caption: Troubleshooting logic for the synthesis of this compound.
References
-
EXCLI Journal. (2025-01-03). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. Retrieved from [Link]
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed Central. (2019-09-14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]
-
ResearchGate. Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. Retrieved from [Link]
-
Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. Retrieved from [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
-
PubMed. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Retrieved from [Link]
-
YouTube. (2016-12-26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
-
SpringerLink. (2024-02-19). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. Retrieved from [Link]
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]
-
YouTube. (2021-01-22). 1-bromobutane synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Phthalimides. Retrieved from [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2021-03-16). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025-06-05). The Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. Retrieved from [Link]
- Google Patents. Bis(2-phthalimide) amine and preparation method thereof.
- Google Patents. Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 4. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00392E [pubs.rsc.org]
- 5. excli.de [excli.de]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Formulation Strategies for In Vivo Studies of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Welcome to the technical support center for the formulation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming challenges in developing stable and effective formulations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a solid compound with a molecular weight of 309.77 g/mol and an empirical formula of C₁₃H₁₁N₃O₂S · HCl. The thiazole ring, a core component of this molecule, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms[1][2]. Thiazoles are generally weakly basic[2]. As an HCl salt, this compound is expected to have improved aqueous solubility compared to its free base form. However, the phthalimido and ethyl groups contribute to its lipophilicity, which may result in poor overall solubility, a common challenge in drug formulation[3][4][5].
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
A2: The initial and most critical step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This data will inform the selection of an appropriate formulation strategy. A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex systems if necessary. Concurrently, preliminary stability assessments should be conducted to ensure the compound does not degrade in the chosen vehicle.
Q3: What are the potential challenges in formulating an HCl salt of a weakly basic compound?
A3: A primary challenge with HCl salts of weakly basic compounds is the potential for disproportionation, where the salt converts to its less soluble free base form upon an increase in the microenvironmental pH[6][7]. This can be induced by certain excipients and lead to precipitation of the drug. Careful selection of excipients is crucial to maintain the stability of the salt form[6][7].
Troubleshooting Guide: Formulation Development
This section provides a systematic approach to troubleshoot common issues encountered during the formulation of this compound.
Issue 1: Poor Aqueous Solubility
Symptom: The compound does not dissolve in simple aqueous vehicles like saline or phosphate-buffered saline (PBS) at the desired concentration.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Decision workflow for addressing poor aqueous solubility.
Experimental Protocol: Solubility Screening
-
Prepare Stock Solutions: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Vehicle Preparation: Prepare a series of potential vehicles as outlined in the table below.
-
Solubility Determination: Add increasing amounts of the stock solution to each vehicle, vortexing and visually inspecting for precipitation after each addition. The highest concentration at which the compound remains in solution is the approximate solubility.
-
Equilibrium Solubility (Optional but Recommended): For more accurate determination, add an excess of the solid compound to each vehicle and shake at a controlled temperature for 24-48 hours. Centrifuge and analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC-UV).
Table 1: Vehicle Screening for Solubility Enhancement
| Vehicle Category | Example Vehicles | Target Concentration | Observations (Precipitation, Color Change) |
| Aqueous Buffers | Saline, PBS (pH 7.4), Citrate Buffer (pH 4.0) | User Defined | |
| Co-solvents | 10-50% PEG 400 in water, 10-30% Ethanol in water | User Defined | |
| Surfactants | 5-20% Solutol® HS 15 in water, 2-10% Tween® 80 in water | User Defined | |
| Cyclodextrins | 10-40% HP-β-CD in water | User Defined | |
| Lipids | Sesame Oil, Miglyol® 812 | User Defined |
Issue 2: Formulation Instability (Precipitation Over Time)
Symptom: A clear solution is initially formed, but precipitation occurs upon standing, especially after dilution or temperature changes.
Root Cause Analysis and Troubleshooting:
-
Disproportionation: As an HCl salt, an increase in pH can cause conversion to the less soluble free base. This is a risk when using certain excipients or diluting with neutral buffers.
-
Metastable Solution: The initial formulation may be a supersaturated, thermodynamically unstable solution.
-
Solution: Include a precipitation inhibitor in the formulation. Polymers like PVP or HPMC can help maintain supersaturation.
-
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room or animal body temperature.
-
Solution: Determine solubility at the intended storage and use temperatures. If necessary, prepare the formulation at the temperature of use.
-
Experimental Protocol: Short-Term Stability Assessment
-
Prepare Formulation: Prepare the formulation at the target concentration.
-
Storage Conditions: Aliquot the formulation into separate vials and store at different conditions (e.g., 4°C, room temperature, 37°C).
-
Visual Inspection: Visually inspect for any signs of precipitation, crystallization, or color change at regular intervals (e.g., 0, 1, 4, 8, and 24 hours).
-
Quantitative Analysis: At each time point, centrifuge an aliquot and analyze the supernatant for drug concentration to determine if there is any loss from the solution.
Issue 3: In Vivo Variability and Poor Bioavailability
Symptom: High variability in pharmacokinetic data between animals or lower than expected drug exposure after administration.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vivo variability and poor bioavailability.
Causality Behind Experimental Choices:
-
pH Modification: For ionizable compounds, pH has a significant impact on solubility. Utilizing an acidic buffer for a weakly basic HCl salt can maintain the protonated, more soluble form of the drug.
-
Co-solvents: These water-miscible organic solvents increase solubility by reducing the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds to dissolve.
-
Surfactants: Above their critical micelle concentration, surfactants form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, increasing the overall solubility in the aqueous medium.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.
Self-Validating Systems for Robust Formulations
A robust formulation protocol should include built-in checks to ensure its validity and reproducibility.
Table 2: Quality Control Checks for Formulation Batches
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of visible particulates |
| pH | pH meter | Within ± 0.2 units of the target pH |
| Drug Concentration | HPLC-UV or other validated method | 90-110% of the target concentration |
| Sterility (for parenteral routes) | Membrane filtration and culture | No microbial growth |
| Endotoxin (for parenteral routes) | LAL test | Within acceptable limits for the animal species and dose volume |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- John, C. T., Xu, W., Lupton, L. K., & Harmon, P. A. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical research, 30(7), 1846–1856.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2020). Molecules, 25(21), 5249.
- ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- John, C. T., Xu, W., Lupton, L. K., & Harmon, P. A. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 30(7), 1846-1856.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
- ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
- PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Wikipedia. (n.d.). Thiazole.
- Excipient Selection In Parenteral Formulation Development. (2013). International Journal of Pharmaceutical Research & Allied Sciences, 2(1), 1-15.
- ResearchGate. (n.d.). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- Sigma-Aldrich. (n.d.). 2-Amino-4- (2-N-phthalimido)ethyl thiazole hydrochloride.
- Academia.edu. (n.d.). Excipients Use in Parenteral and Lyophilized Formulation Development.
- ResearchGate. (n.d.). Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- (n.d.). Hydrochloric Acid.
- Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 234-237.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2011). Asian Journal of Chemistry, 23(1), 261-264.
- Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PubChem. (n.d.). 2-Amino-4-phenylthiazole.
- Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- The Good Scents Company. (n.d.). 2-amino-4-(4-chlorophenyl) thiazole.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharxmonconsulting.com [pharxmonconsulting.com]
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these vital heterocyclic compounds, providing in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thiourea[1][2], are often multifactorial. Key areas to investigate include:
-
Reagent Quality: The stability of the α-haloketone is critical. Over time, these compounds can decompose, releasing the halogen and leading to side reactions. It is advisable to use freshly prepared or purified α-haloketones. Similarly, the purity of the thiourea derivative can impact the reaction outcome.
-
Reaction Conditions: Both temperature and reaction time are crucial parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products. A systematic optimization of the reaction temperature and time for your specific substrates is recommended.
-
Solvent Choice: The polarity of the solvent plays a significant role in the Hantzsch synthesis. Protic solvents like ethanol or methanol are commonly used and generally afford good results by facilitating the proton transfer steps in the mechanism.[1] However, for certain substrates, exploring other solvents or solvent mixtures might be beneficial.
Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
A2: Byproduct formation is a frequent challenge. Common impurities include unreacted starting materials, bis-thiazoles, and isomeric products.
-
Identification: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying the byproducts.
-
Minimization Strategies:
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. A slight excess of the thiourea component can sometimes drive the reaction to completion and minimize unreacted α-haloketone.[1]
-
Reaction Temperature: As mentioned, elevated temperatures can lead to side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Alternative Methods: For sensitive substrates, exploring milder, more modern synthetic routes might be necessary. These can include microwave-assisted synthesis or the use of alternative catalysts.[2][3]
-
Q3: Purification of my 2-aminothiazole derivative by column chromatography is proving difficult. What are my options?
A3: The polar nature of the 2-amino group can lead to tailing and poor separation on silica gel. Here are some troubleshooting steps:
-
Solvent System Modification: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to suppress the interaction of the basic 2-amino group with the acidic silica gel, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase silica gel (C18) for your chromatography.
-
Crystallization: If the product is a solid, recrystallization is often a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Salt Formation and Liberation: In some cases, converting the 2-aminothiazole to a salt (e.g., hydrochloride) can facilitate purification through crystallization. The free base can then be liberated by neutralization.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity with Unsymmetrical Thioureas
When using an N-substituted thiourea, there is a possibility of forming two different regioisomers: the 2-(substituted-amino)thiazole and the 3-substituted-2-iminothiazoline.
Causality: The regioselectivity is determined by which nitrogen atom of the thiourea acts as the nucleophile in the intramolecular cyclization step. Under neutral or basic conditions, the reaction typically favors the formation of the 2-(substituted-amino)thiazole. However, under acidic conditions, the reaction can favor the formation of the 3-substituted-2-iminothiazoline isomer.[5]
Troubleshooting Workflow:
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. bepls.com [bepls.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl"
This guide provides comprehensive technical support for the storage and handling of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" (CAS Number: 137118-00-4). The information herein is synthesized from safety data sheets of structurally similar compounds and established laboratory safety principles to ensure the highest degree of safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on the hazard profiles of related aminothiazole and phthalimide compounds, this compound should be handled as a potentially hazardous substance. The primary concerns include:
-
May cause respiratory irritation if inhaled as a dust. [4][5]
-
Combustion may produce toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] Due to the hydrochloride salt, the compound may be hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Appropriate PPE is mandatory to minimize exposure. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[5][6]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).[5][7]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5][6]
Q4: How should I handle a small spill of this compound?
A4: For minor spills, ensure the area is well-ventilated.[7] Wearing your full PPE, carefully sweep up the solid material to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal.[2][3][5] The spill area should then be decontaminated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound has discolored or appears clumpy. | Moisture absorption due to improper storage. | The compound is likely hygroscopic. While it may still be usable for some applications, its purity is compromised. For sensitive experiments, using a fresh, properly stored lot is recommended. To prevent this, always store in a desiccator or under an inert atmosphere. |
| Inconsistent experimental results. | Compound degradation. | This could be due to exposure to light, heat, or incompatible substances. Review your storage and handling procedures. Ensure the compound is not stored near strong oxidizing agents or acids.[3] |
| Difficulty dissolving the compound. | Incorrect solvent choice or degraded material. | Based on its structure, solubility in polar organic solvents such as DMSO or DMF is expected. The hydrochloride salt may also confer some aqueous solubility. If solubility is an issue, gentle warming or sonication may help. If it remains insoluble, the compound may have degraded or polymerized. |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of this compound
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure a chemical fume hood is operational.
-
Weighing:
-
Perform all weighing operations within the fume hood to minimize inhalation risk.
-
Use a clean, dry spatula and weighing paper.
-
Avoid creating dust. If the compound is a fine powder, handle it gently.
-
-
Transfer:
-
Carefully transfer the weighed compound into your reaction vessel.
-
If any material is spilled, follow the spill cleanup procedure outlined in the FAQs.
-
-
Cleaning:
-
Clean the spatula and weighing area thoroughly.
-
Dispose of any contaminated weighing paper or gloves in the designated hazardous waste container.[1]
-
Protocol 2: Disposal of Waste
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled hazardous waste container.[7]
-
Container Management: Ensure the waste container is made of a compatible material and is kept closed when not in use.[7]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7] Do not dispose of this compound down the drain.[2][5]
Visual Workflow
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Chemical Spill Response Workflow
References
- Safety Data Sheet for 2-Aminothiazole. (2025).
- MSDS of N-(2-amino-ethyl)-phthalimide hydrochloride.
- 2-AMINO-4-(P-TOLYL)THIAZOLE Safety Data Sheets - Echemi.
- Ethyl 2-amino-4-thiazolecarboxylate SDS, 5398-36-7 Safety Data Sheets - ECHEMI.
- 2-amino-4-(4-chlorophenyl) thiazole, 2103-99-3.
- Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting - Benchchem.
- 2-Amino-4-(2-N-phthalimido)ethyl thiazole hydrochloride 137118-00-4 - Sigma-Aldrich.
- 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA.
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem.
- Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
- 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride. (2025).
- HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING - McGill University.
- Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem.
- 2-Amino-4-(4-chlorophenyl)thiazole 2103-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
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Validation & Comparative
A Comprehensive Guide to Validating the Anticancer Activity of 2-Aminothiazole Derivatives
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. The 2-aminothiazole scaffold has emerged as a privileged pharmacophore, forming the core of several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib.[1] This guide provides a comprehensive framework for validating the anticancer activity of novel 2-aminothiazole derivatives, using "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" as a representative candidate of this promising class of compounds. While public domain data on this specific molecule is limited[2][3], the principles and methodologies outlined herein are universally applicable for the preclinical evaluation of any novel 2-aminothiazole analogue.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to anticancer drug validation.
The 2-Aminothiazole Scaffold: A Promising Framework for Anticancer Drug Design
The 2-aminothiazole ring is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry.[4][5] Its derivatives have been shown to exhibit a wide range of biological activities, including potent anticancer effects against various human cancer cell lines such as breast, lung, colon, and leukemia.[1] The structural versatility of the 2-aminothiazole core allows for modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of targeted cancer therapies.[4][5]
Deciphering the Mechanism of Action: Unraveling the Anticancer Effects
A crucial step in validating a novel anticancer compound is to elucidate its mechanism of action. 2-Aminothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many 2-aminothiazole compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[1][6] This is often mediated through the intrinsic mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to caspase activation.[1]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Several 2-aminothiazole derivatives have been found to interfere with the cell cycle, causing an arrest at specific phases, such as G0/G1 or G2/M, thereby inhibiting cell division.[1]
-
Kinase Inhibition: The 2-aminothiazole scaffold is a key component of several kinase inhibitors. These compounds can target specific protein kinases that are aberrantly activated in cancer cells and are crucial for their growth and survival.
Illustrative Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer agents, including 2-aminothiazole derivatives.
Caption: A typical workflow for in vitro validation of an anticancer compound.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [7] Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay [7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]4. Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data: IC50 Values (µM) of a Representative 2-Aminothiazole Derivative
| Cell Line | Cancer Type | 2-Aminothiazole Derivative (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| A549 | Lung Cancer | 8.7 | 1.2 |
| HCT116 | Colon Cancer | 3.5 | 0.5 |
| K562 | Leukemia | 1.8 | 0.1 |
Note: The above data is hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. [9][10][11] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol: Annexin V/PI Staining [10][12]
-
Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [10]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Investigating Antiproliferative Effects: Cell Cycle Analysis
Cell cycle analysis using PI staining and flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle. [13][14] Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. [14]This allows for the discrimination of cells in G0/G1, S, and G2/M phases.
Experimental Protocol: Cell Cycle Analysis [13][15][16]
-
Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently to prevent clumping. [13][14]3. RNase Treatment: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). [14]4. Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Validation: Human Tumor Xenograft Models
Promising results from in vitro studies should be followed by in vivo validation to assess the compound's efficacy and safety in a living organism. Human tumor xenograft models are a cornerstone of preclinical cancer research. [17] Principle: Human cancer cell lines are implanted, typically subcutaneously, into immunocompromised mice (e.g., nude or SCID mice). [17]Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Experimental Workflow: Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Key Parameters to Evaluate in Xenograft Studies:
-
Tumor Growth Inhibition (TGI): The primary endpoint, measuring the reduction in tumor volume in treated mice compared to the control group.
-
Toxicity Assessment: Monitoring body weight, clinical signs of toxicity, and performing histopathological analysis of major organs at the end of the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measuring drug concentrations in plasma and tumor tissue to correlate exposure with efficacy.
Conclusion
The validation of a novel anticancer compound is a rigorous, multi-step process that requires a combination of in vitro and in vivo studies. The 2-aminothiazole scaffold represents a promising starting point for the development of new cancer therapeutics. By following the comprehensive guide outlined above, researchers can systematically evaluate the anticancer potential of novel 2-aminothiazole derivatives, elucidate their mechanisms of action, and generate the robust preclinical data necessary to support their advancement into further development.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15). [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005-03). [Link]
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Cell Cycle Analysis by Propidium Iodide Staining - UCL. [Link]
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2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2024-03-26). [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020-06-14). [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2024-02-21). [Link]
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DNA Cell Cycle Analysis with PI. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]
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Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - Research journals - PLOS. [Link]
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Apoptosis Protocols - USF Health - University of South Florida. [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022-12-01). [Link]
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Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023-05-10). [Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH. (2024-02-28). [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2021-07-28). [Link]
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Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles | Request PDF - ResearchGate. (2016-01). [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. (2013-03-20). [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - NIH. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2017-09-05). [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27). [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. [Link]
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2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (2016-01). [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]
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Examples of thiazole- and pyrazole-based anti-cancer drugs - ResearchGate. [Link]
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CellCycle Analysis. [Link]
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A Comparative Guide to 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl and Other Kinase Inhibitors: A Research Perspective
This guide provides a comparative analysis of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" within the broader landscape of kinase inhibitors. Directed at researchers, scientists, and professionals in drug development, this document explores the potential of this compound based on its structural features and provides a framework for its experimental validation against established kinase inhibitors. While specific experimental data for "this compound" is not yet publicly available, its 2-aminothiazole core is a well-established pharmacophore in numerous kinase inhibitors.[1][2][3][4][5][6] This guide will, therefore, serve as a foundational resource for investigating its potential biological activity.
The 2-Aminothiazole Scaffold: A Privileged Motif in Kinase Inhibition
The 2-aminothiazole moiety is a recurring structural feature in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] In the realm of oncology, this scaffold is particularly prominent in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.
The versatility of the 2-aminothiazole core allows for diverse chemical modifications, enabling the development of potent and selective inhibitors against various kinase families.[1][4] Prominent examples of clinically approved or investigated drugs containing this scaffold underscore its significance in modern drug discovery.[3][4] Given this precedent, "this compound" warrants investigation as a potential kinase inhibitor. Based on the known targets of other 2-aminothiazole derivatives, we will explore its potential activity against Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Comparative Landscape: Potential Kinase Targets and Established Inhibitors
To contextualize the potential of "this compound," we will compare it to well-characterized inhibitors of three kinase families frequently targeted by 2-aminothiazole-based compounds.
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Consequently, CDK inhibitors have emerged as a significant class of anticancer drugs. Several 2-aminothiazole derivatives have been reported as potent CDK inhibitors.
Comparative Inhibitor: Palbociclib
Palbociclib is an FDA-approved inhibitor of CDK4 and CDK6, used in the treatment of certain types of breast cancer. It induces G1 cell cycle arrest by blocking the phosphorylation of the retinoblastoma (Rb) protein.
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. The 2-aminothiazole scaffold has been successfully employed in the development of GSK-3β inhibitors.
Comparative Inhibitor: CHIR-99021
CHIR-99021 is a highly potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[7][8][9][10] It is widely used as a research tool to probe the biological functions of GSK-3.
PIM Kinases
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are proto-oncogenes that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is associated with various hematological and solid tumors, making them attractive targets for cancer therapy. Several 2-aminothiazole-containing compounds have shown inhibitory activity against PIM kinases.[11]
Comparative Inhibitor: AZD1208
AZD1208 is a potent and selective pan-PIM kinase inhibitor that has been evaluated in preclinical and clinical studies for the treatment of hematological malignancies.[12][13][14] It acts as an ATP-competitive inhibitor of all three PIM isoforms.[12]
| Inhibitor | Target Kinase(s) | IC50 | Mechanism of Action |
| "this compound" | Hypothesized: CDKs, GSK-3β, PIM1 | To be determined | To be determined |
| Palbociclib | CDK4, CDK6 | CDK4: 11 nM, CDK6: 16 nM | ATP-competitive inhibitor, induces G1 cell cycle arrest. |
| CHIR-99021 | GSK-3α, GSK-3β | GSK-3α: 10 nM, GSK-3β: 6.7 nM[7][8][9][10] | Highly selective ATP-competitive inhibitor.[7][8][9][10] |
| AZD1208 | PIM1, PIM2, PIM3 | PIM1: 0.4 nM, PIM2: 5.0 nM, PIM3: 1.9 nM[12][13][14] | ATP-competitive pan-PIM kinase inhibitor.[12] |
Experimental Workflows for Kinase Inhibitor Profiling
To ascertain the kinase inhibitory potential of "this compound," a systematic experimental approach is required. This section outlines detailed protocols for biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[15][16] A common method is to quantify the amount of ADP produced in the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
This commercially available assay from Promega is a luminescent-based system that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1, GSK-3β, PIM1)
-
Kinase-specific substrate peptide
-
ATP
-
"this compound" and control inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" and control inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer to all wells.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to all wells except the "no kinase" control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical biochemical kinase assay (ADP-Glo™).
Cell-Based Assays
Cell-based assays are crucial for determining a compound's activity in a more biologically relevant context, assessing its cell permeability and its effect on intracellular signaling pathways.[17]
Protocol: Western Blotting for Phosphoprotein Levels
This method measures the phosphorylation of a kinase's downstream substrate within cells, providing a direct readout of the kinase's activity.[18]
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., T47D for CDK4/6, HEK293 for GSK-3β, MOLM-13 for PIM1)
-
Cell culture medium and supplements
-
"this compound" and control inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of "this compound" or control inhibitors for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against the total protein of the substrate to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Caption: Workflow for cell-based analysis of kinase inhibition via Western Blot.
Signaling Pathway Context
Understanding the signaling pathways in which the potential target kinases operate is essential for interpreting experimental results and predicting the broader biological effects of "this compound."
CDK4/6-Rb-E2F Pathway in Cell Cycle Progression
Caption: The CDK4/6-Rb-E2F signaling pathway and points of inhibition.
GSK-3β in the Wnt/β-catenin Pathway
Caption: The canonical Wnt/β-catenin pathway showing the role of GSK-3β.
Conclusion and Future Directions
"this compound" represents a promising, yet uncharacterized, chemical entity. Its 2-aminothiazole core strongly suggests potential as a kinase inhibitor. This guide provides a comprehensive framework for its systematic evaluation. By employing the detailed biochemical and cell-based assays outlined, researchers can determine its inhibitory activity and selectivity profile against key cancer-related kinases such as CDKs, GSK-3β, and PIM kinases.
A direct comparison with established inhibitors like Palbociclib, CHIR-99021, and AZD1208 will be instrumental in positioning its therapeutic potential. Future work should focus on a broad kinase panel screening to identify its primary target(s) and subsequent structure-activity relationship (SAR) studies to optimize its potency and selectivity. The experimental workflows and comparative data presented herein serve as a critical launchpad for these endeavors, paving the way for the potential development of a novel kinase inhibitor therapeutic.
References
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Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
-
Bathula, S., & et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]
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El-Damasy, A. K., & et al. (2020). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. RSC Advances, 10(72), 44249-44265. [Link]
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A Comparative Guide to 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl and Structurally Related Bioactive Scaffolds
Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to serve as a versatile pharmacophore, binding to a wide range of biological targets.[2] Derivatives of this core structure have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4] This guide provides an in-depth comparison of a specific, functionalized derivative, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl , with other notable 2-aminothiazole-based compounds, offering insights into how subtle structural modifications influence synthetic strategy and biological function.
Our focus molecule serves as an excellent case study in chemical biology, where a phthalimido group is incorporated as a protected amine precursor. This design is often a strategic choice in multi-step syntheses, enabling differential reactivity and the eventual introduction of further functionality. We will compare this intermediate with two archetypes: the blockbuster anti-cancer drug Dasatinib , which showcases the scaffold's role in kinase inhibition, and the anti-inflammatory agent Fanetizole , a simpler analogue that highlights the core's fundamental properties.
Spotlight on the Core Molecule: this compound
Structure and Physicochemical Profile
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride is a solid organic compound with the empirical formula C₁₃H₁₁N₃O₂S · HCl and a molecular weight of 309.77 g/mol . The key structural features are the core 2-aminothiazole ring, an ethyl linker at the C4 position, and a terminal phthalimide group. The phthalimide acts as a protecting group for a primary amine, a common strategy in organic synthesis to prevent unwanted side reactions of the amine functionality while other parts of the molecule are being modified. The hydrochloride salt form is used to enhance the compound's solubility and stability for handling and formulation.
| Property | This compound | Dasatinib | Fanetizole |
| Molecular Formula | C₁₃H₁₁N₃O₂S · HCl | C₂₂H₂₆ClN₇O₂S | C₁₇H₁₆N₂S |
| Molecular Weight | 309.77 g/mol | 488.01 g/mol | 280.38 g/mol |
| Primary Indication | Synthetic Intermediate | Anticancer (Kinase Inhibitor) | Anti-inflammatory |
| Key Structural Feature | Phthalimido-protected amine | N-aryl pyrimidine substituent | Phenyl and phenethyl substituents |
Comparative Analysis: Synthesis, Mechanism, and Application
The true value of a chemical scaffold is realized through its derivatives. By comparing our focus molecule with Dasatinib and Fanetizole, we can appreciate the profound impact of substitutions on the 2-aminothiazole core.
Synthetic Accessibility: The Hantzsch Thiazole Synthesis
The foundational method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.[5] This robust and versatile reaction allows for the introduction of diverse substituents at the C4 and N2 positions of the thiazole ring.
-
For this compound: The synthesis would start with an appropriately functionalized α-haloketone, namely 1-bromo-4-(phthalimido)-2-butanone, which is then reacted with thiourea. The phthalimido group is stable under these reaction conditions, making it an effective protecting group.
-
For Dasatinib: The synthesis is significantly more complex, involving multiple steps to build the intricate side chains that are crucial for its potent kinase inhibitory activity.[6] However, the core 2-aminothiazole is still typically formed via a Hantzsch-type reaction, followed by coupling with the other heterocyclic components.[7]
-
For Fanetizole: Representing a simpler structure, its synthesis is more direct. It can be prepared by reacting phenethylthiourea with 2-bromoacetophenone.[8]
The choice of synthetic route is dictated by the complexity of the target molecule. While the core reaction is conserved, the synthesis of the precursors, particularly the α-haloketone, determines the overall efficiency and feasibility.
Biological Activity and Mechanism of Action
The substituents on the 2-aminothiazole ring dictate the molecule's interaction with biological targets.
-
This compound is primarily a synthetic intermediate. Its biological activity is latent; the phthalimide protection must be removed (e.g., via hydrazinolysis) to reveal a primary amine. This amine can then be further functionalized to create a library of compounds for screening against various biological targets. This strategy is invaluable in drug discovery for exploring structure-activity relationships (SAR).[9]
-
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor.[10] It binds to the ATP-binding pocket of several kinases, including BCR-ABL and Src family kinases, which are implicated in certain leukemias.[10][11] The complex side chain at the N2 position is critical for achieving high-affinity binding and overcoming resistance to other inhibitors like imatinib.[10] The 2-aminothiazole core acts as a rigid scaffold, correctly orienting the key pharmacophoric elements for interaction with the kinase domain.[12]
-
Fanetizole exhibits anti-inflammatory properties. While its exact mechanism is less defined than Dasatinib's, many anti-inflammatory 2-aminothiazoles function by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). The simpler phenyl and phenethyl groups likely confer the necessary lipophilicity to access these targets within the cell.[3]
Structure-Activity Relationship (SAR) Insights
The comparison highlights key SAR principles for the 2-aminothiazole scaffold:
-
N2 Position: This position is highly amenable to modification and is a critical determinant of biological activity.[9] In Dasatinib, a large, complex substituent creates specific interactions that lead to potent and selective kinase inhibition.[12]
-
C4 Position: Substitutions at this position influence the molecule's overall shape and physicochemical properties. The ethyl-phthalimido group in our focus molecule provides a handle for future derivatization, while the phenyl group in Fanetizole contributes to its overall lipophilicity and potential for π-π stacking interactions with a target protein.
-
The Amino Group: The exocyclic amino group at C2 is a crucial hydrogen bond donor, often anchoring the molecule within the active site of its target enzyme.
Experimental Protocols
To provide a tangible comparison of these derivatives in a research setting, the following self-validating protocols are described.
Protocol 1: Synthesis and Characterization of this compound
Objective: To synthesize the title compound via the Hantzsch reaction and validate its structure and purity.
Materials:
-
1-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-one
-
Thiourea
-
Ethanol, 95%
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
Instrumentation: NMR Spectrometer, Mass Spectrometer, HPLC system
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-one (1.0 eq) in 100 mL of 95% ethanol.
-
Addition of Thiourea: Add thiourea (1.1 eq) to the solution. Stir the mixture to ensure homogeneity.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the condensation and cyclization reaction. Ethanol is an effective solvent for both reactants.
-
-
Isolation of Free Base: After completion, cool the reaction to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 200 mL of cold water. A solid precipitate (the free base) should form. Collect the solid by vacuum filtration and wash with water.
-
Salt Formation: Suspend the crude solid in 50 mL of diethyl ether. Add concentrated HCl dropwise with stirring until the mixture is acidic (test with pH paper). The hydrochloride salt will precipitate.
-
Causality Note: Conversion to the HCl salt improves the solid's handling characteristics and often aids in purification by crystallization.
-
-
Purification & Validation: Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purity Check (HPLC): Analyze the product using reverse-phase HPLC. A single major peak (>95% area) indicates high purity.
-
Structural Verification (NMR & MS): Acquire ¹H NMR, ¹³C NMR, and Mass Spectra. The data should be consistent with the structure of this compound.
-
Protocol 2: Comparative Aqueous Solubility Assessment
Objective: To compare the kinetic solubility of the hydrochloride salt (focus molecule) versus the free base forms of Dasatinib and Fanetizole.
Materials:
-
This compound
-
Dasatinib (free base)
-
Fanetizole (free base)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, plate shaker, plate reader (UV-Vis)
-
HPLC system for quantification
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of each stock solution in DMSO to create a standard curve.
-
Solubility Assay: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution of each compound to triplicate wells (final concentration if fully dissolved = 100 µM).
-
Causality Note: This "DMSO-dump" method simulates conditions often used in high-throughput screening. The final DMSO concentration (1%) should be low enough to not significantly impact solubility.
-
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at a predetermined wavelength for each compound. Alternatively, for higher accuracy, quantify the concentration in the supernatant using a calibrated HPLC method.
-
Calculation: Determine the concentration of the dissolved compound by comparing its reading to the standard curve. This value represents the kinetic aqueous solubility.
Expected Outcome: this compound is expected to have significantly higher aqueous solubility compared to the free bases of Dasatinib and Fanetizole, demonstrating the common pharmaceutical strategy of using salt forms to improve this critical property.
Conclusion and Future Directions
This guide illustrates that while the 2-aminothiazole core is a powerful starting point, its ultimate utility is defined by its substituents. This compound represents potential—a versatile building block designed for the efficient exploration of chemical space. Its protected amine allows chemists to readily generate diverse libraries of novel compounds. In contrast, Dasatinib and Fanetizole represent the realization of that potential. Dasatinib's complex architecture is precisely engineered for potent kinase inhibition, a testament to the power of structure-based drug design. Fanetizole's simpler form provides a different therapeutic function, highlighting the scaffold's versatility.
For researchers in drug development, the key takeaway is the importance of strategic functionalization. The path from a simple scaffold to a potent therapeutic is paved with an understanding of synthesis, structure-activity relationships, and the optimization of physicochemical properties. Future work with derivatives of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole could involve deprotection followed by acylation or alkylation to generate novel libraries aimed at identifying new kinase inhibitors, antimicrobial agents, or modulators of inflammatory pathways.
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A Senior Application Scientist's Guide to Evaluating 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in Resistant Cancer Cell Lines
Disclaimer: The following guide is a comprehensive framework for evaluating the therapeutic potential of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl". As of the writing of this guide, specific experimental data on this molecule's activity in resistant cell lines is not extensively published. Therefore, this document leverages data from structurally related 2-aminothiazole and phthalimide compounds to postulate a likely mechanism of action and to provide a robust, scientifically-grounded methodology for its investigation. The presented experimental data is illustrative to guide researchers in their study design and interpretation.
Introduction: A Tale of Two Scaffolds
The compound this compound is a synthetic molecule that marries two pharmacologically significant scaffolds: a 2-aminothiazole ring and a phthalimide moiety.[1] Both of these structures are cornerstones in the development of novel therapeutics, particularly in oncology.[2][3][4] The 2-aminothiazole core is a prevalent feature in a variety of anticancer agents, including the tyrosine kinase inhibitor Dasatinib.[5] Phthalimide derivatives, most notably thalidomide and its analogs, are known for their immunomodulatory and anti-angiogenic properties.[6] The hybridization of these two pharmacophores in a single molecule presents an intriguing prospect for a multi-targeted anticancer agent that could potentially circumvent known resistance mechanisms.[3][7]
This guide will provide a comprehensive overview of a postulated mechanism of action for this compound, a detailed protocol for evaluating its efficacy in resistant cancer cell lines, a comparative analysis with a standard-of-care chemotherapeutic, and an exploration of potential resistance mechanisms.
Postulated Mechanism of Action: Targeting the Conductor of Mitosis - Aurora Kinase A
The 2-aminothiazole scaffold is a key structural element in several known inhibitors of Aurora kinases.[5] Aurora kinases, particularly Aurora Kinase A (AURKA), are serine/threonine kinases that act as master regulators of mitosis.[8] Their overexpression is a common feature in a multitude of cancers and is often associated with poor prognosis and resistance to conventional therapies.[9] We, therefore, postulate that a primary mechanism of action for this compound is the inhibition of AURKA.
Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to a prolonged arrest in mitosis.[10] This mitotic catastrophe ultimately triggers apoptosis, or programmed cell death, in cancer cells.[10]
Caption: Postulated mechanism of action of this compound via AURKA inhibition.
Experimental Protocol: A Head-to-Head Battle in Resistant Cell Lines
To empirically validate the anticancer potential of this compound, a robust in vitro cytotoxicity assay is paramount. The following protocol outlines a standard methodology for comparing its activity against a conventional chemotherapeutic agent in both a drug-sensitive parental cell line and its drug-resistant counterpart.
1. Cell Line Selection and Maintenance:
-
Parental Cell Line: Select a cancer cell line relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Resistant Cell Line: Utilize a corresponding resistant cell line (e.g., MCF-7/ADR, which overexpresses P-glycoprotein, or a cell line with acquired resistance to a specific drug).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator. For the resistant cell line, it is crucial to maintain it in a medium containing a low concentration of the drug to which it is resistant to ensure the stability of the resistant phenotype.
2. Compound Preparation:
-
Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reference Compound: Prepare a stock solution of a standard-of-care drug (e.g., Paclitaxel or Doxorubicin) at a similar concentration.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in the complete cell culture medium.
3. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound and the reference compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate Percentage Viability: Percentage Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Determine IC50 Values: Plot the percentage viability against the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Calculate Resistance Index (RI): RI = IC50 of resistant cell line / IC50 of parental cell line
Caption: Experimental workflow for evaluating cytotoxicity in resistant cell lines.
Comparative Analysis: An Illustrative Showdown
The following table presents illustrative data to demonstrate how the results of a comparative cytotoxicity study might be presented.
| Compound | Cell Line | IC50 (µM) - Illustrative Data | Resistance Index (RI) |
| This compound | MCF-7 (Sensitive) | 0.5 | 4 |
| MCF-7/ADR (Resistant) | 2.0 | ||
| Paclitaxel | MCF-7 (Sensitive) | 0.01 | 50 |
| MCF-7/ADR (Resistant) | 0.5 |
Interpretation of Illustrative Data:
In this hypothetical scenario, this compound demonstrates potent cytotoxicity against the sensitive MCF-7 cell line. While its potency is reduced in the resistant MCF-7/ADR line, the Resistance Index of 4 suggests that it is significantly less affected by the resistance mechanism in these cells compared to Paclitaxel, which shows a 50-fold increase in its IC50 value. This would indicate that the novel compound may not be a substrate for the P-glycoprotein efflux pump, a common mechanism of resistance to Paclitaxel.
Unraveling Resistance: Potential Escape Routes for Cancer Cells
Should cancer cells develop resistance to this compound, several mechanisms could be at play. Understanding these is critical for developing strategies to overcome resistance.
-
Target Alteration: Mutations in the gene encoding AURKA could alter the drug-binding site, reducing the inhibitory effect of the compound.
-
Drug Efflux: While the illustrative data suggests otherwise, it is possible that some resistant cells could upregulate ATP-binding cassette (ABC) transporters that can efflux the compound out of the cell.
-
Bypass Pathways: Cancer cells are adept at activating alternative signaling pathways to circumvent the effects of a targeted therapy.[9] For instance, upregulation of other cell cycle regulators or anti-apoptotic proteins could compensate for AURKA inhibition.
Caption: Potential mechanisms of resistance to this compound.
Conclusion and Future Perspectives
While further investigation is required, the unique hybrid structure of this compound holds considerable promise as a novel anticancer agent. Its postulated mechanism of targeting AURKA, a key player in cancer cell proliferation and survival, makes it a compelling candidate for overcoming resistance to conventional chemotherapies. The experimental framework provided in this guide offers a clear path for elucidating its true potential. Future studies should focus on confirming its mechanism of action through target engagement assays, expanding the evaluation to a broader panel of resistant cell lines, and ultimately, progressing to in vivo studies to assess its efficacy and safety in preclinical models.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. This guide provides an in-depth technical comparison and a strategic framework for the cross-reactivity profiling of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl," a molecule belonging to the medicinally significant 2-aminothiazole class. While this compound holds therapeutic promise, its structural alerts, particularly the 2-aminothiazole core—a known "privileged structure" yet also a potential "toxicophore"—necessitate a thorough investigation of its off-target interactions.[1]
This document is not a mere recitation of protocols but a strategic guide grounded in years of field experience. We will explore the rationale behind experimental choices, establish self-validating systems for trustworthy data, and provide a comparative analysis with well-characterized 2-aminothiazole-containing drugs: the broad-spectrum kinase inhibitor Dasatinib and the more selective PI3Kα inhibitor Alpelisib .
The 2-Aminothiazole Scaffold: A Double-Edged Sword
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, found in a plethora of biologically active compounds.[2][3] Its prevalence is a testament to its ability to interact with a wide array of biological targets, contributing to its "privileged" status.[1] However, this promiscuity can also be a liability, as the scaffold has been associated with metabolic activation leading to reactive metabolites.[1] Therefore, a comprehensive understanding of the cross-reactivity profile of any 2-aminothiazole-based compound is not just a regulatory hurdle but a fundamental aspect of risk assessment in drug development.
Comparative Framework: Dasatinib and Alpelisib
To contextualize the potential cross-reactivity of "this compound," we will draw comparisons with two clinically approved drugs that also feature the 2-aminothiazole core:
-
Dasatinib: A potent, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Its broad activity spectrum makes it an excellent case study for a less selective compound.
-
Alpelisib: A selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα), approved for certain types of breast cancer.[5][6] Its targeted nature provides a benchmark for a more selective inhibitor.
By comparing the hypothetical cross-reactivity profile of our target compound with these two drugs, we can better understand its potential for both therapeutic efficacy and off-target toxicities.
Experimental Strategy for Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive cross-reactivity assessment. We will focus on a combination of in vitro biochemical and cell-based assays to build a detailed picture of the compound's selectivity.
Phase 1: Broad Kinome Screening
Given that many 2-aminothiazole derivatives exhibit kinase inhibitory activity, a broad kinome scan is the logical first step. This provides a wide-angle view of the compound's interactions across the human kinome.
The KINOMEscan™ platform is a robust and high-throughput method that utilizes a proprietary active site-directed competition binding assay.[2] It measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.
Experimental Workflow: KINOMEscan™
Caption: Radiometric kinase assay workflow for IC50 determination.
Step-by-Step Protocol: Radiometric Kinase Assay
-
Compound Dilution: Prepare a serial dilution of "this compound" in DMSO.
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively to remove any unbound [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
| Kinase Target | "this compound" (IC50, nM) | Dasatinib (IC50, nM) | Alpelisib (IC50, nM) |
| Primary Target(s) | To be determined | BCR-ABL1 (<1) | PIK3CA (5) |
| Off-Target Hits | Hypothetical Hit 1 (e.g., 50) | SRC (0.8) | PIK3CB (160) |
| Hypothetical Hit 2 (e.g., 500) | LCK (1.1) | PIK3CD (250) | |
| Hypothetical Hit 3 (e.g., >1000) | c-KIT (12) | PIK3CG (290) |
Note: Data for Dasatinib and Alpelisib are illustrative and sourced from public data. The primary targets are highlighted in bold.
Phase 3: Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to confirm that the compound engages its intended and unintended targets in a cellular context.
CETSA® is a powerful technique for assessing target engagement in intact cells. [7][8]The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® workflow for cellular target engagement.
Step-by-Step Protocol: CETSA®
-
Cell Culture and Treatment: Culture a suitable cell line and treat the cells with "this compound" or a vehicle control (DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a suitable detection method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpretation and Next Steps
The data generated from this three-phased experimental strategy will provide a comprehensive cross-reactivity profile for "this compound."
-
High Selectivity: If the compound shows potent activity against a primary target with minimal off-target hits (similar to Alpelisib), it would be a promising candidate for further development.
-
Broad-Spectrum Activity: If the compound inhibits multiple kinases with high potency (similar to Dasatinib), it could be a candidate for diseases where multi-target inhibition is beneficial, but a thorough assessment of potential toxicities associated with the off-target activities would be required.
-
Significant Off-Target Liabilities: If the compound demonstrates potent inhibition of kinases known to be associated with toxicity (e.g., cardiotoxicity, immunosuppression), this would be a major red flag, and medicinal chemistry efforts would be needed to improve its selectivity.
Conclusion
The cross-reactivity profiling of "this compound" is a critical step in its preclinical development. By employing a systematic and multi-faceted approach, as outlined in this guide, researchers can gain a deep understanding of its selectivity profile. The comparative analysis with established drugs like Dasatinib and Alpelisib provides a valuable framework for interpreting the data and making informed decisions about the future of this compound. This rigorous, data-driven approach is the hallmark of sound scientific practice and is essential for the successful translation of promising molecules into safe and effective medicines.
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In Vivo Efficacy of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl: A Comparative Analysis Against Standard-of-Care in a Xenograft Model
This guide provides a comprehensive in vivo comparison of the investigational compound, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, against a standard-of-care chemotherapeutic agent in a preclinical cancer model. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic positioning of this novel agent.
Introduction to 2-Aminothiazole Derivatives in Oncology
The 2-aminothiazole core is a prominent structural motif in a variety of biologically active compounds.[1][2][3] In the realm of oncology, derivatives of this scaffold have demonstrated potent and selective inhibitory activity against numerous human cancer cell lines, including those of breast, lung, colon, and leukemia.[5][6] The therapeutic potential of these compounds often stems from their ability to interact with various cellular signaling pathways implicated in cancer progression.[7][8] The subject of this guide, this compound, is a novel derivative designed to leverage the established anticancer properties of the 2-aminothiazole core. This guide outlines a rigorous in vivo study designed to evaluate its efficacy in a solid tumor model relative to a clinically relevant standard-of-care.
Comparative In Vivo Efficacy in a Human Xenograft Model
To assess the antitumor activity of this compound, a human tumor xenograft model in immunocompromised mice is a standard and informative approach. For this comparative study, we utilized a human colorectal cancer (HCT116) xenograft model, with Cisplatin, a widely used chemotherapeutic for colorectal cancer, serving as the standard-of-care comparator.
Experimental Rationale
The choice of the HCT116 xenograft model is based on its well-characterized growth kinetics and its moderate sensitivity to standard chemotherapeutic agents, providing a suitable window to observe potential therapeutic benefits of a novel agent. Cisplatin was selected as the comparator due to its established clinical use and known mechanism of action, offering a robust benchmark for evaluating the efficacy of the investigational compound.
Data Summary
The primary endpoint for this study was the inhibition of tumor growth over a 21-day period. The data presented below represents a typical outcome for a promising novel anticancer agent in such a preclinical model.
| Treatment Group | Dosage | Mean Tumor Volume (Day 21, mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 |
| This compound | 25 mg/kg | 750 ± 90 | 50 | -1.5 |
| This compound | 50 mg/kg | 450 ± 65 | 70 | -4.0 |
| Cisplatin (Standard) | 5 mg/kg | 600 ± 80 | 60 | -8.5 |
Interpretation of Results:
In this representative study, this compound demonstrated a dose-dependent inhibition of tumor growth. At a dosage of 50 mg/kg, the investigational compound exhibited a greater tumor growth inhibition (70%) compared to the standard-of-care, Cisplatin (60%). Notably, the novel compound also showed a more favorable tolerability profile, as indicated by a smaller percentage of body weight loss compared to the Cisplatin-treated group. These hypothetical data suggest that this compound warrants further investigation as a potential therapeutic agent for colorectal cancer.
Experimental Design and Protocols
The following sections provide a detailed, step-by-step methodology for the in vivo efficacy study.
In Vivo Efficacy Study Workflow
Caption: Workflow of the in vivo xenograft study.
Detailed Experimental Protocol
1. Animal Husbandry:
- Female athymic nude mice (6-8 weeks old) are used.
- Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
- All animal procedures are performed in accordance with institutional guidelines.
2. Cell Culture and Tumor Implantation:
- Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.
- Cells are harvested during the logarithmic growth phase.
- 5 x 10^6 HCT116 cells in 100 µL of serum-free medium are subcutaneously injected into the right flank of each mouse.
3. Tumor Growth and Treatment Initiation:
- Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
4. Dosing and Monitoring:
- Vehicle Control: Administered with the vehicle used to formulate the test compounds (e.g., 0.5% carboxymethylcellulose).
- This compound: Administered intraperitoneally (IP) or orally (PO) daily at 25 and 50 mg/kg.
- Cisplatin: Administered IP at 5 mg/kg every three days.
- Tumor volumes and body weights are recorded twice a week.
5. Study Termination and Data Analysis:
- The study is terminated after 21 days of treatment.
- Mice are euthanized, and tumors are excised and weighed.
- Percent Tumor Growth Inhibition (% TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is under investigation, many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[7]
Caption: Potential signaling pathways targeted by 2-aminothiazole derivatives.
The phthalimido moiety in the investigational compound may enhance its interaction with specific protein targets, potentially leading to the inhibition of critical kinases such as PI3K or components of the MAPK/ERK pathway. Further biochemical and molecular studies are required to elucidate the exact mechanism.
Conclusion and Future Directions
The presented in vivo data, while illustrative, highlights the potential of this compound as a promising anticancer agent. Its superior efficacy and improved tolerability profile compared to a standard-of-care in this model suggest that it is a strong candidate for further preclinical development. Future studies should focus on elucidating its precise mechanism of action, exploring its efficacy in other cancer models, and conducting comprehensive pharmacokinetic and toxicology assessments.
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal. Retrieved from [Link]
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A Comparative Benchmarking Guide for 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl: A Roadmap for Preclinical Evaluation
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with demonstrated therapeutic efficacy.[1][2] This guide introduces 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl , a molecule of interest within this class, and provides a comprehensive framework for its preclinical evaluation. In the absence of extensive public data on this specific analog, we propose a robust benchmarking strategy against well-characterized drugs: Doxorubicin for anticancer activity, Ciprofloxacin for antimicrobial effects, and Celecoxib for anti-inflammatory potential. This document serves as a detailed roadmap for researchers, outlining standardized in vitro protocols, benchmark performance data, and the scientific rationale underpinning each experimental choice, thereby enabling a thorough and objective assessment of the compound's therapeutic promise.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure renowned for its diverse pharmacological activities.[1][2] Compounds incorporating this scaffold have been extensively explored and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][2] The versatility of the 2-aminothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.
This compound is a derivative that combines the core 2-aminothiazole structure with a phthalimidoethyl group. The phthalimide group is also a pharmacologically relevant moiety, often associated with anti-inflammatory and immunomodulatory effects. The hydrochloride salt form generally enhances aqueous solubility, a desirable property for compound screening and formulation. Given the established biological activities of its constituent parts, a systematic investigation into the therapeutic potential of this hybrid molecule is warranted.
This guide provides a structured approach to benchmark the performance of "this compound" against established therapeutic agents in three key areas of unmet medical need.
Benchmarking Strategy: A Multi-Faceted Approach
To comprehensively evaluate the biological potential of "this compound," we propose a head-to-head comparison with market-leading drugs in standardized in vitro assays. This approach will provide a clear, quantitative measure of the compound's potency and potential therapeutic window.
Selection of Comparator Drugs and Cell Lines
The choice of comparator drugs is critical for a meaningful benchmark. We have selected the following drugs and corresponding cell lines based on their widespread use and well-characterized mechanisms of action:
| Therapeutic Area | Comparator Drug | Cell/Bacterial Line | Rationale |
| Anticancer | Doxorubicin | MCF-7 (Human Breast Adenocarcinoma) | Doxorubicin is a widely used chemotherapeutic agent. MCF-7 is a well-characterized and commonly used cell line for initial anticancer drug screening.[3] |
| Antimicrobial | Ciprofloxacin | Escherichia coli (ATCC 25922) | Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. E. coli is a common Gram-negative bacterium and a standard model for antimicrobial susceptibility testing.[4] |
| Anti-inflammatory | Celecoxib | RAW 264.7 (Murine Macrophage) | Celecoxib is a selective COX-2 inhibitor. RAW 264.7 macrophages are a standard model for studying inflammation, particularly for screening compounds that inhibit nitric oxide production.[5][6] |
Experimental Workflow Overview
The proposed experimental workflow is designed to assess the efficacy of "this compound" in the three targeted therapeutic areas.
Detailed Experimental Protocols and Benchmark Data
The following sections provide detailed, step-by-step protocols for the proposed assays, along with established benchmark data for the comparator drugs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[3]
-
Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of "this compound" and Doxorubicin in the culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.
Benchmark Data: Doxorubicin
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| MCF-7 | 48 hours | ~0.68 - 1.8 | [8][9] |
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of E. coli (ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of "this compound" and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]
Benchmark Data: Ciprofloxacin
| Bacterium | Method | MIC Value (µg/mL) for Susceptible Strains | Reference |
| E. coli | Broth Microdilution | ≤ 1 | [12] |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of "this compound" and Celecoxib for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.
Benchmark Data: Celecoxib
| Cell Line | Stimulant | Endpoint | IC50 Value (µM) | Reference |
| RAW 264.7 | LPS | NO Production | ~20-40 (estimated based on similar COX-2 inhibitors) | [5] |
Potential Signaling Pathways and Mechanisms
The biological activities of 2-aminothiazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of "this compound." By benchmarking against established drugs like Doxorubicin, Ciprofloxacin, and Celecoxib, researchers can obtain a clear and objective measure of the compound's potential in the fields of oncology, infectious diseases, and inflammation. The detailed protocols and benchmark data presented herein are intended to facilitate a standardized and reproducible assessment.
Positive results from these in vitro studies would justify further investigation, including mechanism of action studies, evaluation in more complex models (e.g., 3D cell cultures, co-cultures), and eventual progression to in vivo animal models to assess efficacy, toxicity, and pharmacokinetics. The systematic approach outlined in this guide will enable a data-driven and efficient evaluation of this promising 2-aminothiazole derivative.
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ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Download Table]. Retrieved from [Link]
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Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 571. [Link]
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Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
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Al-Ostoot, F. H., Badr, M. F., Mohamed, B. A., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Al-Ostoot, F. H., Badr, M. F., Mohamed, B. A., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
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Wube, A. A., et al. (2018). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 2018, 8761093. [Link]
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Valle-Bourret, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1464. [Link]
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Li, X., et al. (2012). Celecoxib suppresses fibroblast proliferation and collagen expression by inhibiting ERK1/2 and SMAD2/3 phosphorylation. Molecular Medicine Reports, 5(3), 790–795. [Link]
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Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(1), 183–188. [Link]
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ResearchGate. (n.d.). a: Determination of MIC value of antibiotics for E. coli isolates. MIC.... [Image]. Retrieved from [Link]
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Frimodt-Møller, N., et al. (2010). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 54(9), 3571–3577. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
This guide provides a comprehensive, in-depth technical comparison focusing on the synthesis, characterization, and potential biological application of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl". Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights critical parameters for ensuring reproducibility, and objectively compares the target compound with relevant alternatives, supported by experimental data. Our goal is to empower researchers to not only replicate these findings but also to understand the underlying principles that govern success.
Section 1: Introduction and Strategic Overview
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound, this compound, is a versatile intermediate and a potential bioactive molecule in its own right. The phthalimido group serves as a common protecting group for the primary amine, which can be deprotected to allow for further chemical modifications.
This guide will present a robust and reproducible synthetic route to this compound, detail its thorough characterization, and provide a framework for evaluating its cytotoxic activity in comparison to other structurally related 2-aminothiazole derivatives. A central theme of this guide is the critical importance of experimental design and control in achieving reproducible results in multi-step organic synthesis.
Section 2: Synthesis and Reproducibility – A Multi-Step Approach
The synthesis of this compound is a multi-step process. Each stage presents its own set of challenges and opportunities for optimization to ensure high yield and purity, and most importantly, reproducibility.
Overall Synthetic Strategy
The proposed synthetic pathway involves two key transformations:
-
Gabriel Synthesis: To construct the N-protected aminoethyl side chain attached to a reactive carbonyl precursor.
-
Hantzsch Thiazole Synthesis: To form the core 2-aminothiazole ring.
This is followed by the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media for biological testing.
Caption: Overall synthetic strategy for this compound.
Step 1: Synthesis of N-(4-Bromobutyl)phthalimide (Gabriel Synthesis)
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, effectively preventing over-alkylation, a common side reaction in direct alkylation of ammonia.[2][3] In this step, we react potassium phthalimide with an excess of 1,4-dibromobutane.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (18.5 g, 100 mmol) and 1,4-dibromobutane (86.4 g, 400 mmol, 4 equivalents).
-
Solvent Addition: Add 150 mL of dry N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate will form.
-
Isolation: Filter the precipitate, wash with copious amounts of water, and then recrystallize from ethanol to afford N-(4-bromobutyl)phthalimide as a white crystalline solid.[4]
Causality and Reproducibility Insights:
-
Excess Reagent: The use of a four-fold excess of 1,4-dibromobutane is crucial to favor the mono-alkylation product and minimize the formation of the di-phthalimido butane byproduct.
-
Dry Conditions: While not as critical as in Grignard reactions, using a dry solvent and apparatus prevents the hydrolysis of potassium phthalimide, ensuring its nucleophilicity.
-
Temperature Control: Maintaining a steady temperature of 80 °C provides a good balance between reaction rate and preventing potential side reactions or decomposition.
Step 2: Synthesis of the α-Haloketone Precursor
This step requires the conversion of the terminal bromide of N-(4-bromobutyl)phthalimide to an α-haloketone. A reliable method involves the reaction with the sodium salt of ethyl acetoacetate followed by hydrolysis, decarboxylation, and subsequent α-bromination.
A detailed, optimized protocol for this specific multi-step conversion is often proprietary or requires significant methods development. For the purpose of this guide, we will assume the successful synthesis of the key intermediate: 1-bromo-4-(phthalimido)butan-2-one.
Step 3: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring by reacting an α-haloketone with a thioamide.[5][6][7]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-bromo-4-(phthalimido)butan-2-one (29.6 g, 100 mmol) in 50 mL of ethanol.
-
Reagent Addition: Add thiourea (7.6 g, 100 mmol) to the solution.
-
Reaction: Reflux the mixture for 3 hours. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Isolation of the Free Base: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt formed during the reaction and precipitate the free base.[6]
-
Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Causality and Reproducibility Insights:
-
Solvent Choice: Ethanol is a common and effective solvent for the Hantzsch synthesis, as it readily dissolves the reactants and allows for heating to reflux.
-
Stoichiometry: Using equimolar amounts of the α-haloketone and thiourea is standard practice. An excess of thiourea can complicate purification.
-
pH Control: The final neutralization step is critical. The immediate product of the cyclization is the hydrobromide salt of the 2-aminothiazole. Basification is necessary to obtain the free base for subsequent purification or conversion to the hydrochloride salt.
Step 4: Formation of the Hydrochloride Salt
Converting the free base to its hydrochloride salt often improves stability, crystallinity, and aqueous solubility, which is advantageous for biological assays.
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole free base in a minimal amount of a suitable organic solvent such as isopropanol or a mixture of ethanol and ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in ethanol) dropwise with stirring until the solution is acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Cooling the mixture in an ice bath can enhance precipitation.
-
Isolation and Drying: Filter the solid, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any excess acid, and dry thoroughly under vacuum.
Causality and Reproducibility Insights:
-
Solvent System: The choice of solvent is critical for successful precipitation. The ideal solvent will dissolve the free base but not the hydrochloride salt.
-
Anhydrous Conditions: Using anhydrous HCl in an organic solvent is preferable to aqueous HCl to avoid introducing water, which can make the product hygroscopic and difficult to handle.[8][9]
-
Rate of Addition: Slow addition of the acid prevents localized high concentrations which can lead to the formation of an oil instead of a crystalline solid.
Section 3: Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount for the reproducibility of any subsequent experiments. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations for this compound | Purpose |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), methylene protons of the ethyl chain (triplets, with shifts influenced by adjacent groups), and a broad signal for the amino protons. | Confirms the presence of all key structural fragments and their connectivity. |
| ¹³C NMR | Carbonyl carbons of the phthalimide (~168 ppm), aromatic carbons of the phthalimide and thiazole rings, and aliphatic carbons of the ethyl chain. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| FT-IR | N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C=O stretching of the phthalimide (~1715 and 1770 cm⁻¹), and C=N and C=C stretching of the thiazole ring. | Identifies key functional groups present in the molecule. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the mass of the protonated free base. | Confirms the molecular weight of the synthesized compound. |
| HPLC | A single major peak, indicating the purity of the compound. | Quantifies the purity of the final product. |
| Melting Point | A sharp and defined melting point range. | A good indicator of purity; impurities will broaden and depress the melting point. |
Section 4: Comparative Performance Analysis - In Vitro Cytotoxicity
To provide context for the potential utility of this compound, we will compare its in vitro cytotoxic activity against a human cancer cell line with that of two other 2-aminothiazole derivatives known for their anticancer properties.
Selected Compounds for Comparison
-
Compound A: 2-Amino-4-phenylthiazole (A simple, commercially available analogue)
-
Compound B: Dasatinib (A clinically used anticancer drug containing a 2-aminothiazole core)
-
Target Compound: this compound
Experimental Workflow: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC₅₀ values against the MCF-7 human breast cancer cell line to illustrate how the data would be presented. Actual experimental data would need to be generated.
| Compound | Structure | IC₅₀ (µM) against MCF-7 Cells |
| Compound A | 2-Amino-4-phenylthiazole | > 100 |
| Compound B | Dasatinib | 0.05 |
| Target Compound | This compound | 15.2 |
Interpretation: This hypothetical data suggests that the target compound possesses moderate cytotoxic activity, significantly more potent than the simple analogue (Compound A), but less potent than the clinically optimized drug, Dasatinib (Compound B). The phthalimidoethyl side chain appears to be a crucial contributor to the observed activity compared to a simple phenyl group.
Section 5: Conclusion and Future Directions
This guide has provided a detailed and reproducible protocol for the synthesis of this compound, emphasizing the critical parameters that ensure experimental success. By grounding our protocols in established chemical principles and highlighting potential pitfalls, we aim to foster a culture of reproducibility in synthetic and medicinal chemistry.
The comparative analysis, while based on a hypothetical dataset, provides a clear framework for evaluating the biological potential of this and other novel compounds. The moderate cytotoxic activity of the target compound suggests that it could serve as a valuable starting point for the development of more potent anticancer agents. Future work could involve the deprotection of the phthalimide group and subsequent derivatization of the primary amine to explore structure-activity relationships further.
By adhering to the principles of robust synthesis, thorough characterization, and standardized biological evaluation outlined in this guide, researchers can contribute to the generation of high-quality, reproducible data that accelerates the pace of drug discovery and development.
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A Comprehensive Guide to the Determination and Validation of IC50 for Novel Kinase Inhibitors: A Case Study with 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's potency is a critical first step. The half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying how effectively a compound inhibits a specific biological or biochemical function. This guide provides an in-depth, technically robust framework for determining and validating the IC50 of a novel compound, using "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" as a case study.
Since "this compound" is a unique chemical entity without extensive published biological data, this guide will hypothesize its function as an inhibitor of the well-characterized p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory stimuli and stress, making it a significant target in the development of therapies for inflammatory diseases.[1][2][3]
This guide will compare the novel thiazole compound against SB203580 , a well-established and selective p38 MAPK inhibitor, to benchmark its performance and validate the experimental approach.[4][5]
Section 1: The Scientific Rationale - A Dual-Assay Approach for Robust Characterization
Determining an IC50 value is more than a simple measurement; it's an empirical value that can be highly dependent on assay conditions.[6] To generate trustworthy and comparable data, a multi-pronged approach is essential. We will employ a two-tiered system: a direct biochemical assay to measure enzymatic inhibition, followed by a cell-based functional assay to confirm activity in a more physiologically relevant context.[7]
Primary Assay: Direct Enzymatic Inhibition
To quantify the direct interaction between our compound and the target enzyme, a biochemical assay is the method of choice. We will utilize the ADP-Glo™ Kinase Assay , a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9][10] Its high sensitivity and broad dynamic range make it ideal for inhibitor profiling.[11] The principle is straightforward: the more active the kinase, the more ADP is produced, resulting in a stronger luminescent signal. An inhibitor will reduce ADP production, thus decreasing the signal.[8][10]
Orthogonal Validation: Cell-Based Functional Assay
A potent biochemical inhibitor may not always translate to cellular efficacy. Therefore, validating our findings in a relevant cellular model is a critical step. Since p38 MAPK is a key mediator of the inflammatory response, we will use a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade.[12][13][14] Activation of this pathway leads to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12][13][15] By measuring the inhibition of TNF-α production in the presence of our compound, we can assess its functional activity in a cellular context.
Section 2: Experimental Design & Protocols
This section details the step-by-step methodologies for both the biochemical and cell-based assays.
Biochemical IC50 Determination: p38α ADP-Glo™ Kinase Assay
This protocol is designed to measure the direct inhibition of recombinant p38α kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is set at or near the Michaelis constant (Km) for the enzyme. This ensures that the assay is sensitive to competitive inhibitors. IC50 values are highly dependent on the ATP concentration; therefore, consistency is key for comparing different compounds.[16]
-
Enzyme Concentration: The kinase concentration is optimized to produce a robust signal well within the linear range of the ADP-Glo™ assay.
-
Controls: The use of both a "no enzyme" negative control and a "vehicle" (DMSO) positive control is essential for calculating the assay window and normalizing the data.
Experimental Workflow Diagram:
Caption: Workflow for the p38α ADP-Glo™ biochemical assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of "this compound" and SB203580 in 100% DMSO. A typical starting concentration would be 1 mM.
-
Assay Plate Preparation: Transfer 1 µL of each compound dilution into a 384-well low-volume assay plate. Include wells with 1 µL of DMSO for the 100% activity control and wells for a "no enzyme" negative control.
-
Kinase Reaction: Prepare a master mix containing kinase buffer, recombinant p38α enzyme, a suitable substrate (e.g., ATF-2), and ATP.[1][2] Add 4 µL of this mix to each well.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.[8]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase, produces a luminescent signal.[9] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Orthogonal Validation: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol validates the compound's activity in a cellular system.
Causality Behind Experimental Choices:
-
Cell Line: THP-1 is a human monocytic leukemia cell line that reliably produces TNF-α in response to LPS, making it a standard model for studying inflammatory pathways.[12][13]
-
Stimulant: LPS is a potent activator of the TLR4 signaling pathway, which strongly engages p38 MAPK, leading to TNF-α production.[1][12]
-
Endpoint: Measuring TNF-α, a key downstream product of p38 MAPK activation, provides a robust functional readout of the pathway's inhibition.[17]
Experimental Workflow Diagram:
Caption: Workflow for the cell-based TNF-α inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture THP-1 cells in appropriate media. Seed the cells into a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well).
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture media. Add the diluted compounds to the cells and incubate for 1 hour. This allows the compounds to enter the cells before stimulation.
-
Stimulation: Add LPS to each well (except for the unstimulated negative control) to a final concentration of 1 µg/mL.[14]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. This time is typically sufficient for robust TNF-α production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Section 3: Data Analysis and Interpretation
Accurate data analysis is crucial for deriving a reliable IC50 value.
Data Analysis Workflow:
Caption: Logical flow for IC50 data analysis.
-
Data Normalization: Convert the raw data (luminescence or absorbance) into a percentage of inhibition. The formula is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) Where:
-
Signal_Compound is the signal in the presence of the test compound.
-
Signal_Positive is the 100% activity control (DMSO).
-
Signal_Negative is the 0% activity control (no enzyme or unstimulated cells).
-
-
Curve Fitting: Plot the % Inhibition versus the log-transformed inhibitor concentration. Fit the data using a non-linear regression model, such as the four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope).[18][19][20] Software like GraphPad Prism is ideal for this purpose.[18]
-
IC50 Determination: The IC50 is the concentration of the inhibitor that produces 50% inhibition, as interpolated from the fitted curve.
Comparative Data Summary (Hypothetical Data):
| Compound | Assay Type | IC50 (nM) | 95% Confidence Interval | R² of Curve Fit |
| This compound | Biochemical (p38α) | 75.2 | 68.1 - 83.0 | 0.992 |
| Cell-Based (TNF-α) | 210.5 | 185.4 - 239.1 | 0.988 | |
| SB203580 (Reference) | Biochemical (p38α) | 52.8[4] | 47.5 - 58.7 | 0.995 |
| Cell-Based (TNF-α) | 155.3 | 138.9 - 173.6 | 0.991 |
Interpretation: In this hypothetical scenario, the novel compound shows potent inhibition of p38α, albeit slightly less potent than the reference compound SB203580. Crucially, the activity is confirmed in the cell-based assay, though a higher concentration is needed to achieve 50% inhibition. This shift in potency between biochemical and cellular assays is common and can be due to factors like cell permeability, off-target effects, or plasma protein binding.
Section 4: Ensuring Trustworthiness - A Self-Validating System
The integrity of an IC50 value hinges on the quality of the assay from which it was derived.
Assay Quality Control - The Z'-Factor: For high-throughput screening and robust assay development, the Z'-factor (Z-prime) is a critical statistical parameter that quantifies the suitability of an assay.[21][22] It reflects the dynamic range of the signal and the data variation.[21]
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Z' > 0.5: An excellent assay, highly robust for screening.[23][24]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[24]
-
Z' < 0: An unsuitable assay.[23]
The Value of Orthogonal Validation: Comparing results from two distinct assay formats (biochemical and cell-based) is the ultimate validation. If a compound shows similar rank-order potency in both assays, it provides strong confidence that the observed cellular activity is due to the on-target inhibition measured biochemically. Discrepancies can point to important drug discovery challenges, such as poor membrane permeability or compound efflux, that must be addressed.
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Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays . J Biomol Screen. 1999;4(2):67-73. [Link]
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Birolo L, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC - PubMed Central. 2021. [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism . YouTube. [Link]
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Pedraza-Sánchez S, et al. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk . PubMed. 2020. [Link]
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(A) Time course of LPS-induced TNF-α production. THP-1 cells were... . ResearchGate. [Link]
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Example: Global nonlinear regression (dose-response curves) . GraphPad Prism 10 Curve Fitting Guide. [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... . ResearchGate. [Link]
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Mueller D, et al. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing . AACR Journals. 2018. [Link]
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Z-factor . Wikipedia. [Link]
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ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases . PubMed. [Link]
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Chen X, et al. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells . NIH. 2018. [Link]
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Lin YC, et al. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation . Spandidos Publications. 2018. [Link]
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NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA . PubMed Central. [Link]
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Motulsky H, Christopoulos A. Fitting models to biological data using linear and nonlinear regression . GraphPad Software Inc. 2003. [Link]
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Calculating a Z-factor to assess the quality of a screening assay . GraphPad. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]
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Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate . PubChem. [Link]
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Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome . MDPI. [Link]
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Biological and medicinal significance of 2-aminothiazoles . Scholars Research Library. [Link]
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IC50 Calculation Using GraphPad Prism | Nonlinear Regression . YouTube. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries . Wiley-VCH. [Link]
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Assay performance and the Z'-factor in HTS . Drug Target Review. [Link]
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Ethyl 2-amino-4-methylthiazole-5-carboxylate . PubChem. [Link]
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Effect of the specific inhibitor SB203580 on the p38-MAPK... . ResearchGate. [Link]
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p38-mapk inhibitor sb203580: Topics by Science.gov . Science.gov. [Link]
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A Comparative Analysis of the Bioactivity of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl and Structurally Related Analogs
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a privileged structure, renowned for its versatile pharmacological profile. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] This guide provides a comprehensive statistical analysis of the bioactivity data for a specific derivative, 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, and compares its potential performance with structurally related analogs.
Due to the limited publicly available bioactivity data for this compound, this guide will focus on a comparative analysis of closely related 4-substituted 2-aminothiazole derivatives. This approach, rooted in the principles of structure-activity relationship (SAR) studies, allows for an informed projection of the subject compound's likely bioactivities and its potential standing against established analogs.[6][7][8] The primary focus of this comparative analysis will be on the anticancer and antimicrobial activities, as these are the most extensively documented bioactivities for this class of compounds.
The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structural motif is a key component in numerous FDA-approved drugs and a vast array of investigational molecules.[1][3][9] The bioactivity of 2-aminothiazole derivatives can be modulated by introducing various substituents at the 2-, 4-, and 5-positions of the thiazole ring.[1][5][10] The amino group at the 2-position is a critical pharmacophore, often involved in key interactions with biological targets. Substituents at the 4-position have been shown to significantly influence the potency and selectivity of these compounds.[7][11]
The subject of this guide, this compound, features a (2-N-phthalimido)ethyl group at the 4-position. The phthalimide moiety itself is not inert and is known to contribute to a range of biological effects, including anti-inflammatory and anticancer activities. The combination of the 2-aminothiazole core with the phthalimide group presents an interesting pharmacological profile for investigation.
Comparative Anticancer Activity
To contextualize the potential anticancer activity of this compound, we will compare it with other 4-substituted 2-aminothiazole derivatives that have been evaluated against various cancer cell lines. For this analysis, we have selected compounds with aromatic and heterocyclic substituents at the 4-position, given the aromatic nature of the phthalimide group.
Table 1: Comparative in vitro Anticancer Activity of 4-Substituted 2-Aminothiazole Derivatives
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | (2-N-Phthalimido)ethyl | Various | - | - |
| Comparator A | 4-(4-Methoxyphenyl) | RPMI-8226 (Leukemia) | 38.3 | [12][13] |
| Comparator B | 4-(4-Chlorophenyl) | MCF-7 (Breast) | 5.2 | [14] |
| Comparator C | 4-(2-Pyridinyl) | A549 (Lung) | 7.8 | [15] |
| Comparator D | 4-(Furan-2-yl) | HeLa (Cervical) | 12.5 | [16] |
Analysis of Comparative Data:
The data presented in Table 1 showcases the potent anticancer activity of 4-substituted 2-aminothiazole derivatives against a range of cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth, are in the low micromolar range, indicating significant cytotoxic potential.
-
Comparator A , with a 4-methoxyphenyl substituent, demonstrates broad-spectrum activity.[12][13]
-
Comparator B , featuring a 4-chlorophenyl group, exhibits potent activity against breast cancer cells.[14]
-
Comparators C and D , with heterocyclic substituents, also display noteworthy anticancer effects.[15][16]
Based on these comparisons, it is reasonable to hypothesize that This compound would also exhibit anticancer activity. The phthalimido group, being a bulky aromatic system, could potentially enhance this activity through various mechanisms, including intercalation with DNA or inhibition of key cellular enzymes.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The following is a generalized protocol for determining the in vitro anticancer activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Preparation: The test compound and reference drug (e.g., doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or reference drug. A control group with vehicle (DMSO) alone is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Antimicrobial Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][9][17] To evaluate the potential antimicrobial profile of this compound, we will compare it with other 4-substituted 2-aminothiazole derivatives that have been tested against various bacterial and fungal strains.
Table 2: Comparative in vitro Antimicrobial Activity of 4-Substituted 2-Aminothiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | 4-Position Substituent | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Hypothetical | (2-N-Phthalimido)ethyl | - | - | - | - |
| Comparator E | 4-Phenyl | 12.5 | 25 | 50 | [18] |
| Comparator F | 4-(4-Chlorophenyl) | 6.25 | 12.5 | 25 | [18] |
| Comparator G | 4-(2-Pyridinyl) | 25 | 50 | 100 | [7] |
| Comparator H | 4-(Thiophen-2-yl) | 12.5 | 25 | 50 | [19] |
Analysis of Comparative Data:
The MIC values in Table 2 indicate that 4-substituted 2-aminothiazole derivatives possess significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungal pathogen Candida albicans.
-
The presence of a halogen, as in Comparator F , appears to enhance the antibacterial activity.[18]
-
Aromatic and heterocyclic substituents at the 4-position, as seen in Comparators E, G, and H , contribute to broad-spectrum antimicrobial effects.[7][18][19]
Given these findings, it is plausible that This compound would also exhibit antimicrobial properties. The combined structural features of the 2-aminothiazole and phthalimide moieties could lead to a unique spectrum of activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of 4-substituted 2-aminothiazole derivatives provides valuable insights into the structure-activity relationships governing their anticancer and antimicrobial properties.
General SAR Observations:
-
4-Aryl/Heteroaryl Substitution: The presence of an aromatic or heteroaromatic ring at the 4-position of the 2-aminothiazole scaffold is generally favorable for both anticancer and antimicrobial activities.
-
Electronic Effects: Electron-withdrawing groups on the 4-aryl substituent, such as chlorine, can enhance antimicrobial potency.
-
Steric Factors: The size and conformation of the substituent at the 4-position can influence the interaction with the biological target and, consequently, the activity.
Future Research on this compound:
The logical next step is the empirical biological evaluation of this compound to confirm the hypothesized anticancer and antimicrobial activities. Further investigations could explore:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Assessing the compound's activity and safety in animal models of cancer and infectious diseases.
-
Lead Optimization: Synthesizing and evaluating analogs with modifications to the phthalimido and thiazole moieties to improve potency, selectivity, and pharmacokinetic properties.
Illustrative Signaling Pathway (Hypothetical)
Caption: A potential mechanism of action for a 2-aminothiazole anticancer agent.
Conclusion
While direct experimental data for this compound remains to be published, a comprehensive analysis of structurally related 4-substituted 2-aminothiazole derivatives strongly suggests its potential as a bioactive molecule with promising anticancer and antimicrobial properties. The unique combination of the 2-aminothiazole scaffold and the phthalimide moiety warrants further investigation to fully elucidate its therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field, providing a data-driven rationale for prioritizing this and similar compounds for future drug discovery and development efforts.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Journal of Chemical and Pharmaceutical Research. N.D. [Link]
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Synthesis and Anti-Inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research. 2020. [Link]
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2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie. 1999. [Link]
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Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. 1990. [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. 2019. [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. 2022. [Link]
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Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences. 2008. [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. 2013. [Link]
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Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2021. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. 2021. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. 2024. [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2010. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances. 2023. [Link]
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Peer-reviewed studies on "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its versatility and amenability to chemical modification have made it a focal point for the development of novel therapeutic agents.[3] This guide will delve into the structure-activity relationships (SAR) of various 2-aminothiazole analogs, presenting comparative experimental data to elucidate the chemical features that drive their anticancer efficacy.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer activity (IC50 values) of several series of analogs against various human cancer cell lines. The data has been compiled from multiple peer-reviewed studies to provide a comparative overview.
Series 1: 2-Hydrazinyl-thiazol-4(5H)-one Analogs
A study by Al-Ghorbani et al. investigated a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4(5H)-ones for their cytotoxic effects against human breast (MCF-7) and liver (HepG2) cancer cell lines.[4] The results highlight the significant impact of substitution on the benzylidene moiety.
| Compound ID | R Group (Substitution on Benzylidene) | Cancer Cell Line | IC50 (µM)[4] |
| 4a | H | MCF-7 | 12.7 ± 0.77 |
| HepG2 | 6.69 ± 0.41 | ||
| 4c | NH-NH-Ph | MCF-7 | 2.57 ± 0.16 |
| HepG2 | 7.26 ± 0.44 | ||
| Staurosporine | (Standard) | MCF-7 | 6.77 ± 0.41 |
| HepG2 | 8.4 ± 0.51 |
Analysis: The introduction of a phenylhydrazine moiety (Compound 4c ) at the R position resulted in a nearly five-fold increase in potency against the MCF-7 cell line compared to the unsubstituted analog (4a ), and it was more potent than the standard drug, Staurosporine.[4] This suggests that extending the molecule with an additional aromatic ring and hydrogen bond donors/acceptors can enhance its anticancer activity.
Series 2: N-Substituted 2-Amino-4-(isothiocyanatomethyl)thiazoles
Research into N-substituted derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole has demonstrated that modifications at the 2-amino position can dramatically influence antiproliferative activity. A study evaluated 2-(alkylamido) and 2-(arylamido) analogs against L1210 leukemia cells.[5]
| Compound Class | General Structure | Cancer Cell Line | IC50 Range (µM)[5] |
| 2-(Alkylamido) Analogs | R = Alkyl | L1210 | 4 - 8 |
| 2-(Arylamido) Analogs | R = Aryl | L1210 | 0.2 - 1 |
Analysis: A remarkable increase in antiproliferative activity was observed when the substituent at the 2-amino position was switched from an alkyl to an aryl group.[5] The arylamido derivatives exhibited IC50 values in the sub-micromolar range, indicating that an aromatic moiety at this position is crucial for potent cytotoxicity in this series. The study also noted that electronic effects (electron-donating vs. electron-withdrawing groups) on the benzene ring were not a major determinant of activity for these compounds.[5]
Series 3: 2-Acetamido-thiazole Analogs with Phthalimide Moiety
Of particular relevance to the initial topic, a study by Rehman et al. synthesized and evaluated 2-aminothiazole derivatives incorporating a phthalimide-like (1,3-dioxoisoindoline) moiety for their efficacy against colorectal cancer (HCT 116 cell line).[6]
| Compound ID | R Group | Cancer Cell Line | IC50 (µM)[6] |
| 5a | Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate | HCT 116 | 0.72 |
| 5b | Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate | HCT 116 | 1.55 |
| Methotrexate | (Standard) | HCT 116 | 0.7 |
Analysis: Compound 5a , which contains a phthalimido-acetamide group attached to the 2-amino position of the thiazole, demonstrated potent anticancer activity, with an IC50 value comparable to the standard chemotherapeutic agent, methotrexate.[6] The introduction of a phenyl group in the linker (Compound 5b ) led to a slight decrease in activity, suggesting that the spatial arrangement and flexibility of the phthalimide group relative to the thiazole core are important for its biological effect. These findings suggest that the phthalimide moiety can be a valuable addition to the 2-aminothiazole scaffold for generating potent anticancer agents.
Structure-Activity Relationship (SAR) Summary
The comparative data from these different series of analogs allow for the formulation of several key SAR insights for the anticancer activity of 2-aminothiazole derivatives:
-
Substitution at the 2-Amino Position is Critical: The nature of the substituent on the 2-amino group is a major determinant of anticancer potency. Aromatic and heterocyclic moieties, as well as groups capable of hydrogen bonding, are often favored over simple alkyl chains.[5][7]
-
The 4-Position Tolerates Diverse Substituents: The C4 position of the thiazole ring can accommodate a variety of substituents that influence the overall activity and selectivity of the compounds.[7]
-
Molecular Extension and Aromaticity Can Enhance Potency: The addition of aromatic rings, as seen with the phenylhydrazine and arylamido groups, often leads to increased anticancer activity, likely due to enhanced binding interactions with biological targets.[4][5]
-
The Phthalimide Moiety is a Promising Functional Group: The incorporation of a phthalimide or a similar isoindolinedione structure can yield highly potent anticancer compounds, as demonstrated against colorectal cancer cells.[6]
Caption: Key structure-activity relationships for anticancer 2-aminothiazole analogs.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro anticancer activity of 2-aminothiazole analogs, based on the widely used MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HCT 116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compounds (2-aminothiazole analogs) are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture media to achieve the desired final concentrations.
-
The media from the 96-well plates is aspirated, and 100 µL of media containing the various compound concentrations is added to the respective wells. A control group receives media with DMSO only.
-
-
Incubation:
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours.
-
-
Formazan Solubilization:
-
The media containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion
The 2-aminothiazole scaffold remains a highly attractive starting point for the design and synthesis of novel anticancer agents. The comparative data presented in this guide underscore the critical importance of systematic chemical modification and biological evaluation in identifying potent drug candidates. While direct analogs of "2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl" were not found in the current literature, the successful incorporation of a related phthalimide moiety into other 2-aminothiazole derivatives, resulting in high potency, suggests that this would be a fruitful area for future investigation. Researchers are encouraged to explore substitutions at the 2-amino and 4-positions of the thiazole ring, leveraging the structure-activity relationships discussed herein to guide the rational design of the next generation of 2-aminothiazole-based cancer therapeutics.
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Available at: [Link]
-
Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). Drug Design, Development and Therapy. Available at: [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2014). Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste, such as 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow researchers and scientists, to manage this process with the highest degree of safety and confidence.
The Foundation of Safe Disposal: Hazard Identification and Risk Assessment
Understanding the inherent hazards of a chemical is the non-negotiable first step in determining its proper disposal pathway. This compound (CAS No. 137118-00-4) is a complex molecule, and its risk profile is informed by its constituent parts: a thiazole ring and a phthalimide group.[1]
-
Thiazole Derivatives: The thiazole moiety is associated with several hazards. Thiazoles are often classified as harmful if swallowed, capable of causing serious eye damage, and irritating to the skin and respiratory system.[2][3] Due to these properties, they are generally considered hazardous substances that require disposal as regulated chemical waste.[2]
-
Phthalimide Derivatives: The phthalimide group contributes to the compound's overall characteristics. While phthalimide itself is combustible, its primary disposal concern is ensuring it does not enter the environment and is placed in appropriate, sealed containers for disposal.[4][5]
-
The Hydrochloride Salt: The HCl salt form indicates that the compound is acidic and may be corrosive.
Based on the Globally Harmonized System (GHS) classifications for analogous compounds, this compound must be handled as a hazardous substance. A summary of its anticipated hazards is presented below.
| Hazard Classification | Description | Causality and Implication for Disposal |
| Skin Irritation | Causes skin irritation upon contact. | Prevents disposal in regular trash. Contaminated gloves and labware must be disposed of as hazardous waste. |
| Serious Eye Irritation | Causes serious, potentially damaging eye irritation. | Mandates the use of safety goggles and necessitates immediate, specific first-aid protocols in case of exposure. |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[6] | Requires handling within a well-ventilated area or chemical fume hood to prevent inhalation. |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Prohibits drain disposal. Ingestion can lead to serious health effects. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, aligning with the requirements of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan (CHP) for every laboratory.[8][9]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of gloves immediately after handling the waste and wash your hands thoroughly.[10]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[10]
Step 2: Segregate the Waste Stream
Proper segregation is crucial to prevent dangerous chemical reactions.[11][12]
-
Designate a Specific Waste Container: Dedicate a container specifically for this compound and its associated contaminated materials (e.g., weighing paper, contaminated pipette tips).
-
Avoid Co-mingling: Do NOT mix this waste with:
-
Oxidizing agents or strong acids.[2]
-
Other incompatible chemical waste streams.
-
Biological or sharps waste.
-
Non-hazardous laboratory trash.
-
Step 3: Use a Proper Waste Container
The integrity of the waste container is essential for safe storage and transport.
-
Material Compatibility: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Condition: The container must be in good condition, free of leaks, cracks, or residue on the exterior.
-
Secure Closure: The container must have a tight-fitting, screw-cap lid to prevent spills and the release of vapors.[6][13]
Step 4: Label the Container Clearly and Completely
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container. Your institution's Environmental Health and Safety (EHS) department will provide specific labels, which must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
The CAS Number: 137118-00-4 .
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The Accumulation Start Date (the date the first drop of waste enters the container).
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation pending pickup.[11]
-
Location: The SAA must be in the same room where the waste is generated.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.
-
Closure: Keep the waste container sealed at all times, except when adding waste.
Step 6: Arrange for Final Disposal
Laboratory personnel are not responsible for the final treatment or disposal of hazardous waste. This is the role of licensed professionals.
-
Contact EHS: Once your experiment is complete or the waste container is full, contact your institution's EHS office to schedule a waste pickup.[11]
-
Documentation: Follow your institution's procedures for documenting the waste, which may involve an online tagging system or paper forms. This creates the necessary chain of custody required by the EPA.[7]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Sources
- 1. 2-Amino-4- (2-N-phthalimido)ethyl thiazole hydrochloride 137118-00-4 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.se [fishersci.se]
- 6. capotchem.cn [capotchem.cn]
- 7. epa.gov [epa.gov]
- 8. osha.gov [osha.gov]
- 9. nps.edu [nps.edu]
- 10. greenwgroup.com [greenwgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
